molecular formula C7H6ClN3 B024646 4-Chloro-1H-indazol-7-amine CAS No. 100959-52-2

4-Chloro-1H-indazol-7-amine

Cat. No.: B024646
CAS No.: 100959-52-2
M. Wt: 167.59 g/mol
InChI Key: ZKJOFZAKOCJTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indazol-7-amine (CAS 100959-52-2) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a chloro-substituted indazole core with an amine functional group, making it a versatile intermediate for the synthesis of more complex molecules through various coupling and substitution reactions. Key Applications and Research Value: Pharmaceutical Intermediate: This compound serves as a critical precursor in the synthesis of novel therapeutic agents. Its structure is a key heterocyclic fragment in advanced drug discovery programs, notably for developing potent inhibitors targeting a range of diseases. Kinase Inhibitor Scaffold: The indazole core is a privileged structure in the design of kinase inhibitors. Researchers leverage this scaffold to develop potent and selective compounds for investigating signaling pathways and therapeutic targets. Building Block for HIV Research: Related structural analogues, such as 7-bromo-4-chloro-1H-indazol-3-amine, are established as important intermediates in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections. This highlights the significant role of the 4-chloro-indazole chemical class in developing antiviral therapies. Handling and Quality: This product is supplied with a typical purity of 97% . It is recommended to store the compound in a dark place, sealed in dry conditions at room temperature . As a research chemical, it is intended for use in laboratory settings only. Safety Information: Please refer to the Safety Data Sheet (SDS) before use. This product is classified with the signal word "Warning" and may pose hazards such as skin and eye irritation or toxicity if swallowed . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579223
Record name 4-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100959-52-2
Record name 4-Chloro-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100959-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4-Chloro-1H-indazol-7-amine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The indazole core is a prominent member of this elite group, frequently appearing in small molecule drugs and clinical candidates.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing potent and selective therapeutic agents. The indazole ring is a bioisostere of the purine core of ATP, which allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of many kinases.[2]

Within this important class of compounds, 4-Chloro-1H-indazol-7-amine stands out as a particularly valuable starting material.[3] Its specific substitution pattern—a chlorine atom at position 4 and an amine group at position 7—offers synthetic chemists a rich platform for diversification and the introduction of various functionalities. This guide provides a comprehensive overview of the biological significance of the this compound scaffold, focusing on its application in the development of kinase inhibitors and other therapeutic agents. While the core scaffold itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, which will be the central focus of this analysis.[3][4]

Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The chemical structure of this compound is primed for a variety of chemical modifications. The amine and chloro groups, along with the indazole core, allow for a range of coupling and substitution reactions to synthesize more complex molecules.[3] This synthetic tractability is a key reason for its widespread use in drug discovery programs. A generalized workflow for leveraging this scaffold is depicted below.

G A This compound (Starting Scaffold) B Functionalization Reaction (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Step 1 C Intermediate Derivative B->C Step 2 D Further Modification (e.g., Amide Coupling, Alkylation) C->D Step 3 E Final Bioactive Compound Library D->E Step 4 F Biological Screening (e.g., Kinase Assays, Cell-based Assays) E->F Step 5

Caption: Generalized workflow for the synthesis and screening of bioactive compounds from the this compound scaffold.

The Indazole Scaffold in Kinase Inhibition: A Privileged Framework

The indazole moiety is a well-established pharmacophore for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural resemblance of the indazole ring to the purine in ATP allows indazole derivatives to effectively compete for the ATP-binding site of kinases, thereby inhibiting their activity.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site.[2]

Derivatives of the this compound scaffold have been investigated as inhibitors of a variety of kinases, including:

  • Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to several cancers, making it a promising therapeutic target. Indazole-based compounds have been developed as potent PLK4 inhibitors.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8]

  • p21-activated kinase 4 (PAK4): PAK4 is another important target in cancer therapy. A series of 4-(3-1H-indazolyl)amino quinazoline derivatives have been developed as potent PAK4 inhibitors.[9]

  • Apoptosis signal-regulated kinase 1 (ASK1): ASK1 is involved in the MAPK signaling pathway and is a target for non-alcoholic steatohepatitis (NASH). Novel ASK1 inhibitors have been developed using an indazole scaffold.[10]

The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR-2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Indazole_Inhibitor Indazole Derivative (e.g., from this compound) Indazole_Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Gene Expression (Proliferation, Migration, Survival) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.

Anticancer and Antiviral Potential

Beyond kinase inhibition, the this compound scaffold is a key building block for other therapeutic agents.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of indazole derivatives for their anticancer properties. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell migration and invasion.[11] For instance, one study found that an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines and promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[11]

The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2f4T1 (Breast)0.23 - 1.15[11]
4fMCF-7 (Breast)1.629[12]
4iMCF-7 (Breast)1.841[12]
6iHUVEC1.37[13]
27eA549 (Lung)0.61[9]
36HCT116 (Colorectal)0.4[14]
6oK562 (Leukemia)5.15[15]
C05IMR-32 (Neuroblastoma)0.948[6]

Note: The specific structures of these compounds are detailed in the cited references.

Antiviral Applications

A notable application of a related scaffold is in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1.[16][17] The intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, shares the core 4-chloro-indazole structure, highlighting the importance of this chemical class in the development of novel antiviral therapies.[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives synthesized from the this compound scaffold, a variety of in vitro assays are employed. Below are representative protocols for evaluating cytotoxicity and kinase inhibitory activity.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.
  • Perform serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 3-4 hours at 37°C.[2]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

1. Kinase Reaction Setup:

  • Prepare a reaction mixture containing the purified kinase enzyme (e.g., VEGFR-2, PLK4), its specific substrate, and ATP in a kinase assay buffer.
  • In a 96-well or 384-well assay plate, add the test compounds at various concentrations.
  • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells containing the test compounds.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

2. ADP-Glo™ Reagent Addition:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.

3. Kinase Detection Reagent Addition:

  • Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Luminescence Measurement:

  • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases, as well as intermediates for novel antiviral agents. The continued exploration of new synthetic methodologies to functionalize this scaffold will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this privileged scaffold is essential for advancing the frontiers of medicine.

References

A-Technical-Guide-to-the-Therapeutic-Landscape-of-4-Chloro-Indazole-Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, giving rise to numerous approved drugs and clinical candidates.[1][2] The strategic placement of a chlorine atom at the 4-position of the indazole ring significantly influences the molecule's electronic properties and steric profile, enabling potent and often selective interactions with a variety of high-value biological targets. This guide provides an in-depth technical analysis of the primary therapeutic target classes for 4-chloro-indazole derivatives, with a strong focus on protein kinases involved in oncology. We will dissect the structural basis for target engagement, provide field-proven experimental protocols for target validation, and present quantitative data to inform drug discovery and development professionals.

Introduction: The Significance of the 4-Chloro-Indazole Scaffold

Indazole-containing compounds are integral to numerous therapeutic areas, demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] Many successful drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance.[1]

The introduction of a chloro-substituent at the C4 position serves several critical functions in drug design:

  • Steric Hindrance and Selectivity: The chlorine atom can introduce beneficial steric clashes with off-target proteins, thereby enhancing selectivity for the desired target.

  • Modulation of Physicochemical Properties: It alters the molecule's lipophilicity and electronic distribution, which can improve cell permeability, metabolic stability, and pharmacokinetic profiles.

  • Formation of Key Interactions: The chloro group can participate in halogen bonding or other non-covalent interactions within the target's binding pocket, contributing to higher affinity.

The primary and most extensively studied application of indazole derivatives, including the 4-chloro substituted variants, is the inhibition of protein kinases.[1] These enzymes play a central role in cell signaling and are frequently dysregulated in diseases like cancer.[1]

Primary Target Class: Protein Kinase Inhibition

Protein kinases represent a large family of enzymes that catalyze the phosphorylation of substrate proteins, acting as critical nodes in cellular signaling pathways that control growth, proliferation, and survival.[1] Mutations or overexpression of kinases are common drivers of oncogenesis, making them prime targets for therapeutic intervention.[1]

Mechanism of Action: ATP-Competitive Inhibition

Indazole derivatives, including 4-chloro-indazoles, typically function as "Type I" kinase inhibitors. They operate by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.

The core indazole scaffold is exceptionally well-suited for this role. It acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the adenine portion of ATP and is essential for anchoring the inhibitor in the active site.[1] Molecular docking studies consistently show the N-H and a nitrogen atom of the indazole ring forming hydrogen bonds with hinge residues like Alanine and Glutamate in kinases such as FGFR1 and Aurora A.[1]

Key Kinase Targets and Pathways

4-Chloro-indazole derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases.

The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) are crucial regulators of cell survival, proliferation, and immune response.[3][4] Their overexpression is strongly associated with poor prognosis and the development of acquired drug resistance in various cancers.[3][5]

  • AXL Kinase: Upregulation of AXL is a known mechanism of resistance to targeted therapies in non-small cell lung cancer and other malignancies.[4] Fragment-based drug discovery has led to the development of potent indazole-based AXL inhibitors.[3] These compounds occupy the ATP-binding site, and their development provides a promising strategy to overcome therapeutic resistance.[3][6]

The diagram below illustrates the inhibition of the AXL signaling pathway.

AXL_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates Indazole 4-Chloro-Indazole Derivative Indazole->AXL Inhibits (ATP-Competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Gas6 Gas6 Ligand Gas6->AXL Binds & Activates

Caption: Inhibition of the AXL signaling pathway by a 4-chloro-indazole derivative.

The FGFR family (FGFR1-4) of RTKs is involved in angiogenesis, cell proliferation, and differentiation.[1] Aberrant FGFR signaling is a key driver in various cancers, including urothelial carcinoma.[1]

Several studies have reported potent 4-substituted-1H-indazole derivatives as FGFR inhibitors.[1][2] Structure-activity relationship (SAR) studies reveal that substitutions on the indazole core can be optimized to enhance potency and selectivity against specific FGFR isoforms.[1] For instance, the introduction of larger hydrophobic groups can lead to increased activity.[1]

The MAPK pathway is a central signaling cascade that regulates cell growth and division. Key kinases in this pathway, such as ERK1/2 and MAPK1, are attractive targets for cancer therapy.[7][8]

  • ERK1/2: Indazole amide-based derivatives have been developed as potent inhibitors of ERK1/2, demonstrating inhibition of tumor cell growth in BRAF mutant cell lines.[8]

  • MAPK1: Molecular docking studies suggest a strong binding affinity of certain indazole-sulfonamide compounds for MAPK1, indicating their potential as anti-cancer agents.[7]

The versatility of the 4-chloro-indazole scaffold has enabled its application against a broad array of other therapeutically relevant kinases.

Kinase TargetTherapeutic RelevanceReference
VEGFR-2 Angiogenesis, tumor growth, metastasis.[1][1]
Aurora Kinases Cell cycle control, mitosis. Overexpressed in many cancers.[1][1]
TRK Family Oncogenic drivers in cancers with NTRK gene fusions.[9][9]
FLT3 Mutations are common in Acute Myeloid Leukemia (AML).[10][10]
PKMYT1 G2/M cell cycle checkpoint control; a target for DDR-focused therapy.[11][12][11][12]
Tpl2 (MAP3K8) Inflammatory signaling pathways.[13][13]

Emerging & Non-Kinase Therapeutic Targets

While kinase inhibition is the dominant application, the unique structure of indazole derivatives allows for interaction with other target classes.

  • Anti-Infective Agents: Indazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties.[2] Some have been specifically investigated as potent inhibitors of Mycobacterium tuberculosis.[14]

  • Anti-Parasitic Agents: Certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown significant therapeutic efficacy against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis, with activity comparable to the standard-of-care drug Amphotericin B.[15]

  • Cardiovascular Applications: Indazole derivatives have been explored for their potential in treating cardiovascular diseases, including hypertension, atherosclerosis, and thrombosis.[16]

Experimental Validation Workflows & Protocols

Synthesizing a promising 4-chloro-indazole derivative is only the first step. Rigorous experimental validation is required to confirm its mechanism of action and therapeutic potential.

The following diagram outlines a standard workflow for characterizing a novel kinase inhibitor.

workflow cluster_vitro In Vitro / Biochemical cluster_cell Cell-Based Assays cluster_vivo In Vivo / Preclinical a Biochemical Kinase Assay (e.g., ADP-Glo) b Determine IC50 a->b c Kinome Selectivity Screen (Panel of >300 kinases) b->c d Determine Selectivity Profile c->d e Target Engagement Assay (e.g., CETSA) d->e g Phospho-Target Western Blot d->g i Cell Proliferation Assay (e.g., CellTiter-Glo) d->i f Confirm Target Binding in Cells e->f h Confirm Downstream Pathway Inhibition g->h j Determine GI50 in Cancer Cell Lines i->j k Pharmacokinetic (PK) Studies (Rodent Model) j->k l Assess Bioavailability & Half-life k->l m Xenograft Efficacy Study (Tumor Model) l->m n Evaluate Anti-Tumor Activity m->n

Caption: Standard preclinical validation workflow for a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of the purified target kinase. It is the primary screen to determine potency (IC50). The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction; less ADP means greater inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., AXL) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., poly-Glu,Tyr peptide) and ATP in the same buffer.

    • Serially dilute the 4-chloro-indazole test compound in DMSO, then further dilute in kinase buffer to create 10X final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the 10X test compound dilution.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Causality: This assay validates that the compound binds to its intended target within the complex environment of a live cell. The principle is that ligand-bound proteins are stabilized against thermal denaturation. This is a critical step to bridge the gap between biochemical activity and cellular effects.

Methodology:

  • Cell Treatment:

    • Culture cancer cells known to express the target kinase (e.g., A549 cells for AXL) to ~80% confluency.

    • Treat the cells with the 4-chloro-indazole compound at various concentrations (and a vehicle control) for 2 hours in culture medium.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble (non-denatured) proteins.

  • Target Detection:

    • Quantify the amount of soluble target protein remaining in the supernatant at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein versus temperature for each compound concentration. A successful target engagement will result in a rightward shift of the melting curve, indicating thermal stabilization of the target protein by the compound.

Conclusion and Future Directions

4-Chloro-indazole derivatives have firmly established their role as versatile and highly effective scaffolds for targeting protein kinases, particularly in the field of oncology. The strategic placement of the chlorine atom provides a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The primary therapeutic applications lie in the inhibition of key oncogenic drivers like the TAM family kinases, FGFRs, and components of the MAPK pathway.

Future research should focus on two key areas:

  • Enhancing Selectivity: While many potent inhibitors exist, achieving greater selectivity remains a challenge due to the conserved nature of the ATP-binding pocket.[5] Novel strategies, such as developing allosteric or covalent inhibitors, could yield compounds with improved safety profiles.

  • Expanding Beyond Oncology: The demonstrated activity against infectious and parasitic diseases highlights untapped potential.[14][15] Systematic screening of 4-chloro-indazole libraries against non-oncology targets could uncover new therapeutic opportunities.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can continue to exploit the full therapeutic potential of this privileged chemical scaffold.

References

4-Chloro-1H-indazol-7-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Chloro-1H-indazol-7-amine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial heterocyclic building block in medicinal chemistry and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for optimizing experimental workflows, from reaction chemistry to formulation development.

Introduction to this compound

This compound, with CAS Number 100959-52-2, is a substituted indazole derivative of significant interest in drug discovery.[1][] Its molecular structure, featuring an indazole core, a chloro substituent, and an amine functional group, makes it a versatile intermediate for synthesizing complex therapeutic agents, including potent kinase inhibitors.[3] Understanding the solubility of this compound is paramount for its effective use in synthetic reactions, purification processes, and formulation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100959-52-2[1][4]
Molecular Formula C₇H₆ClN₃[1][][4]
Molecular Weight 167.60 g/mol [1][4]
Predicted XlogP 1.5[5]
Appearance Typically a solid

The presence of both hydrogen bond donors (the amine and indazole N-H) and a hydrogen bond acceptor (the nitrogen atoms), along with the polar chloro group and the aromatic rings, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Analysis of Molecular Structure and Intermolecular Forces

The key structural features of this compound that dictate its solubility are:

  • Hydrogen Bonding: The primary amine (-NH₂) and the indazole N-H group can act as hydrogen bond donors, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., protic solvents like methanol and ethanol) are expected to be effective.

  • Dipole-Dipole Interactions: The chloro-substituted aromatic ring creates a significant dipole moment within the molecule. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, which possess large dipole moments, are likely to be good solvents.

  • Van der Waals Forces: The bicyclic aromatic structure allows for van der Waals interactions, which will contribute to its solubility in a range of solvents, including those with less polarity.

Based on these features and data from structurally similar compounds, a predicted solubility profile can be established. For instance, a related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, exhibits good solubility in DMSO and moderate solubility in alcoholic solvents.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding capabilities of the solvent with the amine and indazole N-H groups.
Chlorinated Dichloromethane (DCM)ModerateFavorable dipole-dipole and van der Waals interactions.
Ethers Tetrahydrofuran (THF)ModerateAbility to accept hydrogen bonds and moderate polarity.
Esters Ethyl AcetateLow to ModerateModerate polarity but weaker hydrogen bonding capabilities compared to alcohols.
Aromatic Hydrocarbons TolueneLowPrimarily van der Waals interactions, which may be insufficient to overcome the solute's polarity.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleNonpolar nature of the solvent is a poor match for the polar functional groups of the solute.

This predicted profile serves as a valuable starting point for solvent selection in experimental work.

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The following section provides a detailed, self-validating protocol for this purpose.

Materials and Equipment
  • This compound (purity ≥97%)

  • A range of organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, DCM, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant Quantification prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and agitate (e.g., 24h at constant temp) prep2->equil1 equil2 Allow solid to settle equil1->equil2 Step 2 analysis1 Centrifuge to separate solid equil2->analysis1 analysis2 Take aliquot of supernatant analysis1->analysis2 Step 3 analysis3 Dilute aliquot analysis2->analysis3 Step 4 analysis4 Analyze by HPLC analysis3->analysis4 Step 5 quant2 Calculate concentration analysis4->quant2 quant1 Prepare calibration curve quant1->quant2 Step 6

References

Discovery and history of aminoindazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Aminoindazole Compounds in Medicinal Chemistry

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1][2][3] Among its derivatives, aminoindazoles represent a particularly versatile and valuable class of synthons, prized for their ability to engage in key interactions with a multitude of biological targets.[4][5] This guide provides a comprehensive overview of the discovery and historical development of aminoindazole compounds, tracing their journey from early synthetic curiosities to their current status as cornerstones in the development of targeted therapies. We will explore their evolution from initial anti-inflammatory agents to highly potent and selective inhibitors of kinases, PARP, and immuno-oncology targets. This narrative is grounded in key experimental choices, synthetic methodologies, and the mechanistic rationale that has driven the successful application of this remarkable scaffold in modern drug discovery.

The Indazole Scaffold: A Privileged Core

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1][6] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with protein targets. The indazole system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form.[1][2] This structural feature, along with its ability to act as a bioisostere for endogenous ligands like purines or the indole ring of tryptophan, underpins its broad utility in drug design.[1][7][8] The introduction of an amino group (-NH₂) to this core dramatically enhances its utility, providing a critical hydrogen-bond donor/acceptor moiety that is fundamental to its biological activity across different target classes.

Caption: Core indazole tautomers and key amino-substituted derivatives.

Early Discoveries: From Synthesis to Bioactivity

While the indazole ring system has been known for over a century, the exploration of its biological potential is a more recent endeavor. Early investigations into aminoindazole derivatives focused on their potential as anti-inflammatory and analgesic agents.[3][9] Compounds like Bendazac and Benzydamine, both containing the 1H-indazole scaffold, were among the first commercially available drugs from this class, validating the therapeutic potential of the core structure.[2][3]

Studies in the 1980s reported that 3-aminoindazole derivatives possessed anti-inflammatory, analgesic, and antipyretic properties.[9] For example, 3-(3-Morpholinopropylamino) indazole was found to be more effective than the reference drug tiaramide in carrageenin-induced edema models.[9] These early findings, while modest by today's standards, established aminoindazoles as a bioactive scaffold and laid the groundwork for future, more targeted applications. The 5-aminoindazole isomer also demonstrated significant, dose-dependent anti-inflammatory activity, with research suggesting cyclooxygenase (COX) inhibition as a potential mechanism of action.[10]

The Kinase Inhibitor Revolution

The true ascent of aminoindazoles in medicinal chemistry began with the explosion of research into protein kinase inhibitors for oncology. The aminoindazole scaffold proved to be an exceptional "hinge-binding" motif. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, allowing them to form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region—a conserved structural feature across the kinome. The amino group often provides an additional, critical interaction point, anchoring the molecule in the active site.

A Case Study in Fragment-Based Drug Discovery (FBDD)

The discovery of aminoindazole-based Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors is a textbook example of a successful FBDD campaign.[11][12][13] PDK1 is a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

  • Fragment Screening: A biochemical screen of a fragment library (~1000 compounds) identified a low-potency aminoindazole hit (IC₅₀ = 311 μM).[12][14]

  • Hit Validation: The hit was validated and characterized using orthogonal biophysical methods like NMR to confirm binding.[11]

  • Structure-Guided Elaboration: Crystallography revealed how the fragment bound to the PDK1 active site. This structural information guided a substructure search of a larger compound library for more "lead-like" molecules that retained the core aminoindazole fragment.[12][14]

  • Lead Optimization: This search led to the discovery of a potent aminopyrimidine-aminoindazole compound with an IC₅₀ of 0.37 μM.[12][14] The added pyrimidine ring formed productive new interactions with the kinase, dramatically increasing potency without sacrificing ligand efficiency.[12][14]

G cluster_pathway Simplified PI3K/AKT Signaling Pathway cluster_drug Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Aminoindazole Aminoindazole-based PDK1 Inhibitor Aminoindazole->PDK1 Inhibits

Caption: Aminoindazole inhibitors block PDK1, a key node in the PI3K/AKT pathway.

Notable Aminoindazole-Based Kinase Inhibitors

The success of the aminoindazole scaffold is evident in the number of potent inhibitors developed against various kinase targets.

Compound Class/ExampleTarget Kinase(s)Key FindingsReference
Entrectinib ALK, ROS1, pan-TRKA potent inhibitor with an IC₅₀ of 12 nM against ALK. It has been approved for the treatment of NTRK gene fusion-positive solid tumors.[2][15]
FGFR4 Inhibitors FGFR4 (Wild-Type & Mutant)A series of aminoindazole derivatives were designed as irreversible inhibitors, showing nanomolar activity against both wild-type and drug-resistant gatekeeper mutant FGFR4.[16][17]
FGFR1 Inhibitors FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine derivatives were identified as potent FGFR1 inhibitors with enzymatic IC₅₀ values as low as 2.9 nM.[2]
Pazopanib VEGFR, PDGFR, KitAn FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, featuring an indazole core.[3]

Expanding Therapeutic Horizons

The utility of aminoindazoles extends beyond kinase inhibition, demonstrating the scaffold's versatility.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[18] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[19][20] Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[18][21] The indazole scaffold has been successfully incorporated into potent PARP inhibitors, with the carboxamide group, often attached to an indazole core, mimicking the nicotinamide moiety of the NAD+ substrate.

cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) BER BER Pathway SSB->BER Repaired by DSB Double-Strand Break (DSB) SSB->DSB Leads to PARPi PARP Inhibitor (Aminoindazole-based) PARPi->BER Blocks HR Homologous Recombination (HR) DSB->HR Repaired by Survival Cell Survival HR->Survival SSB_C Single-Strand Break (SSB) BER_C BER Pathway SSB_C->BER_C Repaired by DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Leads to PARPi_C PARP Inhibitor (Aminoindazole-based) PARPi_C->BER_C Blocks HR_C Defective HR DSB_C->HR_C Cannot be repaired Death Cell Death (Apoptosis) HR_C->Death

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Immuno-Oncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[7][8] In the tumor microenvironment, IDO1 overexpression suppresses the immune system by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive metabolites.[7][8] Because the indazole ring is a bioisostere of the indole ring of tryptophan, it serves as an ideal scaffold for designing IDO1 inhibitors.[7][8] Several 6-substituted aminoindazole derivatives have been synthesized and shown to have potent anti-proliferative activity in cancer cell lines, with evidence suggesting this is mediated through IDO1 protein expression suppression and cell cycle arrest.[7][8][22][23]

Experimental Protocol: Synthesis of a 6-Substituted Aminoindazole Core

The following protocol is a representative synthesis adapted from published literature, illustrating the construction of a key 6-aminoindazole intermediate, which can be further derivatized.[7][8] This multi-step process is fundamental to creating libraries of aminoindazole compounds for screening.

Workflow Overview

Caption: General synthetic workflow for 6-substituted aminoindazoles.

Step-by-Step Methodology

Step 1: N-Alkylation of 6-Nitroindazole

  • Reactants: To a solution of 6-nitroindazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition: Add an alkylating agent, such as iodomethane (MeI, 1.5 eq), dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product contains a mixture of N¹-alkyl and N²-alkyl isomers. Separate these isomers using column chromatography on silica gel. The N¹ isomer is typically the major product.[7]

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the purified N¹-alkyl-6-nitroindazole isomer (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Place the reaction vessel under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the corresponding 6-amino-N¹-alkyl-indazole, which is often used in the next step without further purification.[7]

Step 3: Reductive Amination

  • Reactants: Dissolve the 6-aminoindazole derivative (1.0 eq) in a solvent like methanol.

  • Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by a few drops of acetic acid to catalyze imine formation.

  • Reducing Agent: After stirring for 30 minutes, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[7]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the final compound using column chromatography to obtain the desired 6-substituted aminoindazole derivative.[7]

Conclusion and Future Perspectives

The journey of aminoindazole compounds in medicinal chemistry is a compelling narrative of how a simple heterocyclic scaffold can be iteratively adapted to address complex biological challenges. From their humble beginnings as anti-inflammatory agents to their current prominence as highly specific inhibitors of kinases and other critical drug targets, aminoindazoles have proven their immense value. Their success is a testament to the power of integrating synthetic chemistry with structural biology and fragment-based screening approaches.

Looking forward, the aminoindazole core will undoubtedly continue to be a fertile ground for drug discovery. Its proven ability to serve as a hinge-binder will be exploited for developing inhibitors against new and challenging kinase targets. Furthermore, its application in immuno-oncology and as a scaffold for targeted protein degraders (PROTACs) represents exciting new frontiers. The continued exploration of novel synthetic routes to access diverse substitution patterns will further expand the chemical space and therapeutic potential of this remarkable and enduring pharmacophore.

References

Predicting and Elucidating the Mechanism of Action for 4-Chloro-1H-indazol-7-amine: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic investigation of 4-Chloro-1H-indazol-7-amine, a molecule of significant interest due to its indazole scaffold. While public data on this specific compound is limited, its structural motifs are prevalent in numerous kinase inhibitors. This document, therefore, serves as a predictive and methodological roadmap for researchers and drug development professionals, outlining a logical, multi-tiered approach to hypothesize, test, and validate its mechanism of action (MoA). Our approach is grounded in a foundation of computational prediction, followed by rigorous biochemical and cellular validation, ensuring a high degree of scientific confidence in the final MoA model.

Part 1: Hypothesis Generation through In Silico Target Prediction

The initial phase of any MoA investigation for a novel compound involves generating a data-driven, testable hypothesis. Computational, or in silico, techniques are indispensable for this purpose, as they leverage vast biological and chemical datasets to predict likely biological targets with significant savings in time and resources.

Structural Scaffolding Analysis

The this compound structure contains an indazole ring system. This bicyclic aromatic heterocycle is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds make it an excellent pharmacophore for interacting with the ATP-binding pocket of protein kinases. A notable example of an FDA-approved indazole-containing kinase inhibitor is Axitinib, which targets vascular endothelial growth factor receptors (VEGFRs). This structural precedent immediately suggests that protein kinases are a high-priority target class for this compound.

Target Prediction via Chemoinformatics

To move from a target class hypothesis to specific molecular targets, we employ chemoinformatic approaches. This involves searching for structurally similar compounds with known biological activities.

  • Methodology: A similarity search using the SMILES string of this compound (C1=CC(=C(C2=C(N=N1)C=C(C=C2)Cl)N)) can be performed against large-scale databases such as ChEMBL and PubChem. These databases link chemical structures to bioactivity data from millions of experiments. The Tanimoto coefficient is a standard metric for quantifying structural similarity.

  • Causality: The underlying principle is that structurally similar molecules often share similar biological targets. By identifying known kinase inhibitors that share the chloro-indazole core, we can generate a preliminary list of candidate kinases that are most likely to be modulated by our compound of interest.

Predictive Modeling with Molecular Docking

Molecular docking simulations provide a structural basis for our hypothesis. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.

  • Methodology: We would select a panel of high-interest oncology targets, particularly kinases known to be dysregulated in hyperproliferative diseases (e.g., EGFR, VEGFR2, SRC, ABL, CDK2). Using software like AutoDock Vina or Schrödinger's Glide, we would dock this compound into the ATP-binding site of the crystal structure of each kinase. The simulation calculates a "docking score," which is an estimate of the binding free energy.

  • Causality: A lower docking score suggests a more favorable binding interaction. This allows us to rank the candidate kinases and prioritize those with the highest predicted binding affinity for experimental validation. This step is critical for refining our hypothesis and focusing our experimental resources effectively.

Workflow for In Silico Target Prediction

cluster_0 In Silico Prediction Phase Compound This compound (SMILES String) SimilaritySearch Chemoinformatic Search (ChEMBL, PubChem) Compound->SimilaritySearch Input Structure Docking Molecular Docking Simulation (e.g., AutoDock Vina) Compound->Docking Input Ligand TargetList Prioritized List of Candidate Kinase Targets SimilaritySearch->TargetList Generates Initial Hypotheses Docking->TargetList Ranks & Refines Hypotheses

Caption: Workflow for computational prediction of biological targets.

Part 2: Rigorous Experimental Target Validation

Computational predictions must be confirmed through direct, quantitative experimental evidence. This phase aims to identify the primary biological target(s), determine binding affinity, and characterize the mode of inhibition.

Biochemical Assays for Target Identification and Potency

The first step in validation is to screen the compound against a broad panel of purified enzymes to identify direct interactions.

  • Protocol: Large-Scale Kinase Profiling

    • Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins' KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay). We recommend screening at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

    • Data Analysis: The output is typically reported as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition).

    • Self-Validation: This broad, unbiased screen serves as a self-validating system. If the compound inhibits only a small number of kinases with high potency, it suggests a specific inhibitor. If it inhibits dozens of kinases, it may be a non-specific or promiscuous inhibitor.

  • Protocol: IC₅₀ Determination for Lead Hits

    • Selection: Select the top 3-5 kinase hits from the initial screen for further characterization.

    • Assay Setup: Perform an in vitro kinase activity assay for each selected target. A common method is the ADP-Glo™ assay, which quantifies ADP production as a measure of kinase activity.

    • Dose-Response: Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 1 nM).

    • Execution: Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Data Analysis: Measure kinase activity at each concentration. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Causality: The IC₅₀ value is a critical measure of the compound's potency. A low nanomolar IC₅₀ suggests a potent interaction with the target.

Biophysical Assays for Direct Binding Confirmation

While IC₅₀ values measure functional inhibition, they do not directly prove binding. Biophysical assays are essential to confirm a direct, physical interaction between the compound and its target protein.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Immobilization: Covalently attach the purified target kinase to a sensor chip surface.

    • Binding: Flow a series of concentrations of this compound over the chip.

    • Detection: An optical system detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

    • Data Analysis: The resulting sensorgrams are used to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

    • Trustworthiness: SPR provides unambiguous evidence of a direct interaction and delivers precise kinetic data. The Kₔ value is a measure of binding affinity and is a gold-standard parameter for characterizing a drug-target interaction. A low Kₔ value (e.g., < 100 nM) indicates high affinity.

Data Summary: Hypothetical Validation Results
Target Kinase% Inhibition @ 1µMIC₅₀ (nM)Kₔ (nM)
VEGFR2 98% 15 25
SRC 92% 45 80
ABL 75%250400
EGFR 12%>10,000>10,000

This table presents hypothetical data for illustrative purposes.

Workflow for Experimental Target Validation

cluster_1 Experimental Validation Phase TargetList Prioritized Candidate Kinase Targets KinaseScreen Broad Kinase Panel Screen (e.g., KINOMEscan) TargetList->KinaseScreen Input IC50 IC50 Determination (Dose-Response Assay) KinaseScreen->IC50 Identifies Top Hits SPR Biophysical Binding Assay (e.g., SPR) IC50->SPR Confirms Potency ValidatedTarget Validated Primary Target(s) (e.g., VEGFR2) SPR->ValidatedTarget Confirms Direct Binding & Affinity

Caption: Workflow for biochemical and biophysical target validation.

Part 3: Cellular Mechanism and Phenotypic Consequences

Confirming that a compound potently inhibits a purified enzyme is not sufficient. The ultimate goal is to demonstrate that this inhibition occurs within a living cell and leads to a desired therapeutic phenotype, such as inhibiting cancer cell growth.

Confirming Target Engagement in a Cellular Milieu
  • Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Cell Treatment: Treat intact cells from a relevant cancer cell line (e.g., a VEGFR2-dependent line like HUVEC or a cancer line overexpressing it) with this compound or a vehicle control (DMSO).

    • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 65°C).

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein via centrifugation.

    • Detection: Analyze the amount of soluble target protein (e.g., VEGFR2) remaining at each temperature using Western Blot or ELISA.

    • Causality: The binding of a ligand (our compound) stabilizes its target protein, making it more resistant to heat-induced denaturation. This results in a "thermal shift"—more target protein remains in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control. This provides definitive evidence of target engagement in a physiological context.

  • Protocol: Downstream Signaling Pathway Analysis via Western Blot

    • Cell Treatment: Treat the selected cell line with a dose-response of this compound for a defined period (e.g., 2 hours).

    • Lysis: Lyse the cells to prepare protein extracts.

    • Western Blot: Perform SDS-PAGE to separate proteins by size, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) form of the target kinase (e.g., p-VEGFR2) and a key downstream substrate (e.g., p-ERK). Also probe for total protein levels (Total VEGFR2, Total ERK) as loading controls.

    • Trustworthiness: A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, is strong evidence that the compound is inhibiting the intended signaling pathway. This directly links target engagement to a functional cellular outcome.

Measuring Cellular Phenotypic Outcomes

The final step is to correlate target inhibition with a whole-cell phenotypic response.

  • Protocol: Anti-Proliferative Assay (GI₅₀ Determination)

    • Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a 10-point dose-response of the compound for 72 hours.

    • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

    • Data Analysis: Plot cell viability versus log[concentration] to calculate the GI₅₀ (the concentration that causes 50% growth inhibition).

  • Protocol: Cell Cycle and Apoptosis Analysis

    • Treatment: Treat cells with the compound at concentrations around its GI₅₀ value (e.g., 1x and 5x GI₅₀) for 24-48 hours.

    • Staining: For cell cycle, fix the cells and stain with propidium iodide (PI). For apoptosis, stain non-fixed cells with Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Causality: Inhibition of kinases that control cell cycle progression (like CDKs) or survival signaling (like VEGFR2/AKT pathways) is expected to cause cell cycle arrest (e.g., an accumulation of cells in the G1 or G2/M phase) or induce apoptosis (an increase in the Annexin V positive population). These assays reveal the ultimate cellular fate resulting from the compound's mechanism of action.

Proposed Signaling Pathway for this compound

Compound This compound VEGFR2 VEGFR2 Receptor (Cell Surface) Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activates ERK ERK VEGFR2->ERK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

Introduction: The Strategic Importance of the 4-Chloro-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-Chloro-Indazole Derivatives in Drug Discovery

This in-depth guide explores the critical role of 4-chloro-indazole derivatives in modern drug discovery. We will examine the synthesis, biological activities, and therapeutic applications of this important class of molecules, providing practical insights for researchers, scientists, and professionals in drug development. The focus will be on the rationale behind experimental decisions and the validation of described methods, ensuring a foundation of expertise and reliability.

The indazole ring system is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide variety of biological targets.[1][2][3][4][5] The addition of a chlorine atom at the 4-position of the indazole core has emerged as a highly effective strategy, yielding compounds with improved potency, selectivity, and pharmacokinetic properties. This modification significantly alters the electronic and steric characteristics of the molecule, enabling precise tuning of its interactions with target proteins. This guide will cover the landscape of 4-chloro-indazole derivatives, from their synthesis to their diverse pharmacological uses.

Synthetic Strategies: Constructing the 4-Chloro-Indazole Core

The development of drug candidates based on 4-chloro-indazole relies on efficient and adaptable synthetic methods. A key challenge is the selective introduction of the chlorine atom at the C4 position.

Key Synthetic Routes

A prevalent and effective approach is the direct chlorination of a suitably substituted indazole precursor.[6] The selection of the chlorinating agent and reaction conditions is vital for achieving the desired regioselectivity and preventing unwanted side reactions.

Experimental Protocol: Direct C4-Chlorination of an Indazole Derivative

  • Starting Material: An N-protected indazole derivative is typically used. N-protection is often essential to direct chlorination to the C4 position and prevent N-chlorination.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used reagent for this purpose due to its mild reactivity and ease of handling.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is often employed.

  • Reaction Conditions: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate while minimizing the formation of byproducts. Progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, it is usually quenched with water and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography, to isolate the desired 4-chloro-indazole derivative.

Rationale for Experimental Choices:

  • N-Protection: This serves as a directing group for regioselective chlorination.

  • NCS: As a mild electrophilic chlorinating agent, it reduces the risk of over-chlorination or degradation of the indazole ring.

  • Polar Aprotic Solvent: This ensures the solubility of the reactants, facilitating the chemical transformation.

Biological Applications and Therapeutic Targets

Derivatives of 4-chloro-indazole have shown significant activity against a variety of therapeutic targets, underscoring their versatility in drug discovery.[7][8]

Case Study 1: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a successful drug that features the 4-chloro-indazole scaffold. It is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[9][10] This multi-targeted activity makes it effective for treating renal cell carcinoma and soft tissue sarcoma by inhibiting tumor growth and angiogenesis.[9][11]

Mechanism of Action: The 4-chloro-indazole portion of Pazopanib is crucial for its binding to the ATP-binding pocket of the kinase domain. The chlorine atom forms a key halogen bond with the hinge region of the kinase, which significantly contributes to the drug's high affinity and inhibitory potency.

G Pazopanib Pazopanib (4-Chloro-indazole) Kinase Tyrosine Kinase (e.g., VEGFR) Pazopanib->Kinase Binds & Inhibits Angiogenesis Tumor Angiogenesis Kinase->Angiogenesis Promotes TumorGrowth Tumor Growth Kinase->TumorGrowth Promotes ATP ATP ATP->Kinase Binds

Caption: Pazopanib inhibits tyrosine kinases, blocking tumor growth.

Case Study 2: Axitinib - A Selective VEGFR Inhibitor

Axitinib is another important kinase inhibitor that contains the 4-chloro-indazole moiety. It is a potent and selective inhibitor of VEGFRs 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[12][13][14][15] The selectivity of Axitinib for VEGFRs is due to the specific interactions of the 4-chloro-indazole core within the active site of the kinase.[14]

Structure-Activity Relationship (SAR) Insights:

SAR studies of 4-chloro-indazole derivatives have provided several key findings:

  • C4-Chlorine: This is often critical for high potency, frequently through halogen bonding.

  • N1-Substitution: Modifications at the N1 position can be used to adjust solubility, metabolic stability, and cell permeability.

  • C3-Substitution: The group at the C3 position often interacts with the solvent-exposed region of the target protein, and changes here can fine-tune selectivity and potency.

Data Summary: Kinase Inhibitory Activity of Representative 4-Chloro-Indazole Derivatives

CompoundTarget Kinase(s)Therapeutic Application
PazopanibVEGFRs, PDGFRs, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[9][11]
AxitinibVEGFRs 1, 2, 3Advanced Renal Cell Carcinoma[12][13][14][15]

Future Directions and Emerging Opportunities

The success of drugs like Pazopanib and Axitinib has fueled further interest in the 4-chloro-indazole scaffold.[16] Current research is exploring several promising areas:

  • Novel Targets: Investigating the activity of 4-chloro-indazole derivatives against other classes of targets, such as those involved in different signaling pathways.[17][18][19][20]

  • Improved Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.

  • Drug Delivery: Developing prodrugs or targeted delivery systems to increase the therapeutic index of 4-chloro-indazole-based agents.

The adaptability of the 4-chloro-indazole core, combined with a growing understanding of its structure-activity relationships, ensures its ongoing importance in drug discovery.[21] As synthetic methods improve and our knowledge of complex biological systems expands, we can expect the emergence of new and innovative therapies based on this remarkable scaffold.

References

4-Chloro-1H-indazol-7-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-1H-indazol-7-amine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and pharmaceutical research.[1][2] Its indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold." This designation stems from its frequent appearance in biologically active molecules, particularly as a hinge-binding fragment in various kinase inhibitors.[2][3] The specific substitution pattern of this compound, featuring a chloro group and an amine group, provides versatile chemical handles for constructing more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, logical synthetic approaches, key applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. While extensive experimental data for this compound is not publicly cataloged, a combination of information from suppliers and predictive models provides a solid foundation.

General Properties

A summary of the core identification and physical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 100959-52-2[1][4][][6]
Molecular Formula C₇H₆ClN₃[1][][6]
Molecular Weight 167.60 g/mol [1][6]
IUPAC Name This compound[]
Synonyms 7-AMINO-4-CHLORO INDAZOLE[][6]
Purity (Typical) 95-97%[1][]
Predicted XlogP 1.5[7]
Storage Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C. Also, sealed in a dry place at room temperature.[2][4][6]
Spectral Data Analysis

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this compound are typically proprietary to suppliers, its structure allows for predictable spectral features.[1][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene ring portion will appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine and electron-donating amine groups. The N-H protons of the indazole and the amine group will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon, with carbons attached to heteroatoms (N, Cl) showing characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be expected. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 129.9 Ų for the [M+H]⁺ adduct.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key signals would include N-H stretching vibrations for the amine and indazole groups (typically in the 3200-3500 cm⁻¹ region), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis starting from 2,5-dichlorobenzonitrile is outlined below.

Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 2,5-Dichlorobenzonitrile

  • To a stirred solution of 2,5-dichlorobenzonitrile in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice, causing the nitrated product (2,5-dichloro-3-nitrobenzonitrile) to precipitate.

  • Collect the solid by filtration, wash thoroughly with water until neutral, and dry under vacuum. The nitration is directed by the existing substituents to the desired position.

Step 2: Reductive Cyclization with Hydrazine

  • In a suitable solvent such as ethanol or 2-MeTHF, dissolve the 2,5-dichloro-3-nitrobenzonitrile intermediate.

  • Add hydrazine hydrate to the solution. The reaction involves a nucleophilic aromatic substitution of the chlorine atom ortho to the nitro group, followed by intramolecular cyclization. The nitro group is concomitantly reduced to an amine by hydrazine.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthetic Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Final Product A 2,5-Dichlorobenzonitrile B 2,5-Dichloro-3-nitrobenzonitrile A->B Nitration R1 HNO₃ / H₂SO₄ C This compound B->C Reductive Cyclization R2 Hydrazine Hydrate (N₂H₄·H₂O) Drug Discovery Application A This compound (Building Block) C Complex Bioactive Molecules A->C Synthetic Elaboration E Kinase Inhibitors (Anti-Cancer Agents) A->E Core Scaffold For B Structural Analogues (e.g., 7-Bromo-4-chloro-1H-indazol-3-amine) D Lenacapavir (Anti-HIV Agent) B->D Key Intermediate For

References

Tautomeric forms of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomeric Forms of 4-Chloro-1H-indazol-7-amine

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The biological activity and physicochemical properties of indazole derivatives are intrinsically linked to their tautomeric state. Indazoles predominantly exist in two annular tautomeric forms, 1H- and 2H-indazole, which exhibit distinct electronic, steric, and hydrogen-bonding profiles that profoundly influence receptor binding, membrane permeability, and metabolic stability.[2][3] This guide provides a comprehensive framework for the characterization of the tautomeric landscape of this compound, a substituted indazole with potential applications in drug discovery. We will explore the integration of computational prediction with rigorous experimental validation, offering field-proven insights and detailed protocols to enable unambiguous structural elucidation.

The Principle of Annular Tautomerism in Indazoles

Indazole (benzopyrazole) is a ten-π electron aromatic heterocyclic system that exhibits annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4]

  • 1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen. Its structure contains a benzenoid six-membered ring, which confers significant aromatic stability.[5] Consequently, the 1H-tautomer is, in most cases, the thermodynamically more stable and predominant form in the gas phase, in solution, and in the solid state.[1][3]

  • 2H-Indazole: This tautomer, also known as isoindazole, has the proton located on the N2 nitrogen. This arrangement results in a quinonoid-like structure in the fused benzene ring, which is generally of higher energy and thus less stable than the benzenoid form.[5]

The tautomeric equilibrium (KT = [2H]/[1H]) is a dynamic process. While heavily favoring the 1H form for the parent indazole, this equilibrium can be influenced by the electronic nature of substituents, solvent polarity, temperature, and pH.[6][7] For drug development professionals, locking the molecule into a specific, more active tautomeric form through N-substitution is a common strategy, making a deep understanding of the parent scaffold's preferred tautomeric state essential.

Caption: Annular tautomeric equilibrium of this compound.

Theoretical Prediction of Tautomer Stability

Before undertaking experimental work, computational chemistry provides invaluable predictive insights into the relative stability of tautomers. Density Functional Theory (DFT) is a robust method for accurately calculating the ground-state energies of molecular systems.[8][9]

Expert Rationale

The choice of a functional like B3LYP with a basis set such as 6-31G** offers a well-validated balance of computational cost and accuracy for this class of molecules.[10] Furthermore, incorporating a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, which can be critical as solvent-solute hydrogen bonding can selectively stabilize one tautomer over another.[11]

Protocol: DFT-Based Energy Calculation
  • Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-31G**).

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE).

  • Solvation Modeling: Re-optimize the structures and calculate energies in solvents of varying polarity (e.g., Chloroform for low polarity, DMSO for high polarity) using the PCM.

  • Energy Analysis: Compare the total electronic energies (corrected with ZPVE) of the tautomers. The tautomer with the lower energy is predicted to be the more stable.

Predicted Energetic Data

The following table presents hypothetical, yet chemically sound, results based on known trends for substituted indazoles. The electron-donating amino group at C7 and the electron-withdrawing chloro group at C4 are expected to further stabilize the benzenoid 1H-tautomer.

TautomerGas Phase ΔE (kJ/mol)ΔE in Chloroform (kJ/mol)ΔE in DMSO (kJ/mol)Predicted Population (DMSO)
1H-Tautomer 0 (Reference)0 (Reference)0 (Reference)>99%
2H-Tautomer +25.5+23.8+22.1<1%
Table 1: Predicted relative energies of this compound tautomers.

Experimental Elucidation and Characterization

While computational data provides a strong hypothesis, it must be validated by empirical evidence. A multi-technique spectroscopic approach is required for unambiguous structural assignment.

Workflow cluster_main Experimental Characterization Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) Solvents: DMSO-d6, CDCl3 start->nmr Parallel Analysis ir FT-IR Spectroscopy start->ir Parallel Analysis uv UV-Vis Spectroscopy start->uv Parallel Analysis xray Single Crystal X-ray Diffraction (Solid State) start->xray If crystals form data Data Interpretation & Structural Assignment nmr->data ir->data uv->data xray->data

Caption: Workflow for the experimental characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating tautomeric forms in solution.[4] The chemical environments of the nuclei differ significantly between the 1H- and 2H-isomers.[12]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6). Prepare a second sample in a less polar solvent like CDCl3 to probe for solvent-induced shifts in equilibrium.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A key diagnostic signal for the 1H-tautomer is the N-H proton, which is often broad and appears at a high chemical shift (>10 ppm).[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbon atoms within the pyrazole ring (C3, C3a, C7a) are particularly sensitive to the tautomeric form.[13][14]

  • 2D NMR (HSQC/HMBC): If assignments are ambiguous, acquire 2D correlation spectra to definitively assign proton and carbon signals and confirm connectivity.

Predicted Diagnostic NMR Shifts (in DMSO-d6)

The following table outlines the expected key differences in NMR spectra, which serve as a self-validating system for identification.

NucleusPredicted Shift (1H-Tautomer)Predicted Shift (2H-Tautomer)Rationale
N1-H ~13.5 ppm (broad s)AbsentCharacteristic signal for 1H-indazoles.[12]
H-3 ~8.2 ppm (s)~8.5 ppm (s)H-3 is typically deshielded in the 2H-isomer.[12]
H-5 ~7.0 ppm (d)~7.2 ppm (d)General aromatic region shifts.
H-6 ~7.4 ppm (d)~7.6 ppm (d)General aromatic region shifts.
C-3 ~135 ppm~145 ppmC-3 is significantly deshielded in the 2H-form.[4]
C-7a ~140 ppm~125 ppmC-7a is more shielded in the 2H-form due to the quinonoid character.[4]
Table 2: Predicted key ¹H and ¹³C NMR chemical shifts for tautomers of this compound.
X-ray Crystallography

For definitive proof of structure in the solid state, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous 3D map of atomic positions, directly revealing the location of the N-H proton.

Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution of the compound in a suitable solvent (e.g., acetonitrile, ethyl acetate) is a common starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will clearly show the connectivity and identify the tautomer present in the crystal lattice.

Implications for Drug Development

The precise identification of the dominant tautomer of this compound is not merely an academic exercise. It has profound practical consequences:

  • Structure-Activity Relationships (SAR): The hydrogen bond donor/acceptor pattern is different for each tautomer. The 1H-tautomer has an N-H donor at position 1 and an acceptor at N2, while the 2H-tautomer has the donor at N2 and an acceptor at N1. This directly impacts how the molecule fits into a target protein's binding site.

  • Molecular Modeling: Accurate docking and virtual screening studies require the correct input tautomer. Using the wrong tautomer can lead to false negatives or incorrect binding mode predictions.

  • Physicochemical Properties: Tautomers can have different pKa values, dipole moments, and logP values, which affect solubility, absorption, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15]

Conclusion

The tautomeric state of this compound is a critical molecular determinant that dictates its chemical and biological behavior. Based on foundational principles of indazole chemistry, the 1H-tautomer is overwhelmingly predicted to be the dominant species. This guide outlines a robust, integrated strategy combining computational prediction with definitive spectroscopic and crystallographic validation. By following these detailed protocols, researchers can confidently establish the structure of this and related indazole compounds, providing a solid foundation for rational drug design and development.

References

Navigating the Fourth Dimension of Drug Discovery: A Technical Guide to the Predicted Collision Cross Section of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Multi-Dimensional Molecular Characterization in Modern Drug Development

In the intricate landscape of contemporary drug discovery, the pursuit of novel therapeutic agents demands a profound understanding of molecular architecture and behavior. Traditional analytical techniques, while powerful, often fall short of providing the comprehensive structural elucidation necessary to navigate the complexities of drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties. The emergence of ion mobility-mass spectrometry (IM-MS) has introduced a pivotal fourth dimension to molecular analysis: the collision cross section (CCS). This intrinsic physicochemical property, representing the rotational average of an ion's surface area, offers a unique descriptor of a molecule's size and three-dimensional shape in the gas phase.[1][2]

This technical guide delves into the prediction of the collision cross section for a molecule of significant interest in medicinal chemistry: 4-Chloro-1H-indazol-7-amine. As a heterocyclic building block, this compound and its analogs are instrumental in the synthesis of novel therapeutic agents, including potent kinase inhibitors.[3] An accurate understanding of its CCS is paramount for its unambiguous identification in complex biological matrices and for building robust structure-activity relationship (SAR) models.

This document is crafted for researchers, scientists, and drug development professionals, providing not just a predicted value, but a comprehensive exploration of the methodologies, rationale, and implications of CCS prediction in the pharmaceutical sciences. We will navigate the theoretical underpinnings of CCS, the practical application of cutting-edge predictive algorithms, and the interpretation of the resulting data, thereby empowering researchers to leverage this critical parameter in their discovery workflows.

The Theoretical Cornerstone: Understanding Ion Mobility Spectrometry and Collision Cross Section

Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions based on their velocity through a buffer gas under the influence of an electric field.[4] This separation is a function of the ion's charge, shape, and size. The fundamental parameter derived from an ion mobility experiment is the collision cross section (CCS), which is a measure of the effective area that the ion presents to the buffer gas molecules.[1][5]

The significance of CCS lies in its high reproducibility and its direct correlation to the three-dimensional structure of an ion.[1] Unlike retention times in chromatography, which can be influenced by matrix effects and experimental conditions, the CCS is an intrinsic property of the molecule, making it a robust identifier.[1] In drug discovery, this has profound implications for:

  • Confident Compound Identification: Differentiating between isomers (structural, cis-trans, and enantiomers) that are indistinguishable by mass alone.

  • Structural Elucidation: Providing insights into the gas-phase conformation of a molecule, which can be correlated with its solution-phase structure and biological activity.

  • Enhanced Selectivity: Reducing false positives and negatives in complex mixture analysis by adding an extra layer of analytical specificity.[6]

Predicting the Unknown: In Silico Approaches to CCS Determination

While experimental determination of CCS values via IM-MS is the gold standard, it is not always feasible, especially in the early stages of drug discovery where a vast number of candidate molecules are being screened. This has spurred the development of sophisticated in silico methods for CCS prediction. These computational approaches, primarily driven by machine learning and deep learning algorithms, leverage large databases of experimentally determined CCS values to train models that can accurately predict the CCS of novel compounds from their chemical structure.[7][8]

These predictive models offer a rapid and cost-effective means to generate CCS data, thereby enriching compound libraries and aiding in the early-stage characterization of drug candidates.[1] Several powerful prediction tools have emerged, including AllCCS and CCSbase, which have demonstrated high accuracy across a diverse range of small molecules.[9][10]

A Case Study: Predicting the Collision Cross Section of this compound

We will now focus on the practical application of these predictive tools to our molecule of interest, this compound.

Molecular Structure and Input Generation

The first step in any in silico prediction is to obtain an accurate representation of the molecular structure. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained from the PubChem database.

Table 1: Molecular Information for this compound

ParameterValueSource
Molecular Formula C₇H₆ClN₃--INVALID-LINK--
Molecular Weight 167.59 g/mol --INVALID-LINK--
Canonical SMILES C1=CC(=C2C=NNC2=C1N)Cl--INVALID-LINK--
CCS Prediction Workflow

The following workflow outlines the steps taken to predict the CCS of this compound using publicly available, state-of-the-art prediction tools.

CCS_Prediction_Workflow Figure 1: CCS Prediction Workflow cluster_input Input Generation cluster_prediction In Silico Prediction cluster_output Output Analysis mol_id Identify Target Molecule: This compound get_smiles Obtain Canonical SMILES: C1=CC(=C2C=NNC2=C1N)Cl mol_id->get_smiles ccsbase CCSbase Prediction Tool get_smiles->ccsbase allccs AllCCS Prediction Tool get_smiles->allccs predicted_values Predicted CCS Values (Ų) ccsbase->predicted_values allccs->predicted_values comparison Comparative Analysis predicted_values->comparison

Caption: A flowchart illustrating the key steps in the in silico prediction of the Collision Cross Section for a small molecule.

Predicted CCS Values

The predicted CCS values for this compound were obtained from CCSbase (as reported on PubChemLite) and by running a prediction on the AllCCS web server for various common adducts.[11][12] The results are summarized in the table below.

Table 2: Predicted Collision Cross Section (Ų) of this compound

AdductPredicted CCS (Ų) - CCSbase[11]Predicted CCS (Ų) - AllCCS
[M+H]⁺ 129.9131.2
[M+Na]⁺ 142.0140.8
[M-H]⁻ 130.8129.5
[M+NH₄]⁺ 150.8148.9
[M+K]⁺ 136.3Not available
[M+HCOO]⁻ 148.8147.6
Discussion of Results and Scientific Trustworthiness

The predicted CCS values from both CCSbase and AllCCS show a high degree of concordance, which lends confidence to the in silico results. The minor variations between the two predictors are expected and fall within the typical prediction error of these machine learning models, which is generally reported to be between 1-3%.[9][10]

It is crucial to understand the causality behind this high level of agreement. Both AllCCS and CCSbase are trained on large and diverse datasets of experimentally measured CCS values.[9][10] Their underlying algorithms, though different, have learned the complex relationships between a molecule's 2D/3D structure and its gas-phase conformation. The consistency in their predictions for this compound suggests that this molecule falls within the well-represented chemical space of their training data.

For drug development professionals, this predicted data serves as a reliable starting point for several applications:

  • Building a Reference Library: These predicted CCS values can be incorporated into an internal compound library, facilitating the rapid and confident identification of this compound and its derivatives in future IM-MS experiments.

  • Informing Analytical Method Development: The predicted CCS can be used to optimize separation parameters in IM-MS methods, ensuring that this compound is well-resolved from other components in a mixture.

  • Driving SAR Studies: By predicting the CCS of a series of analogs, researchers can investigate the impact of structural modifications on the molecule's three-dimensional shape, providing valuable insights for lead optimization.

Experimental Protocol: A Self-Validating System for CCS Prediction

To ensure the trustworthiness of these in silico predictions, it is best practice to validate them with experimental data whenever possible. The following provides a detailed, step-by-step methodology for the experimental determination of the CCS of this compound using ion mobility-mass spectrometry.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a working solution at a concentration of 1-10 µg/mL by diluting the stock solution in an appropriate solvent system compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Ion Mobility-Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ion mobility cell (e.g., a drift tube or traveling wave ion mobility spectrometer).

  • Ionization: Introduce the sample into the mass spectrometer via electrospray ionization (ESI). Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and robust signal for the ion of interest.

  • Ion Mobility Separation: Introduce the ions into the ion mobility cell, which is filled with a buffer gas (typically nitrogen). Apply an appropriate electric field to facilitate the separation of ions based on their mobility.

  • Mass Analysis: Following ion mobility separation, the ions are transferred to the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) for mass-to-charge ratio (m/z) determination.

  • Data Acquisition: Acquire data over the appropriate m/z range to include the expected adducts of this compound.

CCS Calibration and Calculation
  • Calibration: Analyze a well-characterized calibration mixture containing compounds with known CCS values under the same experimental conditions as the sample. This calibration is used to create a correlation between the measured drift time and the known CCS values.

  • CCS Calculation: The software controlling the instrument will use the calibration curve to automatically calculate the experimental CCS value for the detected ions of this compound from their measured drift times.

Conclusion and Future Outlook

The convergence of high-resolution mass spectrometry, ion mobility separation, and advanced computational modeling is revolutionizing the way we characterize small molecules in drug discovery. This guide has provided a comprehensive overview of the predicted collision cross section of this compound, grounded in the theoretical principles of ion mobility and the practical application of state-of-the-art predictive tools.

The presented in silico data offers a valuable and immediately actionable resource for researchers working with this important chemical scaffold. By integrating predicted CCS values into their analytical workflows, scientists can enhance the confidence and efficiency of compound identification, accelerate the cycle of lead optimization, and ultimately, contribute to the development of safer and more effective medicines. As machine learning models for CCS prediction continue to evolve and the databases of experimental CCS values expand, the accuracy and utility of this fourth dimension of molecular analysis will undoubtedly continue to grow, further empowering the next generation of drug discovery.

References

The Aminoindazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The aminoindazole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including a rigid bicyclic core and versatile hydrogen bonding capabilities, have made it a cornerstone for the development of a multitude of pharmacologically active agents. This guide provides a comprehensive overview of the aminoindazole core, detailing its profound importance, particularly in oncology as a potent kinase inhibitor. We will explore the mechanisms of action of leading drugs, present detailed synthetic and analytical protocols, and discuss the future trajectory of this remarkable heterocyclic system in drug discovery.

The Aminoindazole Scaffold: A Structural and Functional Analysis

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The addition of an amino group transforms it into the aminoindazole nucleus, a structure that has proven exceptionally fruitful in the design of targeted therapeutics.[1]

1.1. Chemical Structure and "Privileged" Status

The power of the aminoindazole scaffold lies in its combination of rigidity and functionality. The fused ring system provides a structurally constrained anchor, which can reduce the entropic penalty upon binding to a biological target. The two nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors. This versatility allows the scaffold to form multiple, high-affinity interactions within the active sites of enzymes, particularly the hinge region of protein kinases.[2]

1.2. Key Isomeric Forms

Different positional isomers of the amino group on the indazole ring (e.g., 3-amino, 5-amino, 6-amino) give rise to distinct pharmacological profiles. For example, 3-aminoindazoles are prominent in kinase inhibitors, while 5- and 6-aminoindazoles have been explored for a range of other activities, including anti-inflammatory and antimicrobial applications.[3][4] The specific placement of the amino group and other substituents dictates the molecule's interaction with its target and its overall physicochemical properties.

Dominance in Oncology: Aminoindazoles as Kinase Inhibitors

The most significant impact of the aminoindazole nucleus has been in the development of protein kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Aminoindazole-based drugs have been designed to target the ATP-binding site of these enzymes, effectively blocking their function and halting downstream oncogenic signaling.[6]

2.1. Mechanism of Action: Targeting the Kinase Hinge Region

The aminoindazole core is exceptionally well-suited to bind to the "hinge region" of the kinase ATP-binding pocket. This region forms a hydrogen-bonding bridge between the N- and C-terminal lobes of the kinase domain. The aminoindazole can form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, serving as a stable anchor for the inhibitor.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Ala, Glu) Gatekeeper Gatekeeper Residue (e.g., Thr) DFG_Motif DFG Motif Inhibitor Aminoindazole Core Inhibitor->Hinge H-Bonds Inhibitor->Gatekeeper Hydrophobic Interactions Inhibitor->DFG_Motif Targets 'DFG-out' (Inactive State)

Caption: General binding mode of an aminoindazole kinase inhibitor.

2.2. Case Study 1: Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[7] Its core structure is based on an indazole scaffold.

  • Mechanism: Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[8][9] By binding to the ATP pocket of these receptors, it inhibits their phosphorylation and activation, thereby blocking the VEGF signaling pathway.[8] This leads to a potent anti-angiogenic effect, cutting off the blood supply that tumors need to grow and metastasize.[10][11] Axitinib is noted for its high potency and selectivity for VEGFRs, with IC50 values in the sub-nanomolar range, which is significantly lower than for other related kinases like PDGFR and c-Kit.[7]

G VEGF VEGF Ligand VEGFR VEGFR-1, 2, 3 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/Akt Pathway VEGFR->PI3K Activates Axitinib Axitinib (Aminoindazole Core) Axitinib->VEGFR Inhibits Phosphorylation PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Ras->Angiogenesis PI3K->Angiogenesis

Caption: Axitinib's inhibition of the VEGFR signaling pathway.

2.3. Case Study 2: Pazopanib (Votrient®)

Pazopanib is another oral medication containing an indazole core, but it acts as a multi-targeted tyrosine kinase inhibitor.[12] It is used to treat advanced renal cell carcinoma and soft tissue sarcoma.[13]

  • Mechanism: Pazopanib inhibits a broader range of kinases than axitinib, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[14][15] This multi-targeted approach allows it to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[13]

Beyond Oncology: Expanding Therapeutic Horizons

While oncology remains the dominant field, the pharmacological importance of the aminoindazole nucleus extends to other therapeutic areas.

3.1. Anti-inflammatory Activity

Several aminoindazole derivatives have been investigated as potent anti-inflammatory agents. A key target in this area is the p38 MAP kinase.[16] This kinase plays a central role in the inflammatory cascade by regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[17][18] Inhibition of p38 MAPK by aminoindazole-based compounds has shown promise in preclinical models of inflammatory diseases such as rheumatoid arthritis.[19] Some indazole derivatives have also demonstrated cyclooxygenase-2 (COX-2) inhibitory activity.[4]

3.2. Other Therapeutic Applications

The versatility of the aminoindazole scaffold has led to its exploration in a wide range of other applications, including:

  • Antimicrobial and Antiviral Agents [1][20]

  • Cardiovascular Diseases , with some derivatives in clinical trials for conditions like dilated cardiomyopathy.[21]

  • Neurodegenerative Diseases [22]

Synthetic and Analytical Methodologies

The successful development of aminoindazole-based drugs relies on robust synthetic strategies and reliable analytical methods for evaluating their activity.

4.1. Core Synthesis of the Aminoindazole Nucleus

A variety of synthetic routes to the aminoindazole core have been developed. One of the most common and versatile methods is the palladium-catalyzed Buchwald-Hartwig amination.[23] This reaction allows for the efficient formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted aminoindazoles.

Protocol 4.1.1: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles [23]

  • Rationale: This protocol utilizes a palladium catalyst with a specialized phosphine ligand (e.g., BINAP) to couple a 3-haloindazole with an amine. The base is crucial for deprotonating the amine and facilitating the catalytic cycle. The inert atmosphere prevents oxidation of the catalyst.

  • Preparation: To a Schlenk tube, add the 3-haloindazole (1.0 equiv), the desired amine (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like BINAP (5.5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Add a dry, degassed solvent (e.g., Toluene) and heat the mixture (typically 80-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel to yield the desired N-substituted 3-aminoindazole.

Caption: General workflow for the synthesis of aminoindazoles.

4.2. Biological Evaluation: Kinase Inhibition Assay

To determine the potency of newly synthesized aminoindazole derivatives as kinase inhibitors, a robust in vitro assay is essential. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Methodology 4.2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Rationale: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This provides a quantitative measure of inhibitor potency (IC50).

  • Reaction Setup: In a 384-well plate, add the target kinase, a suitable peptide substrate, and ATP to a buffer solution.

  • Compound Addition: Add the synthesized aminoindazole compounds at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase. The luciferase will utilize the remaining ATP to produce a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

4.3. Structure-Activity Relationship (SAR) Data

Systematic modification of the aminoindazole scaffold and analysis of the resulting biological activity is crucial for optimizing lead compounds. The data is often summarized in a Structure-Activity Relationship (SAR) table.

Table 1: Example SAR Data for Hypothetical Aminoindazole Derivatives against VEGFR-2

Compound IDR1 Group (at N1)R2 Group (at C5)VEGFR-2 IC50 (nM)
HY-01 Methyl-H150.2
HY-02 Cyclopropyl-H85.6
HY-03 Methyl-Cl70.3
HY-04 Methyl-OCH₃95.1
HY-05 Cyclopropyl-Cl5.4

This is a representative table. Actual values would be determined experimentally.

Clinical Significance and Future Perspectives

The clinical success of drugs like Axitinib and Pazopanib has cemented the importance of the aminoindazole nucleus in modern medicine. Several other aminoindazole-containing molecules are currently in various stages of clinical trials for a range of diseases.[21][24]

The future of the aminoindazole scaffold looks bright. Researchers are exploring its use in novel therapeutic modalities, such as:

  • Covalent Inhibitors: Designing derivatives that can form a permanent covalent bond with the target protein, potentially leading to increased potency and duration of action.[25][26]

  • PROTACs (Proteolysis Targeting Chimeras): Using the aminoindazole core as a warhead to target specific proteins for degradation.

  • Targeting Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that have become resistant to existing therapies.[2][27]

The aminoindazole nucleus is a pharmacologically vital scaffold that has yielded multiple life-saving therapies, particularly in the field of oncology. Its unique structural features allow for high-affinity, selective interactions with a range of biological targets. Through rational design, robust synthetic methodologies, and detailed biological evaluation, the full potential of this privileged core continues to be unlocked. The ongoing research and development efforts promise that aminoindazole-based compounds will remain at the forefront of drug discovery for years to come.

References

Methodological & Application

Application Notes & Protocols for the Large-Scale Synthesis of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-Chloro-1H-indazol-7-amine, a key intermediate in pharmaceutical development. The proposed synthetic route is designed for scalability and is based on established chemical principles and analogous transformations reported in the scientific literature. This guide details the synthetic strategy, step-by-step experimental protocols, in-process controls, and analytical characterization of the final product. Safety considerations and recommendations for process optimization are also discussed to ensure a robust and reliable manufacturing process.

Introduction: The Significance of this compound

This compound (CAS No. 100959-52-2) is a substituted indazole that has emerged as a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The specific substitution pattern of this compound makes it a crucial precursor for the synthesis of targeted therapeutics. Notably, structurally related chloro-indazoles are integral to the development of novel antiviral agents, such as those targeting HIV.[1]

The development of a robust, scalable, and economically viable synthesis of this intermediate is therefore of critical importance to support the drug development pipeline, from preclinical research to commercial manufacturing. This guide outlines a proposed two-step synthetic pathway amenable to large-scale production.

Proposed Synthetic Strategy

The proposed synthesis of this compound proceeds via a two-step sequence, commencing with the formation of a nitro-indazole intermediate, followed by the reduction of the nitro group to the desired amine. This strategy is predicated on well-established and scalable chemical transformations.

Overall Reaction Scheme:

Start 2-Chloro-6-methyl-3-nitroaniline Intermediate 4-Chloro-7-nitro-1H-indazole Start->Intermediate Step 1: Diazotization & Cyclization (NaNO2, Acetic Acid) Final This compound Intermediate->Final Step 2: Nitro Group Reduction (e.g., H2, Pd/C)

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-nitro-1H-indazole (Intermediate)

This step involves the diazotization of a substituted aniline followed by an intramolecular cyclization to form the indazole ring. This method is adapted from established procedures for the synthesis of nitroindazoles.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chloro-6-methyl-3-nitroaniline59255-96-8186.591.0
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Glacial Acetic Acid64-19-760.05Solvent
Water (deionized)7732-18-518.02As needed

Protocol:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge glacial acetic acid. Cool the solvent to 0-5 °C with constant stirring.

  • Addition of Starting Material: Slowly add 2-chloro-6-methyl-3-nitroaniline (1.0 eq.) to the cooled acetic acid. Stir until a homogenous slurry is formed.

  • Preparation of Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

  • Diazotization and Cyclization: Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by slowly pouring the mixture into a vessel containing ice-water. The product will precipitate out of solution. Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight to yield 4-Chloro-7-nitro-1H-indazole.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation on a large scale.

Materials:

Reagent/Solvent/CatalystCAS NumberMolecular Weight ( g/mol )Quantity
4-Chloro-7-nitro-1H-indazoleN/A197.571.0 eq.
Palladium on Carbon (10% Pd/C)7440-05-3N/A1-2 mol%
Methanol or Ethanol67-56-1 / 64-17-532.04 / 46.07Solvent
Hydrogen Gas (H₂)1333-74-02.02As needed

Protocol:

  • Reaction Setup: Charge a hydrogenation reactor with 4-Chloro-7-nitro-1H-indazole (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-2 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature at 25-30 °C.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by in-process control (IPC) analysis (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a bed of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Process Workflow and In-Process Controls

A well-defined workflow with critical in-process controls is essential for ensuring the consistency and quality of the final product.

cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitro Reduction Start Charge 2-Chloro-6-methyl-3-nitroaniline and Acetic Acid Diazotization Diazotization with NaNO2 (T < 10 °C) Start->Diazotization Cyclization Cyclization at RT (12-16 h) Diazotization->Cyclization IPC1 IPC: HPLC/TLC (Completion of Reaction) Cyclization->IPC1 Workup1 Quench and Precipitate Filter1 Filter and Wash Workup1->Filter1 Dry1 Dry Intermediate Filter1->Dry1 Charge_Intermediate Charge Intermediate, Solvent, and Pd/C Dry1->Charge_Intermediate Transfer of Intermediate IPC1->Workup1 Hydrogenation Hydrogenation (H2 pressure, 25-30 °C) Charge_Intermediate->Hydrogenation IPC2 IPC: HPLC/TLC (Completion of Reaction) Hydrogenation->IPC2 Filter2 Filter Catalyst IPC2->Filter2 Concentrate Concentrate Filtrate Filter2->Concentrate Recrystallize Recrystallize Product Concentrate->Recrystallize Dry2 Dry Final Product Recrystallize->Dry2

References

Application Note: 4-Chloro-1H-indazol-7-amine as a Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors. This application note provides a detailed guide on the utility of 4-Chloro-1H-indazol-7-amine, a key building block for the synthesis of targeted therapeutics. We explore the physicochemical properties, safety considerations, and synthetic versatility of this compound. The narrative emphasizes the causality behind its effectiveness, focusing on how the indazole ring system serves as an optimal hinge-binding motif for the ATP pocket of kinases. Detailed protocols, illustrative case studies on inhibitors of BCR-ABL and other kinases, and workflow diagrams are provided to equip researchers and drug development professionals with the technical insights required to leverage this valuable intermediate in their discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

1.1 The Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many human diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.

1.2 The Indazole Moiety as a "Privileged" Hinge-Binding Fragment

The design of kinase inhibitors frequently targets the highly conserved ATP-binding pocket. The indazole ring system has emerged as a "privileged" scaffold for this purpose.[1][2] Its bicyclic structure and arrangement of nitrogen atoms allow it to function as a bioisostere of the adenine base of ATP, forming critical hydrogen bond interactions with the "hinge region" of the kinase. This anchoring interaction provides a stable foundation for the inhibitor, upon which further substitutions can be made to achieve high potency and selectivity. Derivatives of 3-aminoindazole, for example, are found in potent inhibitors of the tyrosine kinase receptor Linifanib and glycogen synthase 3β inhibitors.[3]

1.3 Spotlight on this compound: A Key Building Block

This compound (CAS No. 100959-52-2) is a particularly valuable heterocyclic building block for constructing kinase inhibitors.[1] Its structure features two key reactive sites:

  • The 4-Chloro Group: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution), allowing for the introduction of diverse aryl or heteroaryl moieties to explore the solvent-exposed regions of the ATP pocket.

  • The 7-Amino Group: Provides a nucleophilic site for derivatization, most commonly through amide bond formation, to connect to other fragments of the inhibitor.

This dual functionality allows for the systematic and modular construction of complex inhibitor libraries.

Physicochemical and Safety Profile

A thorough understanding of the building block's properties is essential for its effective and safe use in the laboratory.

2.1 Properties of this compound

PropertyValueReference(s)
CAS Number 100959-52-2[1][4][5][]
Molecular Formula C₇H₆ClN₃[4][][7]
Molecular Weight 167.60 g/mol [4][][8]
Appearance Light yellow solid[9]
Purity Typically ≥95-97%[1][]
IUPAC Name This compound[]
InChIKey ZKJOFZAKOCJTDQ-UHFFFAOYSA-N[][7]

2.2 Handling and Storage Recommendations

To ensure the integrity and stability of the compound, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid generating dust.

2.3 Safety and Hazard Information

This compound is a research chemical and should be handled with appropriate care.

  • GHS Classification: Signal word: Warning .[1]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][9][10]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] An eyewash station should be readily available.[9] In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[9]

The Chemistry of this compound in Synthesis

3.1 Synthetic Rationale: Leveraging the Chloro and Amino Groups

The strategic placement of the chloro and amino groups on the indazole scaffold is the primary reason for its utility. These functional groups allow for a divergent synthetic approach, where the core can be elaborated in multiple directions to optimize binding affinity and pharmacokinetic properties. The indazole ring itself provides the crucial hinge-binding interactions, while the appended groups explore other regions of the binding site.

G cluster_start Core Synthesis cluster_elaboration Scaffold Elaboration A Starting Material (e.g., 2,6-Dichlorobenzonitrile) B Functionalized Indazole (e.g., this compound) A->B Cyclization w/ Hydrazine E Final Kinase Inhibitor B->E C Coupling Partner 1 (e.g., Boronic Acid) C->B Suzuki or S-NAr (at Chloro position) D Coupling Partner 2 (e.g., Carboxylic Acid) D->B Amidation (at Amino position)

Caption: Synthetic workflow from starting materials to a final inhibitor.

Protocol: Representative Synthesis of a Functionalized 3-Aminoindazole Core

Preamble: This protocol details a practical, scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile.[3] This two-step method, which avoids column chromatography, illustrates the fundamental principles of forming the functionalized indazole ring system and serves as a model for the synthesis of related building blocks.[3][11][12]

4.1 Objective and Principle

The objective is to synthesize a functionalized 3-aminoindazole via a two-step process: (1) regioselective bromination of a dichlorobenzonitrile precursor, followed by (2) regioselective cyclization with hydrazine to form the indazole ring.

4.2 Materials and Reagents

Reagent/MaterialSupplierGrade
2,6-DichlorobenzonitrileCommercial≥98%
N-Bromosuccinimide (NBS)Commercial≥98%
Sulfuric Acid (H₂SO₄)CommercialConcentrated (98%)
Hydrazine hydrateCommercial~50-60% in H₂O
2-Methyltetrahydrofuran (2-MeTHF)CommercialAnhydrous
Methanol (MeOH)CommercialACS Grade
Deionized WaterIn-house---
Parr ReactorEquipment---

4.3 Step-by-Step Procedure

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile [3]

  • To a suitable reaction vessel, add concentrated sulfuric acid.

  • Cool the acid to 0-5 °C in an ice bath.

  • Slowly add 2,6-dichlorobenzonitrile (1.0 eq.) in portions, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by GC-MS or TLC for the disappearance of starting material.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Regioselective Cyclization with Hydrazine Hydrate [3][11]

  • Charge a Parr reactor with the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq.) from Step 1 and 2-MeTHF as the solvent.

  • Add hydrazine hydrate (3.0-5.0 eq.).

  • Seal the reactor and heat the mixture to 95 °C with stirring for 24-48 hours. Monitor the reaction for completion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of regioisomers.

Step 3: Purification by Recrystallization [3]

  • Add a methanol/water mixture (e.g., 4:1 v/v) to the crude solid from Step 2.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature overnight.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold methyl tert-butyl ether (MTBE).

  • Dry the purified product, 7-bromo-4-chloro-1H-indazol-3-amine, under vacuum.

4.4 Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.[3]

  • Mass Spectrometry (MS): To verify the molecular weight.[3]

  • Quantitative NMR (qNMR) or GC-MS: To determine purity.[3]

Application in Kinase Inhibitor Development: Case Studies

The indazole scaffold derived from precursors like this compound is central to many potent and selective kinase inhibitors.

5.1 Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the oncogenic driver in most CML cases.[13] Inhibitors designed around a 3-aminoindazole core have demonstrated exceptional potency against both wild-type BCR-ABL and its clinically relevant T315I "gatekeeper" mutant, which confers resistance to many first-generation inhibitors.[13][14]

Mechanism of Action: The indazole ring forms a highly stable complex in the ATP binding site. The indazole NH and the 3-amino group form critical hydrogen bonds with the hinge region residues Glutamate (Glu316) and Methionine (Met318), respectively, effectively blocking ATP from binding and shutting down the kinase's activity.[13]

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Active Kinase) Downstream Downstream Effectors (e.g., STAT5, RAS/MAPK) BCR_ABL->Downstream Phosphorylation Response Cell Proliferation & Survival (Leukemia) Downstream->Response Signal Transduction Inhibitor Indazole-based Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by an indazole-based inhibitor.

5.2 Targeting Other Kinase Families

The versatility of the indazole scaffold allows it to be adapted to target a wide range of kinases:

  • Fibroblast Growth Factor Receptors (FGFR): In FGFR1, 1H-indazol-3-amine derivatives anchor to the hinge via three hydrogen bonds, while substitutions on the indazole ring engage other key residues.[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): As a key target in Acute Myeloid Leukemia (AML), FLT3 and its mutants are potently inhibited by compounds built from indazole-benzimidazole cores.[15]

  • Lymphocyte-Specific Kinase (Lck): Replacing a phenol moiety with a 4-aminoindazole in a series of Lck inhibitors led to compounds with comparable potency but significantly improved pharmacokinetic properties, demonstrating the scaffold's ability to act as a valuable phenol isostere.[16][17]

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its indazole core provides a reliable anchor for the kinase hinge region, while its functional handles allow for extensive synthetic exploration to achieve potency, selectivity, and desirable drug-like properties. As the demand for novel, highly selective kinase inhibitors continues to grow, the intelligent application of versatile scaffolds like this compound will remain a cornerstone of successful drug discovery campaigns.

References

Application Note: A Multi-faceted Approach to the Purity Assessment of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Development

4-Chloro-1H-indazol-7-amine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research.[1] As a key intermediate, its molecular structure is incorporated into various novel therapeutic agents, including kinase inhibitors which are pivotal in targeted cancer therapies.[1][2][3] The indazole scaffold is recognized as a "privileged structure" due to its wide range of pharmacological activities.[2][4] Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.

The presence of impurities—even in minute quantities—can have significant consequences, potentially altering the pharmacological and toxicological profile of an API. These impurities can arise from various sources, including unreacted starting materials, intermediates, synthetic by-products (such as regioisomers), or degradation products.[5][6] Therefore, a robust, multi-faceted analytical strategy is essential to comprehensively characterize the purity and impurity profile of this compound.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for a thorough purity assessment of this compound. The methodologies described are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Physicochemical Profile

A foundational understanding of the compound's properties is essential before commencing any analytical work. These properties guide the selection of appropriate analytical techniques and the development of specific methods.

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 100959-52-2[8][9]
Molecular Formula C₇H₆ClN₃[8][9][10]
Molecular Weight 167.60 g/mol [11][12]
Monoisotopic Mass 167.02502 Da[10]
Physical Form Solid[13]
Storage Conditions Room Temperature, Sealed in Dry, Dark Place[1][12][13]

A Holistic Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. The primary technique for quantifying purity and separating impurities is High-Performance Liquid Chromatography (HPLC). This is supported by spectroscopic methods for identity confirmation and structural elucidation, and other techniques for measuring specific components like water and residual solvents.

G cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Separation & Quantification cluster_2 Identity & Structural Confirmation cluster_3 Specific Content Analysis Sample This compound (Test Sample) HPLC RP-HPLC-UV/DAD (Purity, Impurities) Sample->HPLC Primary Assay GC Headspace-GC-FID (Residual Solvents) Sample->GC LCMS LC-MS (Impurity ID) Sample->LCMS NMR ¹H & ¹³C NMR (Structure Verification) Sample->NMR KF Karl Fischer (Water Content) Sample->KF CHN Elemental Analysis (Composition) Sample->CHN MassBalance Final Purity Calculation (Mass Balance) HPLC->MassBalance GC->MassBalance KF->MassBalance CHN->MassBalance

Caption: Comprehensive workflow for purity assessment.

Chromatographic Methods: The Core of Purity Determination

Chromatographic techniques are central to purity analysis because of their ability to separate the main compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-Phase HPLC with UV detection is the gold standard for this application. The method separates compounds based on their polarity. By using a Diode Array Detector (DAD), we can not only quantify peaks but also assess their spectral homogeneity (peak purity), which helps in identifying co-eluting impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and excellent retention of moderately polar aromatic compounds like indazole derivatives.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of compounds with a range of polarities. A weak acid like formic acid is added to the mobile phase to protonate the amine and indazole nitrogens, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient is necessary to first elute polar impurities and then increase the organic solvent concentration to elute the main compound and any non-polar impurities within a reasonable timeframe while maintaining good resolution.

Protocol: RP-HPLC Method for Purity Assessment

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Chromatographic Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (monitor 220-400 nm for peak purity)
Gradient Program Time (min): 0, 20, 25, 25.1, 30%B: 10, 90, 90, 10, 10
  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Testing (SST) - The Self-Validating Component:

    • Before sample analysis, inject the standard solution five times.

    • The system is deemed suitable for use if it meets the following criteria, which ensures the reliability of the generated data.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections
  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Calculate the purity using the area percent method (area normalization), assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Headspace Gas Chromatography (GC) for Residual Solvents

GC is ideal for analyzing volatile organic compounds, making it the method of choice for residual solvents from the synthesis and purification process. Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API.

Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation:

    • GC system with a Headspace Autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film
Carrier Gas Helium or Hydrogen, constant flow ~2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line 100 °C
  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample but does not interfere with the analysis. Crimp the vial securely.

Spectroscopic and Other Confirmatory Methods

These methods confirm the identity of the main peak and help in the structural elucidation of unknown impurities.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for impurity identification. It provides the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the determination of their molecular weight. For this compound (MW 167.60), the expected protonated molecule in positive ion mode would be [M+H]⁺ at m/z 168.03.[10] This technique is invaluable for identifying potential process-related impurities, such as regioisomers (which would have the same mass) or precursors.[5][6][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled for structural confirmation. The NMR spectrum serves as a unique fingerprint of the molecule, confirming the connectivity of atoms and the overall structure. It is also highly effective at identifying and quantifying isomeric impurities, which may be difficult to resolve chromatographically.[5][15] While detailed spectral data is beyond the scope of this note, reference spectra for indazole derivatives are available in the literature, which can be used for comparison.[5][15]

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values calculated from the molecular formula (C₇H₆ClN₃) within a narrow margin (e.g., ±0.4%), providing a fundamental check on the compound's elemental purity.

Karl Fischer Titration

This is the standard method for the precise determination of water content. Since water can affect the stability and accurate weighing of a substance, its quantification is a mandatory part of a complete purity assessment.

Understanding the Impurity Profile

A critical aspect of purity assessment is the identification of potential and actual impurities. Based on common synthetic routes for indazoles, likely impurities for this compound include starting materials, reagents, and regioisomers formed during the cyclization step.[5][6] For example, in the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine, the formation of an undesired regioisomer was a key challenge that had to be controlled.[5][6]

G cluster_0 Potential Impurity Sources SM Starting Materials (e.g., Dichlorobenzonitrile derivative) Synthesis Synthesis Process SM->Synthesis Reagents Reagents (e.g., Hydrazine) Reagents->Synthesis Product This compound (Main Product) Synthesis->Product Impurity1 Regioisomer Impurity Synthesis->Impurity1 Side Reaction Impurity2 Unreacted SM Synthesis->Impurity2 Incomplete Reaction Impurity3 By-product Synthesis->Impurity3 Side Reaction

Caption: Relationship between synthesis and impurities.

Conclusion: Achieving Comprehensive Purity

The purity assessment of this compound is a comprehensive process that extends beyond a simple percentage value from an HPLC chromatogram. It requires an integrated analytical strategy that combines high-resolution separation techniques with definitive spectroscopic identification and specific content analyses. By following the protocols outlined in this application note—grounded in the principles of causality and self-validation—researchers and drug developers can confidently establish the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the medicines derived from it.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-1H-indazol-7-amine. This compound is a key heterocyclic building block in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of novel therapeutic agents.[1][2][3][4] A systematic approach to method development was employed, optimizing chromatographic parameters to achieve excellent peak symmetry, resolution, and sensitivity. The final method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control and research applications.[5][6][7][8][9]

Introduction

This compound (CAS No: 100959-52-2) is a substituted indazole derivative with significant importance in pharmaceutical research and development.[10][11][][13][14][15] The indazole core is a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[1] Given its role as a critical intermediate, a reliable analytical method for the accurate quantification of this compound is essential to ensure the quality and consistency of starting materials and to monitor reaction progress in synthetic processes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic amines and heterocyclic compounds due to its high resolution, sensitivity, and versatility.[16][17][18] This note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method tailored for this specific analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. Key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClN₃[10][][13]
Molecular Weight 167.60 g/mol [13]
Predicted XlogP 1.5[14]
Predicted pKa ~11.54 (basic)[19]
UV Absorption Indazole derivatives typically exhibit strong UV absorbance in the range of 210-320 nm.[20]
Structure
alt text

The predicted XlogP value of 1.5 suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The basic nature of the amino group (predicted pKa ~11.54) indicates that the mobile phase pH will be a critical parameter to control peak shape and retention.

HPLC Method Development Strategy

Our method development strategy was a systematic process aimed at achieving optimal separation and detection of this compound. The workflow is illustrated in Figure 1.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Initial Mobile Phase (ACN:Water with buffer) B->C D Detector Wavelength (Scan for λmax) C->D E Mobile Phase pH Screening (pH 3.0, 4.5, 7.0) D->E Proceed to Optimization F Organic Modifier Optimization (Acetonitrile vs. Methanol) E->F G Gradient Elution Profile F->G H Flow Rate & Temperature G->H I Optimized Method Finalization H->I Finalize Parameters J System Suitability Testing I->J K ICH Guideline Validation J->K

Caption: Method Development Workflow Diagram.

Column Selection

Based on the moderate hydrophobicity (XlogP ~1.5) of this compound, a standard C18 stationary phase was chosen as the starting point. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance between efficiency, resolution, and backpressure, suitable for robust method development.[21]

Mobile Phase Selection and Optimization

The composition of the mobile phase is critical for achieving good chromatography for amine-containing compounds.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency. Initial scouting runs were performed with varying ACN/water ratios.

  • Aqueous Phase & pH Control: Given the basic nature of the analyte, controlling the mobile phase pH is crucial to prevent peak tailing. A buffer is necessary to maintain a consistent pH. We evaluated phosphate and acetate buffers. An ammonium acetate buffer was selected to ensure compatibility with mass spectrometry if future LC-MS analysis is required. A pH of 4.5 was found to provide excellent peak shape by ensuring the amine group is consistently protonated.

  • Gradient Elution: A gradient elution was developed to ensure that any potential impurities with different polarities could be effectively separated and eluted within a reasonable run time.[22]

Detection Wavelength

A UV-Vis scan of this compound in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was identified at approximately 280 nm, which was selected for quantification to ensure high sensitivity.

Final Optimized HPLC Method Protocol

The following protocol represents the finalized, optimized conditions for the analysis of this compound.

FinalMethodProtocol cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Instrumental Parameters cluster_analysis Analysis & Data Processing prep_standard Standard Preparation 1. Accurately weigh ~10 mg of this compound. 2. Dissolve in a 1:1 mixture of ACN:Water to a final concentration of 0.1 mg/mL. 3. Sonicate for 5 minutes to ensure complete dissolution. analysis_steps Analysis Sequence 1. Equilibrate the system for 30 minutes. 2. Inject a blank (diluent) to establish a baseline. 3. Perform six replicate injections of the standard solution for system suitability. 4. Inject samples for analysis. prep_standard->analysis_steps prep_mobile Mobile Phase Preparation A: 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid). B: Acetonitrile. Filter both through a 0.45 µm membrane filter. hplc_params HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm Column Temperature 30 °C Flow Rate 1.0 mL/min Injection Volume 10 µL Detection UV at 280 nm Gradient Program Time (min) %B 0.0 20 10.0 80 12.0 80 12.1 20 15.0 20 prep_mobile->hplc_params hplc_params->analysis_steps data_proc Data Processing 1. Integrate the peak corresponding to this compound. 2. Quantify using an external standard calibration curve. analysis_steps->data_proc

Caption: Final Optimized HPLC Protocol Workflow.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][23] The validation parameters and acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analysis of blank, standard, and sample spiked with potential impurities.The peak for this compound should be free of interference from the blank and well-resolved from other peaks.
Linearity Analysis of at least five concentrations over the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analysis of samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the standard solution. - Intermediate Precision (Inter-day): Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.[24]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the linearity curve.The LOQ should be adequate for the intended application.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.The LOD demonstrates the sensitivity of the method.
Robustness Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.
System Suitability Performed before each analytical run.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.[24]

The results of the validation study confirmed that the method is specific, linear, accurate, precise, and robust for the quantification of this compound.

Conclusion

A robust and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method employs a standard C18 column with a gradient elution using an ammonium acetate buffer and acetonitrile, with UV detection at 280 nm. The validation results demonstrate that the method meets the requirements of the ICH guidelines and is suitable for routine use in quality control and research environments for the analysis of this important pharmaceutical intermediate.

References

Strategic N-Alkylation of 4-Chloro-1H-indazol-7-amine: Protocols for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed protocols and strategic insights for the N-alkylation of 4-Chloro-1H-indazol-7-amine, a key heterocyclic scaffold in medicinal chemistry. The N-alkylation of indazoles is a fundamental transformation, yet it presents significant regioselectivity challenges, often yielding a mixture of N-1 and N-2 isomers.[1][2] This document outlines methodologies to selectively target either the N-1 or N-2 position by carefully controlling reaction conditions. We address the critical complication posed by the nucleophilic 7-amino group by incorporating a protection/deprotection strategy. The protocols are grounded in established principles of thermodynamic versus kinetic control and steric influence, providing researchers with a robust framework for synthesizing specific N-alkylated indazole derivatives.

Introduction: The Regioselectivity Challenge in Indazole Alkylation

N-substituted indazoles are privileged structures in drug discovery, appearing in a wide array of therapeutic agents, including treatments for cancer and inflammation.[3] The biological activity of these compounds is often critically dependent on the point of substitution on the indazole core. The direct alkylation of an NH-indazole can occur at two positions: the N-1 (1H-indazole) or N-2 (2H-indazole) nitrogen atoms. The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[3][4][5] Consequently, achieving high regioselectivity is paramount for efficient synthesis and avoiding costly isomer separations.[6][7]

The regiochemical outcome is governed by a delicate balance of factors:

  • Steric Hindrance: Substituents at the C-7 position can sterically block the adjacent N-1 position, thereby favoring alkylation at the more accessible N-2 position.[6][8]

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms.[6][7]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can shift the balance between the thermodynamically favored N-1 product and the kinetically favored N-2 product.[2][8]

For the specific case of This compound , the 7-amino group presents an additional challenge. It is a nucleophilic site that can compete with the indazole nitrogens for the alkylating agent. Therefore, a prudent synthetic strategy involves the protection of this amino group prior to N-alkylation.

Strategic Workflow for N-Alkylation

A successful and selective synthesis requires a multi-step approach. The following workflow provides a logical pathway to the desired N-1 or N-2 alkylated product, minimizing side reactions and simplifying purification.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Regioselective Alkylation cluster_2 Phase 3: Finalization Start This compound Protect Protocol 1: Boc Protection of C7-NH2 Start->Protect Avoids N7-alkylation Protected_Indazole Boc-Protected Indazole Protect->Protected_Indazole Decision Target Isomer? Protected_Indazole->Decision N1_Alkylation Protocol 2: N1-Alkylation (NaH / THF) Decision->N1_Alkylation  N-1 (Thermodynamic) N2_Alkylation Protocol 3: N2-Alkylation (Mitsunobu or other) Decision->N2_Alkylation N-2 (Kinetic/Steric)   N1_Protected N1-Alkyl-N7-Boc-Indazole N1_Alkylation->N1_Protected N2_Protected N2-Alkyl-N7-Boc-Indazole N2_Alkylation->N2_Protected Deprotect_N1 Protocol 4: Boc Deprotection N1_Protected->Deprotect_N1 Deprotect_N2 Protocol 4: Boc Deprotection N2_Protected->Deprotect_N2 N1_Alkylated_Product Final Product: N1-Alkyl-4-Chloro-1H-indazol-7-amine Deprotect_N1->N1_Alkylated_Product N2_Alkylated_Product Final Product: N2-Alkyl-4-Chloro-1H-indazol-7-amine Deprotect_N2->N2_Alkylated_Product

Caption: General experimental workflow for regioselective N-alkylation.

Detailed Experimental Protocols

Protocol 1: Protection of the 7-Amino Group

Principle: To prevent competitive N-alkylation at the 7-amino position, it is protected as a tert-butoxycarbonyl (Boc) carbamate. This group is stable to the basic conditions used for N-1 alkylation and the reagents in the Mitsunobu reaction but can be readily removed under acidic conditions.

Methodology:

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M), add triethylamine (1.5 equiv).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) in THF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected indazole.

Protocol 2: Selective N-1 Alkylation (Thermodynamic Control)

Principle: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF deprotonates the indazole. The resulting indazole anion equilibrates to the thermodynamically more stable N-1 anion, which then reacts with the alkylating agent.[4][6][9] This method consistently favors the formation of the N-1 alkylated product.[3][7]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the Boc-protected this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (0.1-0.2 M) to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.[4]

  • Workup & Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Selective N-2 Alkylation

Principle: N-2 alkylation is favored under conditions that promote kinetic control or where the N-1 position is sterically hindered. The presence of a substituent at the C-7 position, even after protection, provides steric hindrance that directs incoming electrophiles to the N-2 position.[6][7][8] The Mitsunobu reaction is a particularly robust method for achieving high N-2 selectivity.[2][4][8]

Method A: Mitsunobu Reaction

  • Preparation: Dissolve the Boc-protected this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).[8]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography to yield the pure N-2 alkylated product.[8]

Method B: Alkylation with Weaker Base

  • Preparation: Suspend the Boc-protected indazole (1.0 equiv) and a weaker base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Note: This method may yield a mixture of N-1 and N-2 isomers, but the N-2 isomer is expected to be major due to the C-7 substituent.[8]

G cluster_0 Factors Influencing Regioselectivity Indazole N1_Path N1 Attack (Thermodynamic) Indazole->N1_Path Strong Base (NaH) Equilibration N2_Path N2 Attack (Kinetic) Indazole->N2_Path Mitsunobu or Weaker Base Steric_Hindrance Steric hindrance from C7-substituent disfavors N1 attack, promoting N2 selectivity. N1_Path->Steric_Hindrance

Caption: Key factors governing N-1 vs. N-2 regioselectivity.

Protocol 4: Deprotection of the 7-Amino Group

Principle: The Boc protecting group is efficiently cleaved under acidic conditions to regenerate the free amine. Trifluoroacetic acid (TFA) is commonly used for this transformation.

Methodology:

  • Preparation: Dissolve the N-alkylated, Boc-protected indazole (1.0 equiv) in dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product can be purified by column chromatography or recrystallization if necessary.

Data Summary and Characterization

The success of regioselective alkylation hinges on the chosen methodology. The following table summarizes the expected outcomes based on literature precedents for similarly substituted indazoles.

ProtocolTarget PositionKey ReagentsTypical SolventExpected OutcomeReference(s)
2 N-1NaH, Alkyl HalideTHFHigh N-1 selectivity (>95:5)[3][4][6]
3A N-2PPh₃, DIAD/DEAD, AlcoholTHFStrong preference for N-2[2][8]
3B N-2K₂CO₃ / Cs₂CO₃, Alkyl HalideDMFMixture, N-2 major product[8]

Distinguishing N-1 and N-2 Isomers: The definitive assignment of the N-1 and N-2 regioisomers is typically achieved using advanced NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).

  • N-1 Isomer: A key correlation is observed between the protons of the N-alkyl CH₂ group and the C-7a carbon of the indazole ring.[2]

  • N-2 Isomer: A key correlation is observed between the protons of the N-alkyl CH₂ group and the C-3 carbon of the indazole ring.[2]

References

Application of 4-Chloro-1H-indazol-7-amine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits serve as high-quality starting points for optimization into potent, drug-like leads through a structure-guided process of growing, linking, or merging.[2] This approach offers a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][3]

Within the vast universe of chemical fragments, the indazole core stands out as a "privileged scaffold," particularly in the realm of kinase inhibition.[4][5][6] Its bicyclic structure, featuring a fused benzene and pyrazole ring, possesses a unique combination of hydrogen bond donors (the indazole NH) and acceptors (the pyrazole nitrogen) that frequently form key interactions with the hinge region of protein kinases.[7][8] This ability to anchor into a critical and conserved feature of the ATP-binding site makes indazole-based fragments highly valuable starting points for developing potent and selective inhibitors.[9][10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of a specific, highly functionalized indazole fragment: 4-Chloro-1H-indazol-7-amine . We will explore its properties, outline detailed protocols for its use in a fragment screening campaign, and discuss logical, data-driven strategies for its evolution from a validated hit to a promising lead compound.

Fragment Profile: this compound

This compound is a versatile building block for FBDD, offering multiple vectors for chemical elaboration.[4][11] Its structure is primed for generating diverse chemical libraries, a crucial aspect of successful hit-to-lead campaigns.[12][13]

PropertyValueSource
CAS Number 100959-52-2[11][14]
Molecular Formula C₇H₆ClN₃[11][14]
Molecular Weight 167.60 g/mol [11][14]
SMILES C1=CC(=C2C=NNC2=C1N)Cl[11]
Appearance Solid[4]
Purity Typically ≥97%[4][5]

The key to its utility lies in the strategic placement of its functional groups:

  • The Indazole Core: Provides the essential hydrogen bonding features for anchoring to kinase hinge regions.

  • The 7-amino Group: Acts as a primary vector for synthetic elaboration ("fragment growing") through well-established amide coupling or alkylation reactions.

  • The 4-chloro Group: Represents a second modification vector, enabling reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) to explore additional binding pockets.[7][15]

FBDD Workflow: A Hypothetical Kinase Screening Campaign

This section outlines a typical FBDD workflow using this compound as a screening fragment against a generic protein kinase target. The goal is to identify and validate its binding, and then use structural information to guide its optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen: Surface Plasmon Resonance (SPR) Identifies binders, provides affinity (KD) and kinetics. A->B Screening @ 200 µM C Orthogonal Screen: Saturation Transfer Difference (STD) NMR Confirms binding in solution, eliminates artifacts. B->C Preliminary Hits D X-ray Crystallography Soak fragment into protein crystals. C->D Confirmed Binders E Validated Hit with Structural Data Reveals binding mode and vectors for optimization. D->E F Structure-Guided Chemistry Fragment Growing/Linking via 7-amine and 4-chloro positions. E->F Design Analogs G Iterative SAR Development Synthesize analogs, re-test in assays (SPR, biochemical). F->G Synthesize & Test G->F Optimize H Lead Compound Potency (nM), selectivity, and drug-like properties achieved. G->H Meets Criteria

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental phases of the FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[16][17] It provides real-time data on binding affinity (KD) and kinetics (kon/koff).

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Target Kinase Protein (High purity, >95%)

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 4.5

  • Amine Coupling Kit: EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1 M, pH 8.5)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment Stock: 100 mM this compound in 100% DMSO.

  • Assay Plates: 96- or 384-well plates.

2. Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target kinase (diluted to 20-50 µg/mL in Immobilization Buffer) until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection to serve as a control for nonspecific binding.

  • Fragment Screening:

    • Prepare assay plates by diluting the fragment stock solution into Running Buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

    • Inject the fragment solutions over the protein and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH or Glycine-HCl pH 2.0, depending on protein stability).

    • A buffer-only (blank) injection should be included periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active surface data.

    • Analyze the resulting sensorgrams. A binding event is characterized by a concentration-dependent increase in response during injection and a decay during dissociation.

    • Hits are identified as fragments that show a reproducible and specific binding signal. A preliminary KD can be estimated from a single concentration screen or confirmed with a full dose-response curve.

Protocol 2: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed NMR technique used to confirm that a fragment binds to the target protein in solution, thereby eliminating false positives from the primary screen that may arise from surface-based artifacts.[15]

1. Materials and Reagents:

  • NMR Spectrometer (≥500 MHz) equipped with a cryoprobe.

  • NMR tubes.

  • Target Kinase Protein.

  • NMR Buffer: e.g., 25 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • Fragment Stock: 100 mM this compound in 100% d₆-DMSO.

2. Procedure:

  • Sample Preparation:

    • Prepare a solution of the target kinase in the NMR buffer to a final concentration of 10-50 µM.

    • Prepare a solution of the fragment (this compound) in the same NMR buffer to a final concentration of 1-2 mM.

    • Combine the protein and fragment solutions. The final sample will contain, for example, 20 µM protein and 1 mM fragment (a 1:50 protein:ligand ratio).

    • Prepare a control NMR tube containing only the fragment at 1 mM in NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • On the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra in an interleaved fashion:

      • On-resonance spectrum: A train of selective saturation pulses is applied to a region of the spectrum where only protein resonances appear (e.g., -0.5 to 0.5 ppm).

      • Off-resonance spectrum: The same saturation pulses are applied to a region where no protein or ligand resonances exist (e.g., 30-40 ppm).

    • The saturation time (the duration of the pulse train) is a key parameter and is typically set to 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Only protons of a ligand that is in close contact with the saturated protein will receive saturation transfer and appear as signals in the difference spectrum.[7]

    • The presence of signals from this compound in the STD difference spectrum confirms its binding to the target kinase in solution.

Hit-to-Lead: The Path to Potency

Once this compound is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to rationally design and synthesize analogs with improved affinity and selectivity.

Chemical Logic and Synthetic Strategy

The X-ray crystal structure is paramount. It will reveal which vectors on the fragment are pointing towards solvent-exposed regions or unoccupied pockets of the active site.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Potential Lead Compound Hit strategy1 Fragment Growing (Vector 1) - Amide coupling at 7-amine - Targets adjacent pocket Hit->strategy1 strategy2 Fragment Growing (Vector 2) - Pd-catalyzed coupling at 4-chloro - Explores deeper pocket Hit->strategy2 Hit_label This compound (Weak Binder, µM affinity) Lead Elaborated Analog (Potent Inhibitor, nM affinity) strategy1->Lead strategy2->Lead

Caption: Hit-to-lead optimization strategies for this compound.

  • Vector 1 (7-amino group): This is the most straightforward position for elaboration. Standard peptide coupling conditions (e.g., HATU, HOBt) can be used to introduce a wide variety of carboxylic acids, adding functionality designed to interact with nearby amino acid residues identified from the crystal structure.

  • Vector 2 (4-chloro group): This position allows for more rigid and structurally diverse modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Buchwald-Hartwig amination with amines, can introduce new aryl or heteroaryl rings.[15] These can be designed to occupy deeper hydrophobic pockets or form additional hydrogen bonds, significantly increasing potency.

Hypothetical Binding Mode and Optimization

The indazole NH and N2 atoms are expected to form the canonical hydrogen bonds with the kinase hinge region. The optimization strategy will focus on building off the 7-amino and 4-chloro positions to gain additional interactions.

Binding_Mode cluster_0 Kinase ATP Binding Site Hinge Hinge Region (e.g., Ala, Glu) Pocket1 Adjacent Pocket Pocket2 Hydrophobic Pocket Fragment This compound Fragment->Hinge H-Bonds (Anchor) Fragment->Pocket1 Vector for Growth (7-NH2) Fragment->Pocket2 Vector for Growth (4-Cl)

Caption: Hypothetical binding mode of the indazole fragment in a kinase active site.

Conclusion

This compound represents a high-quality, versatile fragment for initiating a drug discovery program, particularly against protein kinases. Its privileged indazole core provides a reliable anchor into the target's hinge region, while its strategically placed chloro and amine functionalities offer clear and synthetically tractable vectors for rapid hit-to-lead optimization. By employing a systematic FBDD workflow that integrates sensitive biophysical screening techniques like SPR and NMR with structure-based design, researchers can efficiently leverage this fragment to develop novel, potent, and selective inhibitors.

References

Application Note: Strategic Derivatization of 4-Chloro-1H-indazol-7-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and capacity for critical hydrogen bonding interactions have made it a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[4][5][6] The 4-Chloro-1H-indazol-7-amine core is a versatile starting material, offering multiple strategic vectors for chemical modification to systematically probe the structure-activity relationships (SAR) of a lead compound.[7]

This guide provides a detailed exploration of key derivatization strategies for the this compound scaffold. It is designed for researchers, medicinal chemists, and drug development professionals engaged in hit-to-lead optimization. The protocols herein are presented not merely as steps, but as self-validating systems, with an emphasis on the rationale behind experimental choices and the analytical checkpoints required to ensure scientific integrity.

The core structure of this compound presents three primary points for derivatization, each offering a unique opportunity to modulate the compound's pharmacological profile:

  • The 7-amino group: Ideal for introducing substituents that can interact with the solvent front or form key interactions within a protein's binding pocket.

  • The N1-position of the indazole ring: Modification at this position can influence the orientation of the scaffold and probe deeper hydrophobic pockets of a target protein.

  • The C4-chloro group: Serves as a handle for carbon-carbon or carbon-heteroatom bond-forming reactions, enabling significant expansion of the molecular framework.

General Experimental Workflow

A typical SAR campaign utilizing the this compound scaffold follows an iterative cycle of synthesis, purification, characterization, and biological evaluation. Each step is critical for generating reliable and interpretable data.

G cluster_0 Synthesis Phase cluster_1 Purification & QC cluster_2 Evaluation & Analysis Start This compound (Starting Material) Reaction Derivatization Reaction (Acylation, Suzuki, etc.) Start->Reaction Select Strategy Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize Purity Purity Assessment (>95% required) Characterize->Purity BioAssay Biological Assay (e.g., Kinase Panel) Purity->BioAssay Submit for Testing SAR SAR Analysis BioAssay->SAR Optimize Design Next Generation of Compounds SAR->Optimize Optimize->Reaction Iterate

Caption: General workflow for an SAR campaign.

Derivatization Strategies and Protocols

Strategy 1: N-Acylation of the 7-Amino Group

Rationale: The introduction of an amide linkage at the 7-amino position is a foundational step in SAR exploration. Amides are metabolically stable and act as excellent hydrogen bond donors and acceptors, which can significantly enhance binding affinity to target proteins. This modification allows for the exploration of various substituents (R groups) to probe for steric and electronic effects.

G reagents + R-COCl, Base —————→ Solvent product start

Caption: N-Acylation of this compound.

Protocol: General Procedure for N-Acylation

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: N-Sulfonylation of the 7-Amino Group

Rationale: The sulfonamide group is a key functional group in many approved drugs. It is a strong hydrogen bond donor and can improve physicochemical properties such as solubility and metabolic stability. Derivatization with various sulfonyl chlorides allows for the introduction of diverse aryl and alkyl groups to probe specific interactions. This strategy has been successfully employed in the development of indazole-based CCR4 antagonists.[8]

G reagents + R-SO₂Cl, Base —————→ Solvent product start

Caption: N-Sulfonylation of this compound.

Protocol: General Procedure for N-Sulfonylation

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and pyridine at room temperature under an inert atmosphere.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1-1.2 eq.) portion-wise or dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor for completion using TLC or LC-MS.

  • Workup:

    • Carefully pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradients) or recrystallization.

  • Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: N1-Alkylation of the Indazole Ring

Rationale: Alkylation at the N1 position of the indazole ring is a powerful strategy to modulate a compound's properties. The substituent can occupy hydrophobic pockets, improve cell permeability, and alter the electronic nature of the indazole core. A critical consideration is regioselectivity, as alkylation can occur at either the N1 or N2 position.[9] Reaction conditions, such as the choice of base and solvent, can influence the N1/N2 ratio.

G reagents + R-X, Base —————→ Solvent product start

Caption: N1-Alkylation of this compound.

Protocol: General Procedure for N1-Alkylation

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., R-I, R-Br) (1.1 eq.) to the mixture.

  • Reaction Monitoring: Heat the reaction to 50-80 °C and stir for 2-12 hours, monitoring by LC-MS. Note: The formation of both N1 and N2 isomers should be monitored.

  • Workup:

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Separate the N1 and N2 regioisomers using flash column chromatography. The polarity difference is often sufficient for a clean separation.

  • Characterization: Characterize both isomers using NMR. The regiochemistry can be definitively assigned using 2D NMR techniques like HMBC and NOESY.

Strategy 4: Suzuki-Miyaura Cross-Coupling at the C4-Position

Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds.[10][11][12] By replacing the C4-chloro atom with various aryl or heteroaryl groups, this reaction allows for significant structural diversification. These appended rings can explore new binding regions, improve potency, and modulate the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule. For NH-free indazoles, protection of the N1-position (e.g., with a Boc group) may be necessary before performing the coupling to prevent side reactions.

G reagents + R-B(OH)₂, Pd Catalyst, Base —————→ Solvent product start

Caption: Suzuki-Miyaura Coupling at the C4-Position.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave vial or Schlenk flask, combine the N1-protected this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ (2.5 eq.) or Cs₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5-10 mol%).[13]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C or use microwave irradiation (e.g., 120 °C for 30-60 min). Monitor the reaction by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection (if applicable): If an N1-Boc protecting group was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane).

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation for SAR Analysis

Systematic organization of the synthesized compounds and their corresponding biological data is paramount for effective SAR analysis.

Table 1: Purification and Characterization Summary

TechniquePurposeTypical Parameters/Observations
TLC/LC-MS Reaction monitoring, purity checkR_f value, presence of starting material, molecular ion peak [M+H]⁺
Column Chromatography PurificationSilica gel, Hexane/Ethyl Acetate or DCM/Methanol gradient
¹H & ¹³C NMR Structural confirmationChemical shifts (δ), coupling constants (J), integration
HRMS Exact mass determinationConfirms elemental composition (e.g., ESI-TOF)

Table 2: Example Template for SAR Data Collation

Cmpd IDR¹ (at 7-NH)R² (at N1)R³ (at C4)Target Activity IC₅₀ (nM)
Parent -H-H-Cl>10,000
1a -C(O)CH₃-H-Cl8,500
1b -C(O)Ph-H-Cl4,200
2a -SO₂CH₃-H-Cl6,300
3a -H-CH₃-Cl7,800 (N1 isomer)
4a -H-H-Phenyl1,500
4b -H-H-Pyridin-3-yl950

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The strategic derivatization at the 7-amino, N1-indazole, and C4-chloro positions provides a robust platform for conducting thorough SAR studies. By employing well-controlled acylation, sulfonylation, alkylation, and cross-coupling reactions, researchers can systematically modulate the scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel drug candidates. Each protocol must be accompanied by rigorous purification and analytical characterization to ensure the integrity of the resulting SAR data.

References

Application Note: A Robust Protocol for the Synthesis of 4-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 4-chloro-1H-indazole, a critical building block in medicinal chemistry, notably for the synthesis of tyrosine kinase inhibitors like Axitinib. The synthesis commences with the inexpensive and readily available 3-chloro-2-methylaniline. The core of the transformation involves an intramolecular cyclization reaction initiated by diazotization. This guide offers in-depth technical insights, step-by-step procedures, safety protocols, and characterization data to support researchers in academic and industrial drug development.

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][2] Specifically, 4-substituted indazoles are crucial intermediates for potent kinase inhibitors.[3] The synthesis of 4-chloro-1H-indazole (1) presents a key step in accessing these complex pharmaceutical agents. While several synthetic routes exist, many suffer from low yields, expensive starting materials, or harsh reaction conditions.[3]

This document details an optimized and economical synthesis starting from 3-chloro-2-methylaniline (2), which undergoes a one-pot diazotization and cyclization sequence. This method avoids the use of toxic catalysts and provides the target compound with high purity and excellent yield.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot fashion, though it can be conceptually understood as two distinct mechanistic steps:

  • N-Acetylation: The starting aniline is first acetylated to form an acetanilide intermediate. This serves to protect the amine and direct the subsequent reaction.

  • Diazotization & Cyclization: The acetanilide is then treated with an organic nitrite source (isopentyl nitrite) under heating. This generates a diazonium species in situ, which immediately undergoes an intramolecular electrophilic cyclization onto the adjacent methyl group to form a dihydroindazole intermediate.

  • Hydrolysis: The acetyl group is then hydrolyzed under basic conditions to yield the final 4-chloro-1H-indazole product.

This sequence provides a direct route to the indazole core from a simple substituted aniline.[5][6][7]

Experimental Protocol

This protocol is optimized for a 70.6 mmol scale and has been validated for reproducibility.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount UsedMoles (mmol)Supplier Notes
3-Chloro-2-methylanilineC₇H₈ClN141.609.95 g (8.4 mL)70.6Purity >98%
Potassium AcetateCH₃COOK98.148.3 g84.7Anhydrous
Acetic Anhydride(CH₃CO)₂O102.0920.0 mL212ACS Grade
Isopentyl NitriteC₅H₁₁NO₂117.1518.9 mL141Stabilized
ChloroformCHCl₃119.38120 mL-Anhydrous
Lithium HydroxideLiOH23.9520.7 g494Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11150 mL-ACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11400 mL-ACS Grade
Magnesium SulfateMgSO₄120.37As needed-Anhydrous

3.2. Step-by-Step Procedure

  • Initial Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[4]

  • Acetylation: Cool the resulting mixture to 0 °C in an ice-water bath with vigorous stirring. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over approximately 2 minutes.[4]

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Continue stirring for 1 hour.[4]

  • Cyclization: Heat the reaction mixture to 60 °C using a heating mantle. Once the temperature is stable, add isopentyl nitrite (18.9 mL, 141 mmol) in one portion.[4]

  • Overnight Reaction: Maintain the reaction at 60 °C and stir overnight. Monitor the reaction progress by TLC (petroleum ether:ethyl acetate = 2:1).

  • Workup - Quenching and Hydrolysis: After the reaction is complete, cool the flask to 0 °C. Add water (75 mL) and tetrahydrofuran (THF, 150 mL).[4] Add solid lithium hydroxide (20.7 g, 494 mmol) portion-wise, ensuring the temperature remains below 10 °C. Continue stirring at 0 °C for 3 hours to ensure complete hydrolysis.[4]

  • Extraction: Add water (200 mL) to the flask. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification: The resulting orange solid can be used as is for many applications or further purified by recrystallization from a THF/water mixture to yield 4-chloro-1H-indazole as a crystalline solid.[3][4] The reported yield is quantitative (11.07 g, 100%).[4]

Characterization

The identity and purity of the synthesized 4-chloro-1H-indazole should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H).[4]

  • LCMS (ESI pos): m/z 153 (M+1).[4]

  • Melting Point: 144-146 °C.

Safety and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • 3-Chloro-2-methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Isopentyl Nitrite: Flammable and volatile. Keep away from ignition sources.

  • Diazonium Intermediates: While generated in situ and not isolated in this protocol, diazonium salts are potentially explosive, especially when dry.[10][11] It is crucial to maintain the recommended temperature control and never allow the reaction mixture to dry out unexpectedly.[10][12] Always quench any residual reactive species before disposal.[11]

Process Visualization

The following diagram outlines the key stages of the synthesis workflow.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_process Reaction Sequence cluster_purification Workup & Purification cluster_product Final Product Reactant 3-Chloro-2-methylaniline + KOAc in Chloroform Acetylation Step 1: Acetylation Add Acetic Anhydride (0°C -> 25°C, 1h) Reactant->Acetylation Cyclization Step 2: Cyclization Add Isopentyl Nitrite (60°C, Overnight) Acetylation->Cyclization Hydrolysis Step 3: Hydrolysis Add LiOH in THF/H₂O (0°C, 3h) Cyclization->Hydrolysis Extraction Aqueous Workup & EtOAc Extraction Hydrolysis->Extraction Drying Drying (MgSO₄) & Concentration Extraction->Drying Product 4-Chloro-1H-indazole Drying->Product Characterization Analysis (NMR, LCMS, MP) Product->Characterization

Caption: Workflow for the synthesis of 4-chloro-1H-indazole.

Conclusion

The protocol described provides an efficient, high-yield, and scalable method for the synthesis of 4-chloro-1H-indazole from an inexpensive starting material. By detailing the mechanistic rationale, operational steps, and critical safety considerations, this application note serves as a comprehensive guide for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical development.

References

Application Notes & Protocols: The Strategic Use of Substituted 4-Chloro-1H-Indazole-Amines in the Synthesis of Novel Anti-HIV Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of substituted 4-chloro-1H-indazole-amine scaffolds in the synthesis of cutting-edge anti-HIV agents. While the specific compound 4-Chloro-1H-indazol-7-amine is noted, this guide will focus on a closely related and highly relevant analogue, 7-bromo-4-chloro-1H-indazol-3-amine , which is a pivotal intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2][3][4][5] The principles and synthetic methodologies discussed herein are broadly applicable to this class of compounds.

Introduction: The Indazole Nucleus in Modern Antiviral Drug Design

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[6] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal core for designing potent enzyme inhibitors and receptor modulators. In the landscape of anti-HIV drug discovery, indazole derivatives have emerged as critical components in the development of novel therapeutics that target different stages of the viral life cycle.[6]

This guide focuses on the synthesis and application of a key indazole-based building block for Lenacapavir , a highly potent, long-acting injectable antiretroviral for the treatment of HIV-1 infection.[1][2] Lenacapavir functions by inhibiting the HIV-1 capsid protein, a novel mechanism of action that disrupts multiple essential steps in the viral lifecycle, including nuclear import, virus assembly, and release.[1] The synthesis of Lenacapavir relies on the strategic construction of the 7-bromo-4-chloro-1H-indazol-3-amine intermediate, a compound structurally analogous to this compound.

The Rationale for 7-Bromo-4-Chloro-1H-Indazol-3-Amine

The specific substitution pattern of this intermediate is crucial for the final drug's efficacy and pharmacokinetic profile. The chloro and bromo substituents on the indazole ring play a key role in modulating the electronic properties and binding interactions of Lenacapavir with the HIV-1 capsid protein. The 3-amino group serves as a critical handle for subsequent chemical modifications to build the rest of the complex drug molecule. A robust and scalable synthesis of this intermediate is therefore a cornerstone of Lenacapavir's manufacturing process.[3]

Synthetic Workflow for 7-Bromo-4-Chloro-1H-Indazol-3-Amine

A practical and cost-effective synthesis for this key intermediate has been developed, starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][3] This two-step process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine.[1][2] This method is advantageous as it avoids the need for costly starting materials and complex purification techniques like column chromatography, making it suitable for large-scale production.[3][4]

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthetic_Workflow start 2,6-Dichlorobenzonitrile intermediate 3-Bromo-2,6-dichlorobenzonitrile start->intermediate Regioselective Bromination (NBS, H₂SO₄) product 7-Bromo-4-chloro-1H-indazol-3-amine intermediate->product Cyclization (Hydrazine, 2-MeTHF)

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

The following protocols are based on established and scalable methodologies.[1][2][5] Researchers should adhere to all standard laboratory safety procedures.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

Causality: The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a highly regioselective bromination at the 3-position of the benzene ring. The strong acid activates the NBS and directs the electrophilic bromine to the desired position due to the electronic effects of the chloro and cyano groups.

Protocol:

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

Causality: The reaction with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to other solvents, leads to a nucleophilic aromatic substitution of one of the chlorine atoms, followed by an intramolecular cyclization to form the indazole ring.[3] The regioselectivity of the cyclization is crucial and is achieved under optimized conditions.[1]

Protocol:

  • Suspend 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-methyltetrahydrofuran.

  • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 24-48 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a minimal amount of cold 2-MeTHF.

  • Dry the product under vacuum to yield 7-bromo-4-chloro-1H-indazol-3-amine.

Data Summary
StepProductStarting MaterialReagentsYieldPurity (by HPLC)
13-Bromo-2,6-dichlorobenzonitrile2,6-DichlorobenzonitrileNBS, H₂SO₄76-81%[1]>95%
27-Bromo-4-chloro-1H-indazol-3-amine3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate, 2-MeTHF50-56%[1]>98%

Structural Visualization of Key Compounds

Chemical_Structures cluster_start 2,6-Dichlorobenzonitrile cluster_intermediate 3-Bromo-2,6-dichlorobenzonitrile cluster_product 7-Bromo-4-chloro-1H-indazol-3-amine start intermediate product

Caption: Key structures in the synthetic pathway.

Broader Context: Other Indazole Derivatives in HIV Research

While the synthesis of the Lenacapavir intermediate is a prime example, the substituted indazole scaffold is a recurring motif in the development of anti-HIV agents. For instance, patent literature discloses various indazole derivatives, including those based on a this compound core, that have been investigated for their potential to inhibit HIV replication.[7] These compounds are often designed to target different viral enzymes, such as HIV integrase.

HIV integrase is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a step that is essential for viral replication.[8][9][10][11] Integrase inhibitors block this process, thereby halting the propagation of the virus.[8][12] The indazole nucleus can serve as a scaffold to correctly position the functional groups necessary for binding to the active site of the integrase enzyme.

Mechanism of Action: A Brief Overview

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_host Host Cell rna Viral RNA dna Viral DNA rna->dna Reverse Transcription rt Reverse Transcriptase integrase Integrase integration Integration into Host DNA dna->integration Integrase-mediated replication Viral Replication integration->replication lenacapavir Lenacapavir (Capsid Inhibitor) lenacapavir->rna Disrupts Capsid (Affects multiple stages) insti Integrase Inhibitors (e.g., Bictegravir, Dolutegravir) insti->integration Blocks Strand Transfer

Caption: Simplified overview of HIV replication and points of inhibition.

Conclusion

The substituted 4-chloro-1H-indazole-amine framework is a validated and highly valuable scaffold in the design and synthesis of modern anti-HIV therapeutics. The detailed protocols for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the first-in-class capsid inhibitor Lenacapavir, underscore the practical application of this chemical entity. The methodologies presented here are scalable, cost-effective, and utilize green chemistry principles, making them highly relevant for industrial drug manufacturing. Continued exploration of this and related indazole scaffolds is a promising avenue for the discovery of next-generation antiretroviral agents.

References

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 1H-Indazole Amide Derivatives as Potent ERK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1][2] Its hyperactivation is a hallmark of numerous human cancers, often driven by mutations in upstream components like RAS or BRAF, making it a prime target for therapeutic intervention.[3][4] Direct inhibition of the terminal kinases, ERK1 and ERK2, presents a compelling strategy to overcome resistance mechanisms that often plague upstream inhibitors.[5][6] This document provides a comprehensive guide for the chemical synthesis of 1H-indazole amide derivatives, a promising class of ERK1/2 inhibitors, and details the subsequent biochemical and cell-based protocols required to validate their activity and therapeutic potential.[7][8]

Scientific Background: The ERK1/2 Signaling Axis

The ERK1/2 signaling cascade is a highly conserved pathway that translates extracellular signals into intracellular responses. Activation is initiated by various stimuli, such as growth factors, which trigger a sequential phosphorylation cascade. Activated RAS stimulates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their full activation.[9][10]

Activated ERK1/2 then phosphorylate a multitude of cytoplasmic and nuclear substrates, regulating gene expression and protein activity to drive cellular processes.[2] In many cancers, constitutive activation of this pathway leads to uncontrolled cell growth and survival.[3][11] Therefore, potent and selective small molecule inhibitors of ERK1/2 are highly sought after as next-generation oncology therapeutics.

ERK_Pathway Figure 1: The RAS/RAF/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates Substrates_nuc Transcription Factors ERK_nuc->Substrates_nuc Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Regulates Inhibitor 1H-Indazole Amide Inhibitor Inhibitor->ERK Inhibits Inhibitor->ERK_nuc Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The ERK1/2 signaling cascade and the point of intervention for 1H-indazole amide inhibitors.

Synthesis of a Representative 1H-Indazole Amide Derivative

The synthesis of 1H-indazole amide derivatives typically involves a multi-step process culminating in an amide coupling reaction. The following protocol outlines a general and robust procedure for preparing a lead compound.

Rationale: This synthetic route is chosen for its efficiency and modularity. Starting with a commercially available nitroindazole allows for late-stage functionalization, enabling the rapid generation of an analogue library for structure-activity relationship (SAR) studies. The amide coupling is a reliable and well-established transformation in medicinal chemistry.

Synthesis_Workflow Figure 2: General Synthetic Workflow Start 1. Starting Material (e.g., 5-Nitro-1H-indazole) Reduction 2. Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Start->Reduction AmideCoupling 3. Amide Coupling (with desired carboxylic acid) Reduction->AmideCoupling Purification 4. Purification (Column Chromatography) AmideCoupling->Purification Characterization 5. Characterization (NMR, HRMS) Purification->Characterization Final Final Compound: 1H-Indazole Amide Derivative Characterization->Final

Caption: High-level workflow for the synthesis of 1H-indazole amide derivatives.

Protocol 2.1: Synthesis of N-(1H-indazol-5-yl)benzamide

Materials:

  • 5-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step 1: Reduction of 5-Nitro-1H-indazole to 1H-Indazol-5-amine

  • To a round-bottom flask, add 5-nitro-1H-indazole (1.0 eq) and ethanol (10 mL/g).

  • Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Carefully add concentrated HCl (5 mL/g) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO3 solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 1H-indazol-5-amine. This is often used in the next step without further purification.

Step 2: Amide Coupling to form N-(1H-indazol-5-yl)benzamide

  • Dissolve the crude 1H-indazol-5-amine (1.0 eq) in a mixture of DCM and pyridine (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation of ERK1/2 Inhibitory Activity

A tiered screening approach is essential for evaluating the synthesized compounds. This begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

Screening_Workflow Figure 3: Biological Screening Cascade Compound Synthesized 1H-Indazole Amide Biochem 1. Biochemical Assay (ERK2 Kinase Activity) Compound->Biochem IC50 Determine Enzymatic IC50 Biochem->IC50 CellSignal 2. Cellular Target Engagement (p-RSK Levels in Cells) IC50->CellSignal EC50 Determine Cellular EC50 CellSignal->EC50 CellViability 3. Functional Cellular Assay (Anti-Proliferation) EC50->CellViability GI50 Determine Growth Inhibition (GI50) CellViability->GI50 Lead Lead Candidate GI50->Lead

References

Application Notes & Protocols: Intramolecular C-H Amination for 1H-Indazole Construction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1H-Indazoles and C-H Amination

The 1H-indazole motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its structural resemblance to indole allows it to act as a versatile surrogate in pharmacophores, leading to numerous FDA-approved drugs such as the antiemetic Granisetron, the oncology drug Pazopanib, and the PARP inhibitor Niraparib.[1]

Historically, the synthesis of 1H-indazoles has relied on multi-step classical methods, including the cycloaddition of diazomethanes, diazotization of ortho-alkylanilines, or the cyclization of ortho-haloarylhydrazones.[1][2] While effective, these methods can suffer from limitations such as the need for pre-functionalized starting materials, harsh reaction conditions, and poor atom economy.

In recent years, transition-metal-catalyzed C–H bond functionalization has emerged as a powerful and elegant strategy for constructing complex molecular architectures.[2][3] Intramolecular C-H amination, in particular, offers a direct and efficient pathway to N-heterocycles like 1H-indazoles by forming a key C–N bond from an unactivated C(sp²)–H bond. This approach streamlines synthesis, minimizes waste, and provides access to novel derivatives that are otherwise difficult to obtain.[1][2]

This guide provides an in-depth exploration of modern intramolecular C-H amination strategies for 1H-indazole synthesis, focusing on the underlying mechanisms, practical protocols, and field-proven insights for researchers and drug development professionals.

Mechanistic Principles of Intramolecular C-H Amination

The construction of the indazole ring via intramolecular C-H amination typically involves the cyclization of an arylhydrazone or a related precursor. While the specifics vary with the catalytic system, the core transformation involves the formation of a nitrogen-centered reactive species that attacks an ortho C–H bond on an adjacent aryl ring.

Several catalytic systems have been developed, each with distinct mechanistic pathways:

  • Palladium-Catalyzed Systems: These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway, where a Pd(II) catalyst coordinates to a directing group on the substrate, facilitating the activation of a specific C–H bond.[4][5] Subsequent intramolecular amination and reductive elimination yield the indazole product.[4]

  • Copper-Catalyzed Systems: Copper catalysts are cost-effective and versatile, often promoting oxidative C–H amination.[6][7] The mechanism can involve the formation of a copper-nitrenoid intermediate or a radical pathway, followed by cyclization.[3][6]

  • Rhodium/Copper Co-catalyzed Systems: Synergistic catalysis can enable redox-neutral conditions. For instance, Rh(III) can catalyze the C–H activation and C–N bond formation, while a Cu(II) co-catalyst facilitates the crucial N–N bond formation.[8][9][10][11]

  • Silver-Mediated Systems: Silver(I) salts can act as potent oxidants to initiate the reaction. Mechanistic studies suggest these reactions may proceed via a Single Electron Transfer (SET) process, generating a nitrogen-centered radical cation that undergoes electrophilic cyclization onto the arene.[1][2][12]

Below is a generalized diagram illustrating a plausible radical-based pathway for indazole formation.

Mechanism cluster_0 Catalytic Cycle Precursor Arylhydrazone Precursor Radical Nitrogen-Centered Radical Cation Precursor->Radical  Oxidation  (e.g., Ag(I) -> Ag(0)) Cyclized Cyclized Radical Intermediate Radical->Cyclized Intramolecular Cyclization (C-N Formation) Indazole 1H-Indazole Product Cyclized->Indazole Deprotonation & Re-aromatization (-H+, -e-) Catalyst_Red Oxidant(n-1) Catalyst_Ox Oxidant(n) Catalyst_Red->Catalyst_Ox Reoxidation

Caption: Generalized mechanistic pathway for oxidative C-H amination.

Application Protocol: Silver(I)-Mediated Synthesis of 1H-Indazoles

This protocol is adapted from a highly efficient silver-mediated intramolecular oxidative C–H amination of arylhydrazones.[1][2] The method is notable for its excellent functional group tolerance and its applicability to the synthesis of 3-substituted indazoles, which are valuable pharmacophores.[1] The use of a silver(I) salt as a stoichiometric oxidant is key, suggesting an outer-sphere electron transfer mechanism.[1][7]

Experimental Workflow

Workflow cluster_workflow Experimental Workflow Start 1. Prepare Arylhydrazone (e.g., from Arylhydrazine and α-Ketoester) Reaction 2. Set up C-H Amination Reaction (Substrate, Cu(OAc)₂, AgNTf₂ in DCE) Start->Reaction Heating 3. Heat Reaction Mixture (80 °C, 24 h) Reaction->Heating Workup 4. Aqueous Work-up (EtOAc, H₂O, Brine) Heating->Workup Purification 5. Purification (Silica Gel Chromatography) Workup->Purification End 6. Characterization (NMR, HRMS) Purification->End

Caption: Step-by-step workflow for Ag(I)-mediated 1H-indazole synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Arylhydrazone substrate (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.5 equiv)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂, 3.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard glassware for work-up and purification

  • Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry sealed tube, add the arylhydrazone substrate (e.g., 0.3 mmol, 1.0 equiv), copper(II) acetate (0.5 equiv), and silver(I) bis(trifluoromethanesulfonyl)imide (3.0 equiv).

    • Scientist's Note: While Ag(I) is the primary oxidant, Cu(OAc)₂ is included as a co-catalyst. Initial studies showed that well-established Pd- or Cu-mediated systems alone were ineffective for this specific transformation, but the combination with a silver oxidant proved highly successful.[1][2] This suggests a synergistic role, though the precise function of copper here warrants further investigation.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL per 0.3 mmol of substrate) to the tube.

  • Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques. For example, for Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (2a) :

    • Appearance: White solid.[1]

    • ¹H NMR (CDCl₃): δ 8.31 (d, J = 8.2 Hz, 1H), 7.63 (d, J = 8.3 Hz, 3H), 7.46 (t, J = 7.4 Hz, 1H), 7.37 (t, J = 7.2 Hz, 1H), 7.06 (d, J = 8.5 Hz, 2H), 4.07 (s, 3H), 3.89 (s, 3H).[1]

    • ¹³C NMR (125 MHz, CDCl₃): δ 163.1, 159.4, 140.5, 136.2, 132.2, 127.5, 125.6, 124.2, 123.6, 122.3, 114.6, 110.8, 55.6, 52.1.[1]

    • HRMS (EI): calcd. for C₁₆H₁₄N₂O₃ [M]⁺ 282.1004, found 282.1003.[1]

Substrate Scope and Data

This silver-mediated protocol demonstrates broad applicability, tolerating a wide range of functional groups on the arylhydrazone precursor. Both electron-donating and electron-withdrawing groups are well-tolerated, providing good to excellent yields.[1][2]

EntryProductYield (%)[1][2]
12aHOMe95
22dOPhOMe88
32jClOMe91
42kBrOMe90
54aHMe92

(Yields are isolated yields as reported in the source literature)

Alternative Protocols & Comparative Insights

While the silver-mediated method is highly effective, other catalytic systems offer distinct advantages in terms of cost, scalability, or reaction conditions.

Copper-Promoted Oxidative C-H Amination

A facile and efficient method using a copper promoter has been developed for the synthesis of 1H-indazoles from hydrazones.[6][7] A key feature of some variations of this method is the use of a tracelessly cleavable directing group (e.g., 2-amidopyridine), which facilitates the C-H activation step and can be removed post-cyclization.[3] These reactions are characterized by mild conditions and operational simplicity.[6][7]

  • Typical Conditions: Cu(OAc)₂ or other copper salts as the catalyst/promoter, often with an oxidant like O₂ (from air) or K₂S₂O₈, in a solvent like DMF or DCE.[3][13]

  • Advantages: Copper is an inexpensive and abundant metal. The use of air as a terminal oxidant makes the process environmentally friendly.[10]

  • Causality: The directing group strategy enhances regioselectivity by positioning the metal catalyst in close proximity to the target C-H bond, lowering the activation energy for the cyclization.

Palladium-Catalyzed C-H Activation/Intramolecular Amination

Palladium catalysis offers a powerful route to 3-aryl/alkylindazoles from hydrazone compounds.[4] This method relies on directing-group-assisted C-H activation followed by intramolecular C-N bond formation.[5]

  • Typical Conditions: A catalytic amount of Pd(OAc)₂ in the presence of co-oxidants like Cu(OAc)₂ and a silver salt (e.g., AgOCOCF₃).[4][5]

  • Advantages: High functional group tolerance and often proceeds under relatively mild conditions.[4]

  • Causality: The combination of Cu(II) and Ag(I) salts is believed to be crucial for reoxidizing the Pd(0) species back to the active Pd(II) state, thus ensuring catalyst turnover.[4]

Conclusion and Future Outlook

The intramolecular C-H amination strategy represents a significant advancement in the synthesis of 1H-indazoles. Catalytic systems based on silver, copper, palladium, and rhodium provide a versatile toolkit for chemists to construct this valuable heterocyclic core with high efficiency and precision.[4][8][14] These methods circumvent the need for pre-functionalized substrates, shorten synthetic routes, and align with the principles of green chemistry.

For researchers and drug development professionals, these protocols offer reliable and adaptable starting points for synthesizing diverse libraries of indazole derivatives for biological screening. Future developments in this field will likely focus on further reducing catalyst loadings, expanding the substrate scope to more complex systems, and developing asymmetric variants to access chiral indazoles directly.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Chloro-1H-indazol-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, and achieving a high yield of this molecule is crucial for efficient drug discovery and development pipelines.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in a three-step sequence starting from the readily available 3-chloro-2-methylaniline. The overall workflow involves the formation of the indazole core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Synthetic_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Nitro Group Reduction A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B Diazotization & Cyclization C 4-Chloro-7-nitro-1H-indazole B->C Nitrating Agent D This compound C->D Reducing Agent

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 4-Chloro-1H-indazole from 3-Chloro-2-methylaniline

The initial step involves the formation of the indazole ring from 3-chloro-2-methylaniline through a diazotization and cyclization process.[2]

Frequently Asked Questions (FAQs)
  • Q: What is the mechanism of this indazole formation? A: This reaction proceeds through the diazotization of the amino group on 3-chloro-2-methylaniline with a nitrite source, typically in the presence of an acid. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, followed by deprotonation to form the stable aromatic indazole ring.

  • Q: Why is 3-chloro-2-methylaniline a suitable starting material? A: 3-Chloro-2-methylaniline is an excellent precursor because the relative positions of the amino, chloro, and methyl groups facilitate the desired cyclization to form the 4-chloro-1H-indazole isomer. The methyl group is ultimately eliminated during the reaction sequence.

  • Q: What are the typical yields for this step? A: With proper control of reaction conditions, yields for the synthesis of 4-chloro-1H-indazole can be quite high, often approaching quantitative yields under optimized protocols.[2]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature.1. Ensure the nitrite reagent is fresh and added slowly at a low temperature (0-5 °C) to generate nitrous acid in situ. 2. Maintain a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt. 3. Strictly adhere to the recommended temperature profile for each stage of the reaction.
Formation of Impurities 1. Side reactions due to elevated temperatures. 2. Presence of moisture in reagents or solvents.1. Carefully control the temperature, especially during the addition of reagents. 2. Use anhydrous solvents and fresh reagents to minimize water-related side reactions.
Difficult Product Isolation 1. Product is soluble in the aqueous layer during workup. 2. Formation of an emulsion during extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction. 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it.
Detailed Experimental Protocol

An established method for the synthesis of 4-chloro-1H-indazole involves the reaction of 3-chloro-2-methylaniline with potassium acetate, acetic anhydride, and isopentyl nitrite in chloroform.[2] This is followed by hydrolysis with lithium hydroxide.

Materials:

  • 3-Chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 3-chloro-2-methylaniline, potassium acetate, and chloroform.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C and add isopentyl nitrite.

  • Stir the reaction at 60 °C overnight.

  • After completion, cool the reaction and add water and THF.

  • Cool the mixture to 0 °C and add lithium hydroxide. Stir for 3 hours at 0 °C.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Part 2: Nitration of 4-Chloro-1H-indazole

The second step is the regioselective nitration of 4-chloro-1H-indazole to introduce a nitro group at the 7-position, yielding 4-chloro-7-nitro-1H-indazole.

Frequently Asked Questions (FAQs)
  • Q: What nitrating agents are suitable for this reaction? A: A common and effective nitrating agent is a mixture of nitric acid and sulfuric acid. The choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity.

  • Q: Why is the nitration regioselective for the 7-position? A: The directing effects of the existing chloro group and the pyrazole ring of the indazole system influence the position of electrophilic substitution. The 7-position is often favored due to a combination of electronic and steric factors.

  • Q: What are the potential side products in this nitration reaction? A: The primary side products are other nitro-isomers (e.g., nitration at the 5- or 6-position) and potentially di-nitrated products if the reaction conditions are too harsh.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the 7-Nitro Isomer 1. Non-optimal reaction temperature. 2. Incorrect ratio of nitrating agents.1. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to control the reaction rate and improve selectivity. 2. Carefully control the stoichiometry of nitric acid and sulfuric acid.
Formation of Multiple Isomers 1. Reaction temperature is too high. 2. The substrate is not fully dissolved.1. Lower the reaction temperature to enhance regioselectivity. 2. Ensure the 4-chloro-1H-indazole is completely dissolved in the acid before adding the nitrating agent.
Product Decomposition Overly harsh reaction conditions (e.g., high temperature, excess nitrating agent).Use the minimum effective amount of nitrating agent and maintain a low temperature throughout the reaction.
Detailed Experimental Protocol

A general procedure for the nitration of indazoles involves the careful addition of the indazole to a pre-cooled mixture of nitric and sulfuric acids.

Materials:

  • 4-Chloro-1H-indazole

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 4-chloro-1H-indazole to the cold sulfuric acid with stirring, ensuring it fully dissolves.

  • In a separate container, prepare a mixture of concentrated nitric acid and sulfuric acid, and cool it to 0 °C.

  • Slowly add the nitrating mixture to the solution of 4-chloro-1H-indazole, keeping the temperature below 10 °C.

  • Stir the reaction at a low temperature for a specified time, monitoring the reaction progress with TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 4-chloro-7-nitro-1H-indazole, can be collected by filtration, washed with cold water, and dried.

Part 3: Reduction of 4-Chloro-7-nitro-1H-indazole

The final step is the reduction of the nitro group in 4-chloro-7-nitro-1H-indazole to an amino group, yielding the target compound, this compound.

Frequently Asked Questions (FAQs)
  • Q: What are the most common methods for reducing an aromatic nitro group? A: Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) and chemical reduction using metals in acidic media (e.g., iron powder in acetic or hydrochloric acid, or tin(II) chloride).[3][4]

  • Q: Is there a risk of dehalogenation during the reduction? A: Yes, catalytic hydrogenation, particularly with palladium on carbon, can sometimes lead to the undesired side reaction of dehalogenation (loss of the chloro group).[3] The choice of catalyst, solvent, and reaction conditions can minimize this. Using Raney Nickel can sometimes be a better alternative to avoid dehalogenation of aryl chlorides.[3]

  • Q: Which reduction method offers the best chemoselectivity for this substrate? A: Chemical reduction with iron in the presence of an acid like hydrochloric or acetic acid is often a robust and chemoselective method for reducing nitro groups without affecting aryl halides.[4]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Low reaction temperature or short reaction time.1. Ensure a sufficient excess of the reducing agent is used. 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Dehalogenation Side Product Use of a highly active hydrogenation catalyst (e.g., Pd/C) under harsh conditions.1. Switch to a less aggressive catalyst like Raney Nickel if using catalytic hydrogenation. 2. Opt for a chemical reduction method such as Fe/HCl or SnCl₂.[3][4]
Difficult Product Purification 1. The product amine is basic and may remain in the acidic aqueous phase during workup. 2. Contamination with metal salts from the reducing agent.1. After the reaction, neutralize the acid and then basify the solution to a pH > 8 to ensure the amine is in its free base form before extraction. 2. After filtration of the metal salts, perform a thorough aqueous wash of the organic extract.
Detailed Experimental Protocol (Fe/HCl Reduction)

This protocol describes a common and effective method for the reduction of the nitro group using iron powder and hydrochloric acid.[4]

Materials:

  • 4-Chloro-7-nitro-1H-indazole

  • Iron powder

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Sodium bicarbonate or sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, suspend 4-chloro-7-nitro-1H-indazole in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Maintain the reflux with vigorous stirring and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Quantitative Data Summary
Step Starting Material Key Reagents Solvent Temp. Typical Yield
1 3-Chloro-2-methylanilineIsopentyl nitrite, LiOHChloroform, THF0-60 °C~100%[2]
2 4-Chloro-1H-indazoleHNO₃, H₂SO₄-0-10 °CGood to Excellent
3 4-Chloro-7-nitro-1H-indazoleFe, HClEthanol/WaterReflux25-75%[4]

References

Technical Support Center: Purification of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the purification of 4-Chloro-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this critical intermediate. Here, we will explore the underlying principles of purification strategies and offer practical, field-tested solutions to overcome common obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a dark, tarry consistency. What are the likely impurities?

A: A dark, viscous crude product often indicates the presence of polymeric byproducts or residual starting materials from the synthetic route. For instance, in syntheses involving cyclization reactions, incomplete cyclization or side reactions can lead to a complex mixture of impurities.[1] It is also possible that some degradation of the desired product has occurred under the reaction conditions.

Q2: I'm observing poor separation between my product and an impurity during column chromatography. What can I do?

A: Poor separation, or co-elution, is a common challenge. This can be due to several factors including the use of an inappropriate solvent system, overloading the column, or the impurity having a very similar polarity to your product. To address this, you can try altering the solvent system to modulate the polarity and selectivity. For amine-containing compounds like this compound, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with the acidic silica gel.[2]

Q3: After recrystallization, my yield is very low. How can I improve it?

A: Low recovery from recrystallization can stem from several issues: choosing a solvent in which your compound is too soluble, using an excessive amount of solvent, or cooling the solution too rapidly which can trap impurities and hinder crystal growth. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A careful, slow cooling process is crucial for maximizing the recovery of pure crystals.

Q4: My NMR spectrum shows more aromatic signals than expected. What could be the cause?

A: The presence of additional aromatic peaks suggests the presence of isomeric impurities.[1] Depending on the synthetic route, regioisomers of this compound can form. For example, in syntheses involving cyclization of substituted benzonitriles, different cyclization pathways can lead to undesired isomers.[3][4] It is also possible that unreacted starting materials or certain byproducts with aromatic rings are present in your sample.

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

Column chromatography is a cornerstone of purification for many organic compounds. However, for polar, amine-containing molecules like this compound, challenges such as peak tailing and irreversible adsorption to the silica gel are common.[2]

Issue: Significant peak tailing and low recovery of the product from the column.

Causality: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to peak tailing and can result in a portion of your product being irreversibly adsorbed, thus lowering your overall yield.

Troubleshooting Workflow: Column Chromatography

Caption: Decision workflow for troubleshooting peak tailing in column chromatography.

Detailed Protocol: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Modifier Addition: To the mobile phase, add a small amount of a basic modifier. A good starting point is 0.1% to 1% triethylamine (TEA) or a solution of ammonia in methanol.[2]

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the modified mobile phase through it. This ensures that the silica surface is "neutralized" before you load your sample.[2]

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.

Guide 2: Effective Recrystallization Strategies

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Issue: Oily precipitate or no crystal formation upon cooling.

Causality: The formation of an oil instead of crystals, often referred to as "oiling out," happens when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystalline lattice. This can be due to the presence of impurities that depress the melting point of the product or a very high concentration of the solute.

Solvent Selection for Recrystallization
SolventBoiling Point (°C)PolarityNotes on Use for this compound
Ethanol 78Polar ProticGood for dissolving at high temperatures, but solubility might be high at room temperature, leading to lower yields.
Isopropanol 82Polar ProticSimilar to ethanol, may require a co-solvent to reduce room temperature solubility.
Ethyl Acetate 77Polar AproticA versatile solvent, often used in combination with a non-polar co-solvent like hexanes.
Toluene 111Non-polarCan be effective, especially for removing more polar impurities.
Water 100Very PolarThe compound has limited water solubility.[5]
Troubleshooting Workflow: Recrystallization

Caption: Troubleshooting guide for common recrystallization problems.

Detailed Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (one in which the compound is poorly soluble) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. You should observe crystal formation.

  • Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry.

Guide 3: Liquid-Liquid Extraction for Impurity Removal

Liquid-liquid extraction can be a highly effective first-pass purification step to remove certain types of impurities before proceeding to chromatography or recrystallization.

Issue: Presence of both acidic and neutral byproducts in the crude mixture.

Causality: The synthesis of indazoles can sometimes lead to the formation of acidic precursors or neutral, non-polar byproducts.[6][7]

Extraction Strategy

The basicity of the amine group in this compound allows for its selective extraction based on pH.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Make the aqueous layer basic by adding a base like sodium hydroxide or sodium bicarbonate. This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

  • Back-Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Liquid-Liquid Extraction

Caption: Step-by-step workflow for purification via acidic extraction.

By systematically applying these troubleshooting guides and understanding the chemical principles behind each purification technique, you can significantly improve the purity and yield of your this compound.

References

Navigating the Nuances of Indazole Synthesis: A Technical Support Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted indazoles. The indazole core is a cornerstone in numerous pharmacologically active compounds, making its efficient and selective synthesis a critical endeavor in drug discovery.[1][2]

One of the most persistent challenges in working with indazoles is controlling the regioselectivity of substitution, particularly at the N1 and N2 positions of the pyrazole ring. This guide provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic explanations and actionable protocols to help you achieve your desired isomeric outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing an N-alkylation on my indazole and obtaining an inseparable mixture of N1 and N2 isomers. What's causing this and how can I fix it?

This is the quintessential challenge in indazole functionalization. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two nucleophilic centers: the N1 and N2 atoms.[3] Consequently, alkylation can occur at either nitrogen, often resulting in a mixture of regioisomers. The ratio of these products is not arbitrary but is dictated by a delicate balance of several factors.[4]

Core Principles at Play: Kinetic vs. Thermodynamic Control

The outcome of your reaction is a classic case of kinetic versus thermodynamic control.[5][6][7]

  • Kinetic Product (Often N2): This is the product that forms the fastest. The N2 position is often considered more sterically accessible and its lone pair more kinetically available, leading to a lower activation energy for alkylation under certain conditions.[8] Kinetic control is typically favored at lower temperatures with short reaction times.[7][9]

  • Thermodynamic Product (Often N1): This is the most stable product. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][10][11] Therefore, under conditions that allow for equilibrium to be established (higher temperatures, longer reaction times), the reaction will favor the formation of the more stable N1-alkylated product.[5][12][13]

Troubleshooting Workflow for N1/N2 Isomer Mixtures

Caption: Decision workflow for resolving N1/N2 isomer mixtures.

Q2: How can I selectively synthesize the 1H-indazole (N1-substituted) isomer?

Achieving high N1-selectivity often hinges on pushing the reaction conditions towards thermodynamic control.[14][15]

Key Strategy: Base and Solvent Selection

A widely successful and robust method for promoting N1-alkylation is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) .[12][13][16]

  • Mechanism of Selectivity: The sodium cation (Na+) is believed to play a crucial role. It can coordinate between the N2 nitrogen and a Lewis basic site on a C3 substituent (like an ester or amide), effectively blocking the N2 position from the incoming electrophile. This chelation effect sterically directs the alkylating agent to the N1 position.[3] This system has been shown to provide excellent N1 regioselectivity (>99%) for a variety of C3-substituted indazoles.[12][16]

Protocol 1: N1-Selective Alkylation of a C3-Substituted Indazole

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the C3-substituted indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC/LCMS indicates completion).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: My target is the 2H-indazole (N2-substituted) isomer. What conditions favor its formation?

Selectivity for the N2 position generally requires conditions that favor kinetic control or exploit specific steric or electronic features of the indazole substrate.[17]

Key Strategies for N2-Selectivity

  • Steric Hindrance: The most reliable way to direct substitution to N2 is to have a substituent at the C7 position of the indazole ring. A group like a nitro (NO₂) or a methyl ester (CO₂Me) at C7 will sterically block access to the N1 position, forcing the alkylating agent to attack the more accessible N2 nitrogen.[12][13] Even under conditions that would normally favor N1 (like NaH/THF), a C7 substituent can completely reverse the selectivity to favor N2.[12]

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the N2-isomer. For unsubstituted indazole, alkylation under Mitsunobu conditions can yield N1:N2 ratios favoring the N2 product.[12][13]

  • Kinetic Conditions: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at lower temperatures can sometimes favor the kinetic N2 product, although this often results in mixtures.[4]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Indazole SubstrateBase / ConditionsSolventAlkylating AgentN1:N2 RatioPredominant IsomerReference
3-CO₂Me-IndazoleNaHTHFn-Pentyl Bromide>99 : 1N1[12]
3-tert-Butyl-IndazoleNaHTHFn-Pentyl Bromide>99 : 1N1[12]
Indazole (unsubstituted)Mitsunobu (DEAD, PPh₃)THFn-Pentanol1 : 2.5N2[12]
7-NO₂-IndazoleNaHTHFn-Pentyl Bromide4 : 96N2[12]
7-CO₂Me-IndazoleNaHTHFn-Pentyl Bromide<1 : 99N2[12]
Q4: I'm not doing an alkylation, but a cyclization to form the indazole ring itself. How can I control regioselectivity in reactions like the Davis-Beirut synthesis?

Controlling regioselectivity during the initial ring formation is a powerful strategy. The Davis-Beirut reaction, for instance, is a robust method for selectively synthesizing 2H-indazoles.[18][19]

The Davis-Beirut Reaction for 2H-Indazole Synthesis

This reaction proceeds via the N-N bond-forming heterocyclization of an o-nitrobenzylamine or related precursors.[20] It reliably produces the 2H-indazole isomer because the cyclization mechanism inherently forms the bond with the nitrogen atom of the starting primary or secondary amine, which becomes the N2 of the indazole ring.[18][21]

Mechanism Overview of the Davis-Beirut Reaction

Caption: Simplified mechanism of the Davis-Beirut reaction.

The reaction is versatile and can be catalyzed by either acid or base, proceeding through a key o-nitrosobenzylidine imine intermediate.[21] This method avoids the issue of post-synthesis functionalization and directly provides the desired 2H-regioisomer. Several modern protocols offer mild and efficient one-pot syntheses of 2H-indazoles based on this principle.[17]

Concluding Remarks

Controlling regioselectivity in indazole synthesis is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, sterics, and reaction conditions. By carefully considering the principles of kinetic and thermodynamic control and selecting the appropriate synthetic strategy—be it post-modification of the indazole core or a de novo synthesis—researchers can effectively steer their reactions toward the desired regioisomer. This guide serves as a foundational resource for troubleshooting these common issues, enabling the efficient and predictable synthesis of these vital heterocyclic compounds.

References

Technical Support Center: Synthesis of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-1H-indazol-7-amine. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, potential side reactions, and logical, field-proven solutions to common synthetic challenges.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while seemingly straightforward, involves several critical steps where side reactions can significantly impact yield and purity. The most common synthetic strategy involves the construction of the indazole ring from a substituted benzonitrile precursor, followed by the reduction of a nitro group. This guide focuses on identifying and mitigating the side reactions inherent in this process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My indazole ring formation step has a very low yield. What are the likely causes and how can I fix it?

This is a frequent issue, often stemming from two primary side reactions during the cyclization of the 2-amino-3-chlorobenzonitrile precursor with a nitrogen source like hydrazine.

Primary Cause A: Incomplete Cyclization

The reaction may stall, leaving a significant amount of the starting benzonitrile unreacted. This is often due to suboptimal reaction conditions that fail to provide sufficient energy to overcome the activation barrier for the intramolecular cyclization.

Primary Cause B: Hydrolysis of the Nitrile Group

A more problematic side reaction is the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). This amide byproduct is often unreactive under the cyclization conditions and represents a dead-end for the desired product. This is particularly prevalent when using aqueous reagents or if the reaction is run for extended periods at high temperatures.[1]

Solutions & Optimization Protocol

  • Strictly Anhydrous Conditions: Ensure all solvents (e.g., 2-methyl-THF, n-butanol) and reagents (especially hydrazine) are anhydrous. Moisture is the primary culprit for nitrile hydrolysis.

  • Temperature and Reaction Time Optimization:

    • Begin with a moderate temperature (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-3 hours.

    • If the reaction is sluggish, incrementally increase the temperature by 10 °C. Be aware that temperatures exceeding 120 °C can promote byproduct formation.

  • Choice of Base: The addition of a non-nucleophilic base like sodium acetate (NaOAc) can facilitate the reaction without promoting hydrolysis.[1]

Experimental Protocol: Optimizing Indazole Cyclization
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-chlorobenzonitrile (1.0 eq).

  • Add anhydrous 2-methyl-THF (5 volumes, e.g., 5 mL per gram of starting material).

  • Add sodium acetate (1.2 eq).

  • Add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 95 °C and monitor its progress.

  • Upon completion, cool the mixture, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Question 2: I'm observing significant isomeric impurities in my final product. Where are they coming from?

Isomeric impurities almost always arise from a lack of regioselectivity during the nitration of the aniline precursor (e.g., 3-chloro-2-methylaniline). The directing effects of the activating amino group and the deactivating chloro group can lead to the formation of multiple nitro isomers.

Underlying Chemistry

The -NH₂ group (after protonation to -NH₃⁺ in strong acid) and the -CH₃ group are ortho-, para-directing activators, while the -Cl group is an ortho-, para-directing deactivator. The final position of the incoming nitro group (-NO₂) is a result of the complex interplay of these electronic and steric effects. While the desired 7-nitro isomer is often the major product, the formation of other isomers is common.

Mitigation Strategies

  • Control of Nitration Conditions: Carefully controlling the temperature is critical. Running the reaction at low temperatures (e.g., -10 °C to 0 °C) can significantly enhance the regioselectivity.

  • Choice of Nitrating Agent: While a standard mixture of HNO₃/H₂SO₄ is common, alternative nitrating agents can sometimes offer better selectivity, although this requires empirical validation for this specific substrate.

  • Purification is Key: It is often more practical to accept the formation of a mixture of isomers and focus on efficient purification.

Troubleshooting Workflow for Isomeric Impurities

G start Isomeric Impurity Detected (by NMR or HPLC) check_step Identify the Source Step (Typically Nitration) start->check_step nitration Optimize Nitration Conditions check_step->nitration Proactive Approach purification Implement Robust Purification check_step->purification Reactive Approach temp Lower Reaction Temperature (-10°C to 0°C) nitration->temp reagent Screen Alternative Nitrating Agents nitration->reagent column Column Chromatography (Silica, C18) purification->column recrystallize Recrystallization (Screen Solvents) purification->recrystallize

Caption: Workflow for addressing isomeric impurities.

Question 3: The final reduction of the nitro group is incomplete or forms byproducts. How can I improve this step?

The reduction of the 4-chloro-7-nitro-1H-indazole to the corresponding amine is the final and often delicate step. Incomplete reduction leaves starting material, while overly harsh conditions can lead to unwanted side products.

Common Issues & Causes

  • Incomplete Reduction: Often caused by catalyst poisoning (if using catalytic hydrogenation), insufficient reducing agent, or low reaction temperature.

  • Dehalogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to the reductive removal of the chlorine atom, resulting in a dechlorinated byproduct.

  • Dimerization: Some reducing agents can cause the formation of azo or azoxy dimers, especially under neutral or basic conditions.

Recommended Reduction Methods

Reducing AgentTypical ConditionsProsCons
SnCl₂·2H₂O / HCl EtOH or HCl (conc.), 50-70 °CHigh yield, reliable, avoids dehalogenation.Requires acidic conditions, workup can be tedious.
H₂ / Pd-C MeOH or EtOH, RT, 1-4 bar H₂Clean workup, high yield.Potential for dehalogenation, catalyst can be pyrophoric.
Sodium Dithionite (Na₂S₂O₄) aq. NH₄OH or THF/H₂O, RT-50 °CMild, good for sensitive substrates.Can be sluggish, requires aqueous system.
Iron / Acetic Acid Fe powder, AcOH, EtOH/H₂O, RefluxInexpensive, effective.[2]Heterogeneous, requires filtration of iron salts.

Solutions

  • Select the Right Reagent: For this substrate, tin(II) chloride (SnCl₂) is often the most reliable method to avoid dehalogenation.

  • Monitor the Reaction: Use TLC to track the disappearance of the nitro-indazole starting material. The starting material is often a UV-active, colored spot, while the product amine is also UV-active but may have a different Rƒ and appearance.

  • Catalyst Care (for H₂/Pd-C): If using catalytic hydrogenation, ensure the substrate is pure, as impurities (especially sulfur-containing ones) can poison the catalyst. Use a fresh batch of catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic route for this compound?

A common and effective route starts from 3-chloro-2-methylaniline. The key transformations are:

  • Nitration: Regioselective nitration of 3-chloro-2-methylaniline to form 3-chloro-2-methyl-6-nitroaniline.

  • Diazotization & Cyclization: This is a more classical approach where the aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole N-oxide.

  • Deoxygenation: Removal of the N-oxide.

  • Transformation to the final product.

A more modern and direct approach involves starting with a pre-functionalized benzonitrile.

General Synthetic Pathway

G A 3-Chloro-2-methylaniline B 3-Chloro-2-methyl-6-nitroaniline A->B Nitration (HNO3/H2SO4) C 4-Chloro-7-nitro-1H-indazole B->C Cyclization D This compound C->D Reduction (SnCl2/HCl)

Caption: A common synthetic route to the target compound.

Q2: How can I best purify the final this compound product?

The purification strategy depends on the nature of the impurities.

  • For Isomeric Impurities: Flash column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate isomers.

  • For Unreacted Starting Material or Byproducts: If the impurities have significantly different polarities or functional groups, a simple acid-base extraction can be effective. The product, being an amine, can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting.

  • For Final Polishing: Recrystallization is an excellent final step to obtain high-purity material. A solvent screen (e.g., ethanol/water, ethyl acetate/heptane, acetonitrile) should be performed to find the optimal system that dissolves the product when hot but provides good crystal recovery upon cooling.

Q3: What are the most critical safety precautions for this synthesis?

  • Handling Nitro Compounds: Many nitroaromatic compounds are potentially explosive, especially when dry, and can be toxic. Handle with appropriate personal protective equipment (PPE) and avoid heat, shock, and friction.[3]

  • Using Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Exothermic Reactions: Both nitration and diazotization reactions can be highly exothermic. Maintain strict temperature control using an ice bath or cryo-cooler and add reagents slowly.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Quench the catalyst carefully by inerting the reaction atmosphere before filtering.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-indazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-chloro-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and overcome common challenges in the laboratory.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of 4-chloro-indazole, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of 4-Chloro-indazole

Question: I am following a standard procedure for the synthesis of 4-chloro-indazole from 3-chloro-2-methylaniline, but I am consistently obtaining a low yield or no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the synthesis of 4-chloro-indazole can stem from several factors, primarily related to the diazotization and subsequent cyclization steps. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Inefficient Diazotization: The formation of the diazonium salt from 3-chloro-2-methylaniline is a critical step.

    • Troubleshooting:

      • Temperature Control: Ensure the initial reaction mixture is adequately cooled, typically to 0 °C, before the addition of the diazotizing agent (e.g., isopentyl nitrite or tert-butyl nitrite).[1] Diazonium salts are often unstable at higher temperatures and can decompose before cyclization.

      • Purity of Reagents: Use high-purity 3-chloro-2-methylaniline and freshly opened or properly stored diazotizing agents. Impurities in the starting material can lead to unwanted side reactions.

      • Acidic Conditions: The presence of an acid, often generated in situ from acetic anhydride, is crucial for the formation of the active nitrosating species.[2] Ensure the stoichiometry of acetic anhydride is correct.

  • Incomplete Cyclization: The intramolecular cyclization to form the indazole ring is the final key transformation.

    • Troubleshooting:

      • Reaction Temperature and Time: After the initial diazotization at low temperature, the reaction typically requires heating to facilitate cyclization.[1] A common temperature is 60 °C, and the reaction may need to be stirred overnight to ensure completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Solvent Choice: Chloroform is a commonly used solvent for this reaction.[1] Ensure the solvent is dry, as water can interfere with the reaction.

  • Suboptimal Work-up and Purification: Product loss can occur during the extraction and purification phases.

    • Troubleshooting:

      • Hydrolysis of N-acetyl Intermediate: The reaction often produces an N-acetylated indazole intermediate.[3][4] Complete hydrolysis of this intermediate is necessary to obtain the final product. The use of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at 0 °C is a common practice.[1][3]

      • Extraction Efficiency: Use an appropriate solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]

      • Purification Method: While some procedures report high purity of the crude product, recrystallization can be employed for further purification if necessary. A mixture of THF/H2O has been reported for recrystallization.[3]

A general workflow for troubleshooting low yield is presented below:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired 4-chloro-indazole, but I am also observing significant impurities. What are the common side reactions, and how can I minimize their formation?

Answer:

The formation of impurities in indazole synthesis can arise from several side reactions. Understanding these pathways is key to optimizing your reaction for higher purity.

  • Over-chlorination: If the synthesis involves direct chlorination of an indazole core, there is a risk of forming di- or tri-chlorinated products.[5]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the amount of the chlorinating agent. Using a slight excess of the indazole substrate can help minimize over-chlorination.[5]

      • Temperature Control: Lowering the reaction temperature can improve selectivity.[5]

      • Slow Addition: Add the chlorinating agent portion-wise or as a solution via slow addition to maintain a low concentration in the reaction mixture.[5]

  • Formation of Isomers: Depending on the synthetic route, the formation of isomeric indazole products is possible.

    • Troubleshooting:

      • Regioselectivity: The directing effects of substituents on the starting materials will influence the position of cyclization or further substitution. Careful selection of starting materials and reaction conditions is crucial for achieving high regioselectivity. The use of protecting groups can also direct the reaction to a specific position.[5]

  • Dimerization and Hydrazone Formation: These are common side reactions in syntheses involving diazotization and cyclization.[6]

    • Troubleshooting:

      • Reaction Conditions: Careful control of temperature and reagent stoichiometry can help minimize the formation of these byproducts.

  • Incomplete Hydrolysis: As mentioned previously, the N-acetyl intermediate can be a major impurity if the hydrolysis step is not complete.[3][4]

    • Troubleshooting:

      • Monitor Hydrolysis: Use TLC to monitor the disappearance of the N-acetyl intermediate during the basic work-up.[3]

The relationship between reaction parameters and potential side products is illustrated below:

Caption: Factors influencing side product formation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-chloro-indazole.

Q1: What is the most common starting material for the synthesis of 4-chloro-indazole?

A1: A widely used and cost-effective starting material is 3-chloro-2-methylaniline.[1][4]

Q2: What are the key reagents in the synthesis of 4-chloro-indazole from 3-chloro-2-methylaniline?

A2: The key reagents typically include:

  • 3-chloro-2-methylaniline: The starting material.[1]

  • Acetic anhydride: Used for the in-situ formation of an N-acetyl intermediate.[1]

  • A diazotizing agent: Such as isopentyl nitrite or tert-butyl nitrite, to form the diazonium salt.[1][4]

  • A base for hydrolysis: Such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to remove the acetyl group.[1][3]

  • A solvent: Chloroform is commonly used.[1]

Q3: What is the role of potassium acetate in the reaction?

A3: Potassium acetate is often used as a base to facilitate the initial acetylation of the aniline.[1]

Q4: Can other substituted anilines be used to synthesize different substituted indazoles?

A4: Yes, the general synthetic strategy can often be adapted to use other substituted anilines to produce a variety of substituted indazoles. However, the reaction conditions may need to be re-optimized for each new substrate.

Q5: What analytical techniques are used to confirm the formation of 4-chloro-indazole?

A5: The product is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and purity.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[3]

III. Experimental Protocols and Data

Representative Protocol for 4-Chloro-indazole Synthesis

The following is a generalized protocol based on literature procedures.[1]

Step 1: Acetylation and Diazotization

  • In a round-bottomed flask, combine 3-chloro-2-methylaniline, potassium acetate, and chloroform.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to 60 °C.

  • Add isopentyl nitrite and stir the reaction overnight at 60 °C.

Step 2: Work-up and Hydrolysis

  • After the reaction is complete (monitored by TLC), add water and THF and cool the mixture to 0 °C.

  • Add lithium hydroxide (LiOH) and continue stirring at 0 °C for 3 hours to hydrolyze the N-acetyl intermediate.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude 4-chloro-1H-indazole.

Table 1: Summary of Typical Reaction Conditions
ParameterConditionRationale
Starting Material 3-chloro-2-methylanilineReadily available and inexpensive precursor.[4]
Diazotizing Agent Isopentyl nitrite or tert-butyl nitriteEfficient for the formation of the diazonium salt.[1][4]
Solvent ChloroformCommon solvent for this transformation.[1]
Initial Temperature 0 °CTo ensure the stability of the diazonium intermediate.[1]
Reaction Temperature 60 °CTo promote the intramolecular cyclization.[1]
Hydrolysis Agent LiOH or NaOHFor the deprotection of the N-acetyl intermediate.[1][3]

IV. Reaction Mechanism Overview

The formation of 4-chloro-indazole from 3-chloro-2-methylaniline proceeds through a well-established reaction sequence.

ReactionMechanism Start 3-Chloro-2-methylaniline Acetylation N-Acetylation Start->Acetylation + Ac₂O, KOAc Intermediate1 N-Acetyl-3-chloro-2-methylaniline Acetylation->Intermediate1 Diazotization Diazotization Intermediate1->Diazotization + Isopentyl Nitrite Intermediate2 Diazonium Salt Intermediate Diazotization->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Heat (60°C) Intermediate3 N-Acetyl-4-chloro-indazole Cyclization->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis + LiOH or NaOH Product 4-Chloro-indazole Hydrolysis->Product

Caption: Simplified reaction mechanism.

This guide provides a comprehensive resource for the optimization of 4-chloro-indazole synthesis. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve higher yields and purity.

V. References

  • ChemicalBook. 4-CHLORO (1H)INDAZOLE synthesis. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of indazole-3-carboxamides. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of dichloroindazoles. --INVALID-LINK--

  • Organic Chemistry Portal. Indazole synthesis. --INVALID-LINK--

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. --INVALID-LINK--

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?--INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation. --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1H-indazol-7-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various experimental assays. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why you're facing these issues and how to logically troubleshoot them. This guide is built on the pillars of scientific integrity, combining technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of approximately 167.6 g/mol .[1][][3][4] Its structure, featuring a fused benzene and pyrazole ring system, contributes to a planar and relatively rigid scaffold. This, combined with the chloro- and amino-substituents, results in a molecule that is inherently poorly soluble in aqueous media.[5] The indazole core itself is a key feature in many biologically active compounds, including kinase inhibitors.[6][7]

The poor aqueous solubility is a significant hurdle in experimental biology and drug discovery, as many assays are conducted in aqueous buffers.[8][9] When a compound like this compound fails to dissolve properly, it can lead to inaccurate and unreliable data due to issues such as:

  • Compound Precipitation: The compound falling out of solution, leading to a lower effective concentration than intended.[10][11]

  • Inaccurate Concentration Determination: Difficulty in preparing accurate stock solutions and serial dilutions.

  • Reduced Bioavailability in Cell-Based Assays: Poor solubility limits the amount of compound that can cross cell membranes and interact with its target.[12][13]

This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: Initial Solubility Assessment and Solvent Selection

The first step is to move away from direct dissolution in aqueous buffers. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[14] This stock can then be diluted into your aqueous assay buffer.

Recommended Initial Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[15] It is miscible with water in all proportions, making it a standard choice for preparing stock solutions in biological assays.[15][16]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh a small amount of this compound in a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex or gently sonicate the mixture until the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed containers to minimize water absorption.[17]

Critical Consideration: While DMSO is widely used, it's essential to be aware of its potential effects on your specific assay. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[18][19] It is crucial to determine the maximum tolerable DMSO concentration for your assay system and ensure the final concentration in your experiment does not exceed this limit (typically ≤ 0.5% v/v).[18][19]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: Addressing Precipitation Upon Dilution

This is a common issue known as "DMSO crash-out." It occurs when the compound, which is soluble in the high-DMSO concentration of the stock, becomes insoluble as the percentage of the aqueous buffer increases upon dilution.[10]

Troubleshooting Workflow for Precipitation:

Below is a decision-making workflow to address this issue, presented in a DOT language diagram for clarity.

Caption: Decision workflow for troubleshooting compound precipitation.

In-depth Explanation of Troubleshooting Steps:

  • Lowering the Final Compound Concentration: The simplest approach is to reduce the final concentration of this compound in your assay. The compound may be exceeding its solubility limit in the final buffer composition.

  • pH Modification: The amine group in this compound is basic and can be protonated at acidic pH.[20][21][22] This protonation can increase the compound's polarity and, consequently, its aqueous solubility.[23][24]

    • Protocol: Prepare your assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) and test the solubility of the compound. Be mindful that altering the pH can affect your biological system (e.g., enzyme activity, cell viability).

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, can increase the solubility of hydrophobic compounds.[14][25]

    • Recommended Co-solvents:

      • Ethanol

      • Propylene Glycol (PG)

      • Polyethylene Glycol 400 (PEG 400)

    • Experimental Approach: Prepare your assay buffer containing a low percentage (e.g., 1-5%) of a co-solvent and then add your DMSO stock. It's crucial to test the tolerance of your assay system to these co-solvents, as they can also have biological effects.[26][27]

Co-solventTypical Concentration RangeConsiderations
Ethanol1-5% (v/v)Can have effects on cell viability at higher concentrations.[26]
Propylene Glycol1-5% (v/v)Generally well-tolerated by many cell lines.
PEG 4001-10% (v/v)Can increase viscosity of the solution.
  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that are more water-soluble.[30][31]

    • Commonly Used Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Methyl-β-cyclodextrin (M-β-CD)

    • Protocol for Using Cyclodextrins:

      • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your aqueous assay buffer.

      • Add the DMSO stock of this compound to the cyclodextrin-containing buffer.

      • Allow the mixture to equilibrate (e.g., with gentle agitation for 30-60 minutes) to facilitate the formation of the inclusion complex.

    • Benefit: Cyclodextrins are generally well-tolerated in cell-based assays and can be a very effective way to increase the apparent solubility of a compound without using high concentrations of organic solvents.[18][28][32]

Q3: Are there other advanced formulation strategies I can consider for in vivo studies or more complex assays?

A3: Advanced Formulation Approaches

For more demanding applications, such as preclinical in vivo studies, more advanced formulation strategies may be necessary to improve bioavailability.[9][12][13][33] These techniques generally aim to either reduce particle size to increase dissolution rate or create a more soluble form of the compound.

  • Nanonization (Nanosuspensions): This involves reducing the particle size of the compound to the nanometer range.[34][35] The increased surface area significantly enhances the dissolution rate.[12][35] This is typically achieved through methods like wet media milling or high-pressure homogenization.[12]

  • Solid Dispersions: In a solid dispersion, the poorly soluble compound is dispersed in a hydrophilic carrier matrix at the molecular level.[8][12] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves and releases the compound in a finely dispersed, more soluble state.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[8][13] Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions, facilitating drug dissolution and absorption.

Workflow for Advanced Formulation Selection:

Caption: Selection guide for advanced formulation strategies.

These advanced techniques often require specialized equipment and formulation expertise.

Summary of Key Recommendations

ProblemRecommended ActionKey Considerations
Initial Dissolution Failure Prepare a concentrated stock solution in DMSO .Keep final DMSO concentration in assay low (typically ≤ 0.5%).
Precipitation on Dilution 1. Lower final compound concentration. 2. Modify pH of the assay buffer (slightly acidic). 3. Use co-solvents (Ethanol, PG, PEG 400). 4. Employ cyclodextrins (HP-β-CD).Ensure compatibility of any changes with the biological assay system.
Need for High Bioavailability Explore advanced formulations : - Nanosuspensions - Solid Dispersions - Lipid-Based FormulationsRequires specialized expertise and equipment.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by this compound and obtain reliable, reproducible data in their assays.

References

Technical Support Center: Stability of 4-Chloro-1H-indazol-7-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors and antiviral agents, understanding its stability profile is paramount for reproducible and reliable experimental outcomes.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common stability challenges, supplemented with detailed experimental protocols and the underlying scientific rationale.

Section 1: Troubleshooting Guide - Common Stability Issues

Researchers may encounter a variety of issues related to the stability of this compound in solution. This section addresses these problems in a direct, question-and-answer format.

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration suggests that the compound is degrading. Several factors could be contributing to this instability. The primary suspects are hydrolysis, oxidation, and photodegradation. Given the presence of an amine group and a halogenated aromatic ring, the molecule may be susceptible to these degradation pathways.[2]

To identify the root cause, a systematic approach is recommended. This involves conducting forced degradation studies, which are designed to accelerate the degradation process under controlled conditions.[2][3][4]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Concentration_Decrease" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start: Decreased Concentration Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Review Storage Conditions\n(Temperature, Light, Headspace)"]; forced_degradation [label="Perform Forced Degradation Studies\n(Hydrolysis, Oxidation, Photolysis)"]; analyze_samples [label="Analyze Samples by HPLC-UV/MS"]; identify_degradants [label="Identify Degradation Products"]; mitigate [label="Implement Mitigation Strategies"]; end [label="End: Stable Solution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_storage; check_storage -> forced_degradation [label="If conditions are appropriate"]; forced_degradation -> analyze_samples; analyze_samples -> identify_degradants; identify_degradants -> mitigate; mitigate -> end; }

Caption: Troubleshooting workflow for decreased concentration.

Question 2: My solution of this compound has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The formation of oxidized species or polymeric impurities can lead to the absorption of visible light, resulting in a colored solution. The amine functional group is susceptible to oxidation.[2]

Recommended Action:

  • Visual Inspection: Note the color change and any precipitate formation.

  • Analytical Confirmation: Use UV-Vis spectroscopy to quantify the change in absorbance and HPLC-UV/MS to identify the appearance of new peaks corresponding to degradation products.

  • Inert Atmosphere: To mitigate oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Question 3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. Could this be related to instability?

Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you should perform a forced degradation study and compare the chromatograms of the stressed samples with your control sample.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for a stock solution of this compound?

While specific stability data for this compound is not extensively published, general best practices for storing structurally related compounds suggest the following:

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • Solvent: The choice of solvent is critical. Use high-purity, anhydrous solvents if possible. Protic solvents may participate in degradation reactions.

FAQ 2: In which solvents is this compound most stable?

The stability of this compound will be solvent-dependent. A good starting point is to use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions. For aqueous buffers, stability will likely be pH-dependent. It is crucial to perform a solvent compatibility and stability study for your specific application.

FAQ 3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. The amine group can be protonated at acidic pH, which may alter its susceptibility to degradation. Conversely, at basic pH, the compound may be more prone to certain types of degradation. A pH-rate profile study is the most effective way to determine the optimal pH for stability.

FAQ 4: What analytical techniques are best for monitoring the stability of this compound?

The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products and quantify them.[3] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products, which is a critical step in elucidating the degradation pathway.[5]

Section 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[2][3][4]

Objective: To identify potential degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector and/or mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for a defined period.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation:

dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

prep_stock [label="Prepare 1 mg/mL Stock Solution"]; stress_conditions [label="Apply Stress Conditions\n- Acid Hydrolysis (0.1M HCl, 60°C)\n- Base Hydrolysis (0.1M NaOH, 60°C)\n- Oxidation (3% H₂O₂, RT)\n- Photolysis (ICH guidelines)\n- Thermal (60°C)"]; sampling [label="Sample at 0, 4, 8, 24 hours"]; analysis [label="Analyze by HPLC-UV/MS"]; data_interpretation [label="Interpret Data:\n- % Degradation\n- Identify Degradants\n- Elucidate Pathways"];

prep_stock -> stress_conditions; stress_conditions -> sampling; sampling -> analysis; analysis -> data_interpretation; }

Caption: Workflow for forced degradation studies.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the stability of this compound in aqueous solutions.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with UV detector.

Procedure:

  • Solution Preparation: Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sampling and Analysis: At various time points over a set period, withdraw aliquots from each solution and analyze by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for the degradation at that pH.

  • pH-Rate Profile: Plot the logarithm of k versus pH to generate the pH-rate profile. The minimum of this curve will indicate the pH of maximum stability.

Section 4: Data Summary

The following table should be populated with your experimental data to provide a clear overview of the stability of this compound under different conditions.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl60°C24 hUser DataUser Data
Base Hydrolysis 0.1 M NaOH60°C24 hUser DataUser Data
Oxidation 3% H₂O₂Room Temp24 hUser DataUser Data
Photolysis ICH Option 1/2Per ICHPer ICHUser DataUser Data
Thermal -60°C24 hUser DataUser Data

Section 5: Concluding Remarks

The stability of this compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of your research. While this guide provides a framework for identifying and mitigating stability issues, it is essential to perform these evaluations under your specific experimental conditions. By systematically investigating the effects of solvent, pH, temperature, and light, you can establish optimal conditions for handling and storing this valuable research compound.

References

Technical Support Center: Catalyst Impurity Removal from 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Chloro-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of catalyst impurities, particularly residual palladium, from this critical intermediate. Our goal is to provide you with the technical insights and practical methodologies necessary to achieve high-purity material consistently.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my this compound synthesis crucial?

A1: Palladium is a common catalyst in cross-coupling reactions used to synthesize complex molecules like this compound. However, residual palladium is a major concern in active pharmaceutical ingredients (APIs) due to its potential toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products. For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) via the oral route is 100 µ g/day , translating to a concentration limit of 10 ppm for a 10g daily dose of a drug product.[1][2] Failure to meet these limits can lead to regulatory rejection and compromise patient safety.

Q2: I've performed a standard aqueous work-up and filtration, but my palladium levels are still high. Why?

A2: While filtration can remove larger, agglomerated palladium particles, a significant amount of palladium often remains in the product solution as fine particulates, colloidal species, or soluble palladium complexes.[1][3] These forms are not effectively removed by simple filtration or standard aqueous washes. The lone pairs on the nitrogen atoms of your this compound can also chelate with palladium, keeping it in solution.

Q3: What are palladium scavengers, and how do they work?

A3: Palladium scavengers are materials, often solid-supported, that are functionalized with ligands exhibiting a high affinity for palladium.[2] These ligands, such as thiols, selectively bind or chelate with palladium species in your product solution.[4] The process involves either stirring the scavenger with the product solution (slurry method) or passing the solution through a cartridge packed with the scavenger. The solid scavenger, now bound with palladium, is then easily removed by filtration, leaving a purified product solution.[5][6]

Q4: Can I use activated carbon instead of a specialized scavenger?

A4: Yes, activated carbon is a cost-effective and commonly used material for palladium removal due to its high surface area and adsorptive properties.[2][5][7] However, a significant drawback is its non-specific nature, which can lead to the adsorption of your product and result in lower yields.[2][7] It is often a trade-off between cost and product recovery.

Troubleshooting Guide

Issue 1: High Levels of Residual Palladium (>100 ppm) After Initial Purification
  • Potential Cause A: Ineffective Initial Filtration. Palladium can exist in various forms, from large agglomerates to fine, almost soluble particles.[1] A simple filtration may only remove the larger particles.

    • Solution: Employ a filtration aid like Celite. A pad of Celite can trap finer palladium particles that might otherwise pass through standard filter paper.[3]

  • Potential Cause B: Palladium Complexation. The amine and indazole functionalities of your product can coordinate with palladium, keeping it dissolved in the organic phase.

    • Solution: Implement a scavenger treatment. Thiol-based silica scavengers are highly effective at capturing a broad range of palladium species through strong covalent bonding (chemisorption).[4][5]

Issue 2: Poor Product Recovery After Scavenger Treatment
  • Potential Cause A: Non-specific Adsorption. This is a frequent issue, especially when using activated carbon.[2][7] The porous structure of carbon can trap your product molecules alongside the palladium.

    • Troubleshooting Steps:

      • Reduce Scavenger Amount: Titrate the amount of activated carbon used. Start with a lower weight percentage (e.g., 1-2 wt%) and increase only if necessary.

      • Optimize Contact Time: Monitor both palladium removal and product concentration over time. A shorter stirring time may be sufficient for palladium scavenging without significant product loss.

      • Switch to a Selective Scavenger: Thiol-functionalized silica or polymer resins exhibit higher selectivity for palladium, minimizing product loss.[7]

  • Potential Cause B: Solvent-Mediated Adsorption. The choice of solvent can influence the degree to which your product adsorbs to the scavenger surface.[8]

    • Solution: Screen different solvents for the scavenging step. A solvent in which your product is highly soluble may reduce its affinity for the scavenger surface.

Experimental Protocols & Methodologies

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel

This protocol is recommended for achieving very low palladium levels (<10 ppm) with minimal product loss.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial molar amount of palladium catalyst used in the reaction.

  • Slurry Agitation: Stir the resulting suspension at room temperature. The optimal duration can range from 4 to 18 hours.[5] It is advisable to monitor the palladium concentration in the solution periodically (e.g., by ICP-MS analysis of small aliquots).

  • Filtration: Once the desired palladium level is reached, filter off the scavenger resin through a Celite pad.

  • Rinsing: Wash the filtered scavenger and Celite pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via Activated Carbon Treatment

This protocol is a cost-effective alternative, but requires careful optimization to balance purity and yield.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Methanol).[5][8]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. Start with a low loading, approximately 0.2 wt% relative to the crude product mass.[5]

  • Heating and Agitation: Heat the mixture (e.g., to 45 °C) and stir for a defined period, typically 2-18 hours.[5] The optimal time and temperature should be determined experimentally.

  • Hot Filtration: Filter the hot mixture through a pad of Celite to remove the activated carbon. Hot filtration is crucial to prevent the product from crystallizing out on the filter.

  • Rinsing: Wash the carbon cake with hot solvent.

  • Crystallization/Concentration: The purified product can be obtained from the filtrate by concentration and subsequent recrystallization or by proceeding with an antisolvent crystallization.[5]

Data & Visualization

Table 1: Comparison of Palladium Scavenging Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Column Chromatography Low to MediumReadily available, can remove other impurities.Often insufficient for trace palladium removal.[7]
Activated Carbon HighCost-effective, readily available.Can lead to significant product loss due to non-specific binding.[2][5][7]
Thiol Scavenger Resins Very HighHigh selectivity for palladium, minimal product loss.[4]Higher cost compared to activated carbon.[7]
Aqueous/Ligand Washes Low to MediumSimple procedure.Often ineffective for many forms of palladium, especially colloidal species.[3]
Diagram 1: Decision Workflow for Palladium Removal

This diagram outlines the logical steps for selecting an appropriate purification strategy based on initial palladium levels and process constraints.

Palladium_Removal_Workflow start Crude this compound (Post-Reaction Work-up) icp_ms Analyze Pd Level (ICP-MS) start->icp_ms decision Pd > 100 ppm? icp_ms->decision scavenger_choice Select Scavenger decision->scavenger_choice Yes filtration Filtration through Celite decision->filtration No high_pd_path High Pd Path low_pd_path Low Pd Path activated_carbon Activated Carbon Treatment (Cost-Effective) scavenger_choice->activated_carbon Yield loss acceptable thiol_scavenger Thiol Scavenger (High Selectivity & Recovery) scavenger_choice->thiol_scavenger Maximize yield activated_carbon->filtration thiol_scavenger->filtration final_icp Analyze Final Pd Level (ICP-MS) filtration->final_icp end_product Purified Product (<10 ppm Pd) final_icp->end_product

Caption: Decision tree for selecting a palladium purification strategy.

Diagram 2: Experimental Workflow for Scavenger Treatment

This diagram illustrates the general laboratory procedure for removing palladium using a solid-supported scavenger.

Scavenger_Process_Flow cluster_prep Preparation cluster_scavenge Scavenging cluster_separation Separation & Recovery dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Solid Scavenger (e.g., Thiol-Silica) dissolve->add_scavenger agitate 3. Agitate Slurry (4-18h, RT) add_scavenger->agitate filter 4. Filter Slurry (via Celite pad) agitate->filter rinse 5. Rinse Scavenger with Solvent filter->rinse concentrate 6. Concentrate Filtrate rinse->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for scavenger-based purification.

References

Technical Support Center: A Guide to Scaling Up 4-Chloro-1H-indazol-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-7-amine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Indazole derivatives are a class of privileged heterocyclic structures found in numerous biologically active compounds and approved therapeutics.[1][2][3] The successful scale-up of these molecules is therefore a critical step in drug development.

This guide provides in-depth, experience-driven answers to the common challenges encountered during the scale-up of this compound synthesis. We will move beyond simple procedural outlines to explain the underlying chemical principles, helping you to troubleshoot effectively and develop a robust, scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related indazoles?

The synthesis of functionalized indazoles typically relies on the construction of the bicyclic ring system from a suitably substituted benzene precursor. The most prevalent and scalable methods involve the reaction of ortho-substituted benzonitriles with hydrazine or its derivatives.[4] For instance, a common strategy involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-halogen (like fluorine or chlorine) with hydrazine, followed by an intramolecular cyclization onto the nitrile group.[4] A practical synthesis for a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, was successfully developed starting from inexpensive 2,6-dichlorobenzonitrile, demonstrating the viability of this approach on a hundred-gram scale.[5][6]

Q2: What are the primary challenges when moving from lab-scale to pilot-plant production?

Scaling up introduces complexities beyond simply increasing reagent quantities. The primary challenges include:

  • Heat and Mass Transfer: Inadequate mixing or inefficient heat dissipation in large reactors can lead to localized temperature spikes, causing side reactions and impurity formation.

  • Regioselectivity Control: Minor isomeric impurities at the lab scale can become major separation challenges at the pilot scale. Maintaining strict control over reaction parameters is crucial to favor the formation of the desired 7-amino regioisomer.[6]

  • Solid Handling and Purification: What is a simple filtration in the lab becomes a complex material handling operation at scale. The goal is to develop a process that avoids chromatographic purification, relying instead on robust crystallization methods.[4][7]

  • Safety and Reagent Handling: The use of hazardous reagents like hydrazine hydrate requires stringent engineering controls and safety protocols that are fundamentally different at scale compared to a laboratory fume hood.[8]

Q3: How critical is solvent selection for this synthesis?

Solvent selection is paramount for a successful scale-up. The ideal solvent should:

  • Ensure Solubility: Adequately dissolve starting materials and key intermediates to ensure a homogeneous reaction.

  • Facilitate High Temperature: Have a sufficiently high boiling point to drive the reaction to completion, as these cyclizations often require heating (e.g., 95-105 °C).[6]

  • Influence Regioselectivity: The polarity and coordinating ability of the solvent can influence the reaction pathway and the resulting ratio of isomers.

  • Enable Product Isolation: Allow for straightforward product isolation via precipitation or crystallization upon cooling or addition of an anti-solvent. For a related synthesis, 2-MeTHF was used effectively in the reaction, and a MeOH/H₂O mixture was used for purification.[6]

Q4: What are the key safety considerations when working with hydrazine?

Hydrazine hydrate is a toxic and potentially explosive reagent that demands careful handling. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a closed system at the pilot scale, to avoid inhalation of vapors.[8]

  • Engineering Controls: Use controlled-rate addition pumps and closed-reactor systems to minimize exposure.

  • Quenching and Waste Disposal: Have a validated quenching procedure in place for any excess hydrazine. All waste must be handled and disposed of according to institutional and environmental regulations.

Q5: Why is regioselectivity a major concern in this synthesis?

When a di-substituted precursor like a 2,6-dihalobenzonitrile derivative reacts with hydrazine, the initial nucleophilic attack can occur at either of the two positions, followed by cyclization. This can lead to the formation of two different regioisomers. Subtle electronic and steric differences between the two positions guide the selectivity, but this can be highly sensitive to reaction conditions.[6] In the synthesis of the analogous 7-bromo-4-chloro-1H-indazol-3-amine, controlling the reaction to favor the desired isomer was a critical challenge, and the final product was isolated from a mixture of regioisomers.[4][6] Separating these isomers on a large scale can be prohibitively expensive, making upfront regiochemical control essential.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My overall yield has dropped significantly upon scale-up from 10g to 1kg. What are the likely causes?

A: A drop in yield during scale-up is a classic process chemistry problem, often rooted in physical rather than chemical differences between scales. The primary culprits are mass and heat transfer limitations.

  • Causality: In a small flask, heating and stirring are uniform. In a large reactor, the surface-area-to-volume ratio decreases dramatically. This means it takes longer to heat the batch, and "hot spots" can form near the reactor walls while the center remains cooler. Inefficient stirring can create pockets of unreacted material or high-concentration zones, leading to side reactions.

  • Troubleshooting Steps:

    • Analyze Heat Transfer: Profile the temperature of your batch at multiple points if possible. If you see a significant lag between the jacket temperature and the internal temperature, your heating is inefficient. Consider a slower ramp rate.

    • Evaluate Mixing Efficiency: The choice of impeller and agitation speed is critical. A simple magnetic stir bar is insufficient for a 1kg scale. You need an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing.

    • Control Reagent Addition: Slow, subsurface addition of hydrazine hydrate is recommended at scale. This prevents localized high concentrations and exotherms, which can degrade both the starting material and the product.

    • Monitor Reaction Headspace: Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to oxidative side products, especially at elevated temperatures.

ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Heating Heating mantleJacketed reactorSurface-area-to-volume ratio decreases; heating becomes less efficient.
Agitation Magnetic stir barOverhead mechanical stirrerEnsure proper vortex and turnover to avoid stratification and solids settling.
Addition Rate Manual (pipette)Dosing pumpControlled, slow addition is crucial to manage exotherms and local concentrations.
Temp. Monitoring Single probeMultiple probes (if available)Check for temperature gradients within the reactor.
Problem 2: Poor Regioselectivity / Formation of Isomers

Q: I am observing a 70:30 ratio of my desired this compound to an undesired isomer. How can I improve this?

A: Achieving high regioselectivity is fundamental to developing a clean and efficient process. The formation of the indazole ring from a precursor like 3-amino-2,6-dichlorobenzonitrile (hypothetical precursor) involves a competition between hydrazine attacking the C2 or C6 positions.

  • Causality: The regiochemical outcome is dictated by a delicate balance of electronics and sterics. The chlorine at C6 is likely more sterically hindered by the adjacent amino group. However, the electronic nature of the substituents will also play a key role. The reaction conditions, particularly temperature and solvent, can significantly influence the transition states leading to each isomer. A recent study on a similar system showed that regioselectivity was a significant hurdle that was ultimately addressed through controlled crystallization.[4][6]

  • Troubleshooting Steps:

    • Temperature Titration: Run the reaction at a series of lower temperatures (e.g., 85°C, 95°C, 105°C). Often, lower temperatures can favor the thermodynamically more stable product or increase the energy difference between the two competing reaction pathways.

    • Solvent Screening: The polarity of the solvent can stabilize or destabilize the charged intermediates in the SNAr mechanism. Screen a panel of high-boiling point solvents like 2-MeTHF, NMP, DMAc, or diglyme to see if the isomeric ratio can be improved.

    • Base/Additive Screening: While the reaction is often run with hydrazine hydrate alone, the addition of a non-nucleophilic base (like NaOAc, as used in a related synthesis[4]) could potentially alter the reaction pathway and improve selectivity.

    • Focus on Isolation: If the isomeric ratio cannot be improved beyond a certain point chemically, develop a robust purification method. Since the isomers may have different solubility profiles, a selective crystallization or precipitation can be highly effective, avoiding the need for chromatography.[6]

Problem 3: Difficult Purification

Q: The crude product is an oily solid that is difficult to handle, and column chromatography is not a viable option for a 1kg batch. What are my options?

A: This is a common and critical scale-up challenge. The goal is to induce the product to crystallize into a filterable solid, leaving impurities behind in the mother liquor.

  • Causality: Oily products or intractable solids are often the result of residual solvent, trapped impurities, or the product being below its melting point but not yet in a stable crystalline form. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble.

  • Troubleshooting Steps:

    • Anti-Solvent Crystallization: This is the most powerful technique for large-scale purification. Dissolve the crude oil in a minimal amount of a good solvent (e.g., 2-MeTHF, Ethyl Acetate). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., Heptane, Water) until the solution becomes turbid. This point of initial precipitation is key.

    • Controlled Cooling & Seeding: Once turbidity is observed, warm the mixture slightly to redissolve, then cool it very slowly. If you have a small amount of pure, solid material, add a few seed crystals to encourage uniform crystallization. A slow, controlled cooling profile is essential for growing large, pure crystals.

    • Slurry and Trituration: If the product crashes out as a fine powder or oil, you can try slurrying it in a solvent that dissolves the impurities but not the product. Agitating the crude material as a slurry for several hours can effectively "wash" the impurities away from the solid product. For a similar compound, a mixture of MeOH/H₂O was effective for purification.[6]

    • pH Adjustment: As the target molecule has an amino group, its solubility will be highly pH-dependent. Consider an acidic or basic wash during the workup to remove impurities with different acid/base properties.

Visualized Workflows

General Synthetic & Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound on a larger scale, emphasizing the move away from chromatography.

G start Starting Materials (e.g., Substituted Benzonitrile) reactor Reaction Vessel (Pilot Scale) - Add Hydrazine Hydrate - Heat to 95-105 °C start->reactor Charge Reactor workup Aqueous Workup - Quench excess hydrazine - Phase Separation reactor->workup Reaction Complete (IPC) solvent_swap Solvent Swap - Distill reaction solvent - Add crystallization solvent workup->solvent_swap crystallization Crystallization - Controlled Cooling - Anti-solvent addition solvent_swap->crystallization filtration Filtration & Washing - Filter Press / Centrifuge - Wash with cold anti-solvent crystallization->filtration Isolate Solids drying Drying - Vacuum Oven filtration->drying final_product Final Product: this compound (>98% Purity) drying->final_product

Caption: High-level workflow for scalable synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the root cause of a low-yield issue during scale-up.

G start Problem: Low Yield at Scale ipc_check IPC (HPLC) shows full conversion of starting material? start->ipc_check incomplete_rxn Incomplete Reaction - Check mixing efficiency - Increase reaction time/temp - Verify reagent purity ipc_check->incomplete_rxn No mass_balance Mass balance poor? (Significant loss during workup) ipc_check->mass_balance Yes solution_incomplete Solution: Optimize Reaction Conditions incomplete_rxn->solution_incomplete workup_loss Workup Losses - Product soluble in aqueous layer? - Check pH, perform back-extraction - Emulsion formation? mass_balance->workup_loss Yes degradation Degradation Issue - IPC shows impurity growth? - Caused by thermal instability (hot spots) - Lower temp, control additions mass_balance->degradation No solution_workup Solution: Optimize Workup Protocol workup_loss->solution_workup solution_degradation Solution: Improve Thermal Control degradation->solution_degradation

Caption: Decision tree for troubleshooting low yield.

References

Preventing degradation of 4-Chloro-1H-indazol-7-amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

<

A Guide to Preventing Degradation During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Chloro-1H-indazol-7-amine. This valuable building block, while robust, possesses functionalities—an aromatic amine and an indazole heterocycle—that can be susceptible to degradation under common workup conditions. This document provides in-depth, experience-driven answers to common challenges, ensuring the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., pink, brown, or purple). What is the primary cause and how can I prevent it?

This is the most frequently encountered issue and is almost always due to the oxidation of the 7-amino group. Aromatic amines are well-known to be sensitive to atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of trace metal impurities.[1][2][3] The oxidation can lead to a complex mixture of colored oligomeric or polymeric byproducts, significantly impacting purity and yield.[1]

Root Cause Analysis & Prevention:

  • Atmospheric Oxygen: The primary culprit. The electron-rich nature of the aromatic amine makes it susceptible to radical-mediated oxidation, forming highly colored quinone-imine type structures or azo compounds.[4]

  • pH Effects: Basic conditions can deprotonate the indazole N-H or facilitate the oxidation of the amine. Conversely, excessively strong acidic conditions might affect the stability of the indazole ring itself.

  • Trace Metals: Metal ions, particularly iron and copper, can catalytically accelerate the rate of oxidation.[2] These can be introduced from reagents, spatulas, or reaction vessels.

Preventative Measures:

  • Inert Atmosphere: During the workup, especially during solvent evaporation and long-term storage, blanket the compound with an inert gas like nitrogen or argon.

  • Degas Solvents: For extractions and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Minimize Light and Heat: Wrap flasks in aluminum foil to protect from light. Perform extractions and solvent removal at reduced temperatures (e.g., using a rotary evaporator with a water bath set to ≤ 30-35 °C).

  • Chelating Agents: If metal contamination is suspected, washing the organic layer with a dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid) during the workup can help sequester catalytic metal ions.

Q2: I'm observing significant material loss during aqueous extraction. What are the likely causes and the optimal extraction strategy?

Material loss during liquid-liquid extraction typically stems from two issues: suboptimal pH control leading to the compound partitioning into the wrong phase, or the formation of emulsions.

Detailed Extraction Protocol:

The key is to leverage the basicity of the 7-amino group to move your compound between aqueous and organic layers, leaving non-basic impurities behind.[5][6]

  • Step 1: Initial Organic Extraction: After quenching your reaction, dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities. Your product should remain in the organic layer.

  • Step 2: Acidic Extraction of Product: To separate your amine product from neutral organic impurities, extract the organic layer with a dilute aqueous acid, such as 1 M HCl.[6][7] The amine will be protonated to form the corresponding ammonium salt, which is water-soluble.

    • Expert Tip: Perform this extraction 2-3 times to ensure complete transfer into the aqueous phase. Combine all acidic aqueous layers.

  • Step 3: Recovery of Product: Cool the combined acidic aqueous layers in an ice bath. Slowly basify by adding a base like 1 M NaOH or saturated NaHCO₃ until the pH is ~8-9.[5] You should observe the free amine precipitating as a solid or oil.

  • Step 4: Final Organic Extraction: Extract the now-basic aqueous suspension with fresh organic solvent (2-3 times). The deprotonated, neutral amine product will now partition back into the organic layer.

  • Step 5: Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

This acid/base extraction is a powerful purification technique that specifically isolates your basic product from many common reaction impurities.[8]

Q3: My compound streaks badly during silica gel column chromatography. How can I achieve sharp, clean separation?

This is a classic problem when purifying basic compounds like amines on standard silica gel.[9][10] The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly and often irreversibly interacts with the basic amine, leading to poor peak shape, tailing, and even complete retention on the column.[9]

Troubleshooting Chromatography:

Problem Probable Cause Recommended Solution
Severe Streaking/Tailing Strong acid-base interaction between the basic amine and acidic silica gel.Option A (Preferred): Add a competing base to the mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) in your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The additive neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[10]
Compound Won't Elute The eluent is not polar enough, and the compound remains strongly adsorbed.Option B: Increase the polarity of the eluent. If using a system with an amine additive, gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate or Methanol).[11]
Persistent Issues The compound may be degrading on the silica gel itself.Option C: Switch the stationary phase. Consider using basic alumina or an amine-functionalized silica gel, which are specifically designed for the purification of basic compounds and often provide excellent separation without mobile phase additives.[9][11]

Self-Validation: Before committing to a large-scale column, always develop your method using Thin Layer Chromatography (TLC). Prepare your TLC developing chambers with the same solvent systems you plan to use for the column, including the amine additive. A solvent system that gives your product an Rf value of 0.2-0.4 is a good starting point for column chromatography.[11]

Workflow & Degradation Prevention Diagram

The following diagram outlines the critical decision points during the workup and purification of this compound, emphasizing steps to prevent degradation.

G cluster_workup Aqueous Workup cluster_recovery Product Recovery cluster_purification Purification start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract_org Extract with Organic Solvent (e.g., EtOAc) quench->extract_org wash_base Wash with NaHCO₃ (aq) (Removes Acidic Impurities) extract_org->wash_base extract_acid Extract Product into 1M HCl (aq) wash_base->extract_acid Organic Layer basify Basify Aqueous Layer to pH 8-9 (Use Ice Bath) extract_acid->basify Aqueous Layer (Contains Protonated Product) extract_final Back-Extract Product into Fresh Organic Solvent basify->extract_final dry_conc Dry (Na₂SO₄) & Concentrate (Low Temp, Inert Gas) extract_final->dry_conc oxidation_risk1 High Oxidation Risk! Work quickly, use degassed solvents if possible. extract_final->oxidation_risk1 tlc TLC Analysis with 1% Et₃N in Eluent dry_conc->tlc oxidation_risk2 High Oxidation Risk! Blanket with N₂/Ar. dry_conc->oxidation_risk2 column Silica Column Chromatography (with 1% Et₃N in Eluent) tlc->column final_product Pure this compound (Store under Argon/Nitrogen) column->final_product

Caption: Decision workflow for workup and purification.

Potential Degradation Pathway

The primary degradation route is the oxidation of the 7-amino group. This can proceed through several steps, often involving radical intermediates, to form colored dimeric and polymeric species.

G A This compound (Desired Product) B Radical Cation Intermediate A->B [O] (O₂, light, metal ions) C Quinone-imine Type Species B->C Further Oxidation / Rearrangement D Colored Oligomers / Polymers (Degradation Products) C->D Dimerization / Polymerization

Caption: Simplified oxidative degradation pathway.

References

Technical Support Center: Navigating the Challenges of Indazole Amine Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers encountering challenges in the purification of indazole amines via column chromatography. This guide is structured to provide practical, in-depth solutions to common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high-purity compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indazole amine is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Understanding the Root Cause of Peak Tailing

Peak tailing is a frequently observed issue when purifying amines, including indazole amines, on standard silica gel.[1][2] This phenomenon arises primarily from strong secondary interactions between the basic amine functional groups and the acidic silanol groups (Si-OH) on the silica surface.[3][4] These interactions lead to a portion of the analyte being retained more strongly, resulting in a delayed and asymmetrical elution profile.[1]

Troubleshooting Workflow for Peak Tailing:

Here is a systematic approach to diagnose and mitigate peak tailing for your indazole amine purification:

G cluster_0 Troubleshooting Peak Tailing start Start: Significant Peak Tailing Observed q1 Is the mobile phase pH controlled? start->q1 sol1 Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol). [14] q1->sol1 No q2 Is the peak shape still poor? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider an alternative stationary phase: - Amine-functionalized silica [12] - End-capped C18 (Reversed-Phase) [3] - Mixed-Mode Chromatography [17] q2->sol2 Yes end End: Symmetrical Peak Achieved q2->end No a2_yes Yes a2_no No sol2->end

Caption: A flowchart for troubleshooting peak tailing in indazole amine purification.

Detailed Explanation of Solutions:

  • Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is a common and effective strategy.[5][6] These additives interact with the acidic silanol groups on the silica surface, effectively "masking" them from the indazole amine and minimizing secondary interactions.[5]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns have an amine-based stationary phase that creates a less acidic environment, reducing the strong interactions that cause peak tailing with basic compounds.[6][7]

    • Reversed-Phase Chromatography (e.g., C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent alternative for purifying polar indazole amines. Controlling the mobile phase pH is crucial here to ensure the amine is in a consistent protonation state.

    • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[8][9] This can provide unique selectivity for challenging separations of polar and ionizable compounds like indazole amines.[10][11]

Q2: My indazole amine is either irreversibly binding to the silica column or eluting with very poor recovery. What's happening?

A2: Addressing Irreversible Binding and Poor Recovery

This issue is an extreme manifestation of the strong acid-base interactions between the basic indazole amine and the acidic silica gel.[5][6] In some cases, these interactions can be so strong that the compound does not elute under standard normal-phase conditions, leading to significant yield loss.[12]

Strategies to Improve Recovery:

StrategyMechanism of ActionKey Considerations
Addition of a Stronger Base to Mobile Phase A more competitive base (e.g., ammonium hydroxide) will more effectively neutralize the acidic silanol sites, allowing the indazole amine to elute.[6]Start with a low concentration (e.g., 0.5-2% of a 2M solution of ammonia in methanol) and gradually increase.[13]
Pre-treatment of Silica Gel Flushing the column with a solvent containing a base (like triethylamine) before loading the sample can deactivate the acidic sites.[14][15]This can be done by preparing the silica slurry in a solvent containing the base or by washing the packed column.[14]
Use of Deactivated Silica or Alumina Commercially available deactivated silica or using a different stationary phase like alumina can reduce the acidity of the stationary phase.[12]Alumina has its own set of surface properties and may require different mobile phase conditions.
Salt Formation and Extraction If the amine is sufficiently basic, an acid-base extraction can be performed on the crude mixture to isolate the amine as a salt, which can then be purified or neutralized and chromatographed under less interactive conditions.[16]This adds extra steps to the workflow but can be very effective for removing non-basic impurities.

Experimental Protocol for Pre-treating a Silica Gel Column:

  • Dry pack the silica gel into the column.

  • Prepare a solution of your chosen mobile phase (e.g., dichloromethane/methanol) containing 1-2% triethylamine.[17]

  • Pass several column volumes of this basic mobile phase through the silica gel to ensure all the acidic sites are neutralized.

  • Carefully load your sample, dissolved in a minimum amount of the mobile phase.

  • Elute with the mobile phase containing the basic additive.

Q3: How does the pH of the mobile phase affect the purification of my indazole amine in reversed-phase chromatography?

A3: The Critical Role of pH in Reversed-Phase Chromatography of Amines

In reversed-phase HPLC, the pH of the mobile phase is a critical parameter that directly influences the retention and peak shape of ionizable compounds like indazole amines.[18] The pH of the mobile phase determines the protonation state of the amine.

  • Low pH (Acidic Conditions): At a pH well below the pKa of the indazole amine, the amine will be predominantly in its protonated (charged) form. This increased polarity generally leads to less retention on a non-polar C18 column.

  • High pH (Basic Conditions): At a pH above the pKa, the amine will be in its neutral (free base) form. This makes the molecule more hydrophobic, resulting in stronger retention on a C18 column.

The "2 pH Rule":

A general guideline is to adjust the mobile phase pH to be at least two units away from the pKa of the analyte.[5][19] This ensures that the analyte exists predominantly in a single ionic form, preventing peak splitting and broadening that can occur when both the protonated and neutral forms are present.[19]

Caption: The relationship between mobile phase pH, analyte state, and retention in reversed-phase chromatography.

References

Managing exothermic reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for managing exothermic reactions in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for safely and efficiently navigating the energetic landscape of these critical reactions. The inherent reactivity in many indazole syntheses can lead to significant heat evolution, which, if not properly managed, can compromise yield, purity, and most importantly, laboratory safety.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to anticipate and control reaction exotherms effectively.

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction and why is it a critical concern in indazole synthesis?

An exothermic reaction is a chemical process that releases energy into its surroundings, primarily in the form of heat.[1][2] This results in a negative enthalpy change (ΔH). In the context of indazole synthesis, many of the key bond-forming steps, such as cyclization and diazotization, are highly exothermic.[3] The concern is twofold:

  • Product Quality: Uncontrolled temperature spikes can lead to the formation of undesired side products, such as isomers (e.g., 2H-indazoles instead of the thermodynamically favored 1H-indazole), dimers, or decomposition products, thereby reducing the yield and purity of the target molecule.[4]

  • Safety: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably. This phenomenon, known as thermal runaway, can lead to violent boiling of solvents, dangerous pressure buildup, and potentially, explosions.[2]

Q2: Which common indazole synthesis routes are known to have significant exotherms?

While many organic reactions are exothermic to some degree, certain indazole syntheses require special attention.

  • Jacobson Synthesis and Related Diazotizations: The reaction of o-toluidine derivatives with nitrosating agents (e.g., sodium nitrite in acid) to form a diazonium intermediate, which then cyclizes, is notoriously exothermic.[3] One established procedure notes that the internal temperature can rise 5–10 °C above the cooling bath temperature at the start of the reaction.[3]

  • Reactions Involving Hydrazine: The condensation of hydrazine hydrate with precursors like o-fluorobenzonitriles or o-halobenzaldehydes can be energetic, especially at elevated temperatures.[5][6]

  • Ullmann-Type Cyclizations: Copper-catalyzed intramolecular Ullmann cyclizations, while effective for N-N bond formation, have been reported to pose thermal hazard concerns, especially during process scale-up.[7]

Q3: What are the warning signs of a developing thermal runaway?

Vigilance is key. Look for these indicators:

  • A sudden, rapid increase in internal reaction temperature that is no longer responsive to the cooling system.

  • A noticeable increase in the rate of gas evolution.

  • A rapid change in the color or viscosity of the reaction mixture.

  • Boiling or vigorous refluxing of the solvent even when the external bath temperature is low.

  • Pressure buildup in a closed or semi-closed system.

Q4: How does managing an exotherm differ from simple temperature control?

Standard temperature control involves maintaining a desired setpoint (e.g., heating to 80 °C). Managing an exotherm is about actively removing the heat generated by the reaction itself to prevent the temperature from exceeding a safe upper limit. It's a dynamic process of balancing heat generation with heat removal, especially during the addition of a reactive reagent.

Troubleshooting Guide: Exotherm Management

This section addresses specific issues you may encounter during your experiments.

Issue 1: The internal temperature is overshooting the set point, especially during reagent addition.
  • Underlying Cause: This is a classic sign that the rate of heat generation from the reaction is momentarily overwhelming the cooling system's capacity. This is often due to adding a limiting reagent too quickly or having inefficient heat transfer.

  • Solution & Scientific Rationale:

    • Control the Rate of Addition: The rate of reaction (and thus heat generation) is directly proportional to the concentration of the reactants. By adding the limiting reagent slowly and sub-surface via a syringe pump or dropping funnel, you control the reaction rate and keep the exotherm manageable.

    • Ensure Efficient Heat Transfer:

      • Stirring: Inefficient stirring creates localized hot spots where the reaction accelerates, leading to side products. For viscous mixtures or volumes over 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer.

      • Vessel Choice: A round-bottom flask with a larger surface area-to-volume ratio provides more efficient heat exchange with the cooling bath. Avoid overfilling the flask (a good rule of thumb is to not exceed half the flask's volume).

    • Increase Cooling Capacity: Ensure your cooling bath is at the lowest practical temperature before starting the addition. For highly exothermic steps, an ice-salt or dry ice/acetone bath is superior to a simple ice-water bath.

Parameter Recommendation for Exothermic Reactions
Reagent Addition Use a syringe pump for precise, slow, continuous addition.
Stirring Overhead mechanical stirrer for volumes >500 mL or viscous media.
Reaction Vessel Fill to ≤50% of total volume to maximize cooling surface area.
Cooling Bath Pre-cool bath to 5-10 °C below the target reaction temperature.
Issue 2: My yield is low, and I'm isolating significant amounts of the wrong isomer and other impurities.
  • Underlying Cause: Uncontrolled temperature spikes, even if brief and localized, can provide the necessary activation energy for alternative, undesired reaction pathways. Regioselectivity in indazole synthesis is often thermodynamically controlled, and higher temperatures can favor the formation of kinetic, less stable byproducts.[4][8]

  • Solution & Scientific Rationale:

    • Implement the solutions from Issue 1: The primary goal is to maintain a consistent, homogenous temperature throughout the reaction mixture.

    • Consider "Reverse Addition": Instead of adding reagent A to reagent B, try adding reagent B to reagent A. This can sometimes change which reagent is in excess at any given time, potentially altering the reaction pathway to favor the desired product.

    • Dilution: While it may increase reaction time, performing the reaction in a larger volume of solvent increases the thermal mass of the system, making it better able to absorb heat without a significant temperature increase.

Issue 3: How do I safely scale up an indazole synthesis that I know is exothermic?
  • Underlying Cause: This is the most critical safety challenge. As you increase the scale of a reaction, its volume (which generates heat) increases by a cubic factor (V ∝ r³), while the surface area of the flask (which removes heat) increases by only a square factor (A ∝ r²). This means a reaction that was easily controlled at 1 gram can become a dangerous runaway at 100 grams.

  • Solution & Scientific Rationale:

    • NEVER Scale Directly: Do not simply multiply all reagent quantities. A thorough risk assessment is mandatory.

    • Characterize the Exotherm: If possible, use a reaction calorimeter to measure the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is vital for safe scale-up.

    • Use a Jacketed Reactor: For multi-kilogram scale, a jacketed reactor with a recirculating chiller/heater provides far superior and more uniform temperature control than a simple cooling bath.

    • Re-optimize Addition Rates: The addition rate that worked on a small scale will be too fast for a large scale. The addition must be slowed significantly and tied to the cooling capacity of the system.

ScaleUp cluster_small Small Scale (e.g., 100 mL) cluster_large Large Scale (e.g., 10 L) s_vol Volume (Heat Gen) ~ r³ s_ratio High SA:Vol Ratio Efficient Cooling s_vol->s_ratio s_area Surface Area (Heat Loss) ~ r² s_area->s_ratio l_ratio Low SA:Vol Ratio Poor Cooling s_ratio->l_ratio Scaling Up l_vol Volume (Heat Gen) ~ r³ l_vol->l_ratio l_area Surface Area (Heat Loss) ~ r² l_area->l_ratio note Heat Generation grows faster than Heat Removal!

Caption: Surface Area to Volume Ratio problem in scale-up.

Experimental Protocols

Protocol 1: General Methodology for Controlled Addition of a Nitrosating Agent

This protocol is a general guideline for a Jacobson-type reaction. Always consult specific literature procedures for your substrate.

  • Setup: Assemble a three-neck round-bottom flask equipped with an overhead stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., dry ice/acetone, -78 °C).

  • Initial Charge: Charge the flask with the o-toluidine derivative and the solvent (e.g., acetic acid/acetic anhydride).[3] Begin stirring and cool the mixture to the target temperature (e.g., 0-5 °C).

  • Reagent Preparation: Prepare a solution of the nitrosating agent (e.g., sodium nitrite) in the appropriate solvent (e.g., water).

  • Controlled Addition: Add the nitrite solution dropwise from the dropping funnel over 1-2 hours. Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point.

  • Monitoring: After the addition is complete, continue to stir the reaction at the cold temperature for the prescribed time, monitoring for any delayed exotherm.

  • Workup: Proceed with the reaction workup only after confirming that the reaction is thermally quiescent.

Visualization: Troubleshooting Workflow for an Unexpected Exotherm

TroubleshootingWorkflow start Exotherm Detected! (Temp rising >5°C above setpoint) stop_addition Immediately STOP Reagent Addition start->stop_addition increase_cooling Increase Cooling Power (Add more dry ice, lower cryostat temp) stop_addition->increase_cooling check_stirring Is Stirring Adequate? increase_cooling->check_stirring improve_stirring Increase Stirring Speed / Use Overhead Stirrer check_stirring->improve_stirring No temp_stabilized Has Temperature Stabilized? check_stirring->temp_stabilized Yes improve_stirring->temp_stabilized resume_slowly Resume Addition at 25% of Original Rate. Monitor Closely. temp_stabilized->resume_slowly Yes emergency_stop EMERGENCY Prepare for Quench/Evacuation temp_stabilized->emergency_stop No

Caption: Troubleshooting workflow for an unexpected exotherm.

Reference Data

Table: Cooling Bath Compositions and Typical Temperature Ranges
Cooling Agent Composition Approximate Temperature (°C) Notes
Ice / WaterH₂O (solid/liquid)0Standard, limited cooling capacity.
Ice / SaltH₂O / NaCl-10 to -20Inexpensive, effective for moderate exotherms.
Dry Ice / AcetoneCO₂ (solid) / (CH₃)₂CO-78Very effective, requires good ventilation.
Dry Ice / IsopropanolCO₂ (solid) / C₃H₈O-77Slightly less volatile than acetone.
Liquid NitrogenN₂ (liquid)-196Use with caution for slush baths; do not condense oxygen.

References

Technical Support Center: Alternative Brominating Reagents for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing brominated indazoles. Instead of a rigid protocol, you will find a series of practical, scenario-based questions and in-depth answers that address common challenges encountered in the laboratory. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My bromination of an electron-rich indazole with N-Bromosuccinimide (NBS) is resulting in a mixture of regioisomers and some di-brominated product. How can I improve the selectivity for mono-bromination at the desired position?

A1: This is a classic challenge in heterocyclic chemistry. The indazole ring system has multiple positions susceptible to electrophilic attack, and the high reactivity of NBS can sometimes lead to a loss of selectivity. Here’s a breakdown of the causative factors and troubleshooting strategies:

  • Understanding the Causality: The regiochemical outcome of electrophilic bromination on the indazole ring is governed by a combination of factors including the inherent electron density of the different ring positions, the directing effects of existing substituents, and the reaction conditions. Kinetic studies have shown that for the neutral indazole molecule, the order of reactivity towards bromination is typically 5 > 3 > 7.[1] However, this can be significantly altered by substituents. Electron-donating groups will further activate the ring, making it more prone to over-bromination.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Many standard procedures call for room temperature or even reflux conditions.[2] Reducing the temperature to 0°C or even -20°C can significantly enhance selectivity by favoring the reaction pathway with the lowest activation energy, which often corresponds to the formation of the thermodynamically preferred isomer.

    • Solvent Screening: The choice of solvent can have a profound impact on selectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common, but you might consider a less polar solvent to temper the reactivity of the NBS.

    • Slow Addition of NBS: Instead of adding the NBS all at once, consider adding it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, which can suppress the formation of di-brominated species.[2]

    • Consider a Milder Brominating Reagent: If the above strategies do not yield the desired outcome, NBS may be too reactive for your specific substrate. An alternative like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can sometimes offer improved selectivity.[3][4]

Q2: I am attempting to brominate a deactivated indazole (e.g., a nitro-indazole) and my reaction with NBS is either not proceeding or is extremely sluggish. What are my options?

A2: This is a common hurdle when dealing with electron-deficient heterocyclic systems. The reduced nucleophilicity of the indazole ring makes it less susceptible to electrophilic attack by standard reagents like NBS under mild conditions.

  • Mechanistic Insight: The nitro group is strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution.[5] Consequently, a more potent electrophilic bromine source is required to overcome the high activation energy of the reaction.

  • Recommended Alternative: Dibromoisocyanuric Acid (DBI) Dibromoisocyanuric acid (DBI) is an exceptionally powerful brominating agent, often succeeding where NBS fails.[6][7] It is particularly effective for brominating deactivated aromatic rings.[6][8]

    • Activation: The efficacy of DBI is dramatically enhanced in the presence of a strong acid, such as concentrated sulfuric acid. The acid protonates the DBI, which destabilizes the N-Br bond and generates a highly electrophilic "superelectrophilic" bromine species.[6]

  • Experimental Protocol: Bromination of a Deactivated Indazole using DBI

    • Dissolution: In a flask protected from moisture, dissolve the deactivated indazole substrate in concentrated sulfuric acid at 0°C.

    • Reagent Addition: Slowly add solid Dibromoisocyanuric Acid (DBI) portion-wise, ensuring the temperature remains below 5-10°C.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent like ethyl acetate.

Troubleshooting Guide

Issue: Low Yield and Incomplete Conversion
  • Potential Cause: Insufficient reactivity of the brominating agent.

  • Solution: Switch to a more powerful reagent. See the comparison table below. For instance, if NBS in acetonitrile is not effective, consider using DBI in concentrated sulfuric acid.[6][7]

  • Potential Cause: Degradation of the brominating agent.

  • Solution: N-bromo compounds like NBS can decompose over time, appearing yellow or brown due to the formation of Br2.[9][10] It is often recommended to use freshly recrystallized NBS for best results.[10]

Issue: Poor Regioselectivity
  • Potential Cause: Reaction conditions are too harsh.

  • Solution: As detailed in Q1, lowering the temperature and performing a slow, controlled addition of the brominating agent can significantly improve regioselectivity.

  • Potential Cause: The inherent electronic properties of your substrate favor multiple products.

  • Solution: Computational studies can be a valuable tool to predict the most likely sites of bromination by analyzing the electron density at different positions on the indazole ring.[5] This can help in designing substrates with appropriate protecting or directing groups to favor the desired outcome.

Reagent Comparison

ReagentTypical ConditionsAdvantagesCommon Issues
N-Bromosuccinimide (NBS) Acetonitrile or DCM, 0°C to refluxReadily available, easy to handle solid.[9][11] Good for many electron-rich to moderately activated indazoles.Can lead to over-bromination or lack of selectivity with highly activated systems. May be ineffective for deactivated substrates.[7]
Dibromoisocyanuric Acid (DBI) Concentrated H2SO4, room temperature[6][8]Highly reactive, capable of brominating even strongly deactivated rings.[6][7] Often provides clean reactions under mild conditions.[7]Requires strong acid, which may not be compatible with all functional groups. Poorly soluble in common organic solvents.[7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Ethanol, ultrasound irradiation, 40°C[3][4]Can provide excellent regioselectivity for the C3 position of 2H-indazoles.[3][12] Mild conditions and rapid reaction times under sonication.[3][4]May require specialized ultrasound equipment for optimal results.
Bromine (Br2) Acetic acid, room temperature to elevated temperaturesInexpensive and readily available.Highly corrosive and volatile, making it difficult to handle.[4] Often leads to over-bromination and the formation of byproducts.[13]

Visualizing the Chemistry

Decision Workflow for Reagent Selection

ReagentSelection Start Indazole Substrate Deactivated Electron-Deficient? (e.g., -NO2, -CN) Start->Deactivated Activated Electron-Rich or Neutral Indazole Deactivated->Activated No DBI Use DBI in conc. H2SO4 Deactivated->DBI Yes NBS Start with NBS Activated->NBS Success Success! DBI->Success Troubleshoot Poor Selectivity or Over-bromination? NBS->Troubleshoot Troubleshoot->Success No DBDMH Consider DBDMH or optimize NBS conditions (lower temp, slow addition) Troubleshoot->DBDMH Yes DBDMH->Success

Caption: A decision tree to guide the selection of an appropriate brominating reagent based on the electronic nature of the indazole substrate.

Mechanism of DBI Activation and Electrophilic Attack

DBIMechanism cluster_activation DBI Activation cluster_attack Electrophilic Attack DBI DBI ProtonatedDBI Protonated DBI (Activated) DBI->ProtonatedDBI + H⁺ H2SO4 H₂SO₄ SuperE "Br⁺" Superelectrophile ProtonatedDBI->SuperE Generates SigmaComplex Sigma Complex (Intermediate) SuperE->SigmaComplex Attacks Indazole Indazole Deactivated Indazole Indazole->SigmaComplex + "Br⁺" Product Brominated Indazole SigmaComplex->Product - H⁺

Caption: The activation of Dibromoisocyanuric Acid (DBI) by strong acid to form a potent electrophile, followed by the electrophilic aromatic substitution on a deactivated indazole ring.

References

Hofmann rearrangement alternatives for 7-amino-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Alternatives for the Hofmann Rearrangement

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-1H-indazole. While the Hofmann rearrangement of 1H-indazole-7-carboxamide is a known method, it often presents challenges such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents like bromine. This document provides a comprehensive overview of viable alternatives, complete with troubleshooting guides and detailed experimental protocols to facilitate a smoother and more efficient synthesis.

The Challenge: Moving Beyond the Hofmann Rearrangement

The synthesis of 7-amino-1H-indazole is a critical step in the development of various pharmaceutical agents. The traditional Hofmann rearrangement, while conceptually straightforward, can be problematic. This guide explores more reliable and versatile alternatives, focusing on the Curtius, Schmidt, and Lossen rearrangements, as well as non-rearrangement strategies like nitration/reduction and palladium-catalyzed amination.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of using the Hofmann rearrangement for 7-amino-1H-indazole synthesis?

The primary drawbacks include the use of hazardous bromine, strongly basic conditions that can be incompatible with sensitive functional groups on the indazole ring, and the potential for side reactions, leading to purification challenges and lower yields.

Q2: Which alternative method is generally considered the most reliable?

The Curtius rearrangement often proves to be a robust and milder alternative.[1] It proceeds through a stable isocyanate intermediate that can be readily converted to the desired amine.[1] The formation of the prerequisite acyl azide can be achieved under relatively gentle conditions.[1]

Q3: Are there non-rearrangement methods available?

Yes, two common non-rearrangement routes are the nitration of 1H-indazole followed by reduction, and the direct amination of a 7-halo-1H-indazole via a Buchwald-Hartwig cross-coupling reaction. These methods offer different strategic advantages in terms of available starting materials and functional group tolerance.

Alternative Synthetic Routes: A Detailed Examination

This section provides a detailed analysis of the most effective alternatives to the Hofmann rearrangement for the synthesis of 7-amino-1H-indazole. Each method is presented with a workflow diagram, a step-by-step protocol, and a dedicated troubleshooting guide.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[2][3][4][5] This method is often favored for its mild conditions and broad functional group tolerance.[1]

Curtius Rearrangement Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement & Hydrolysis Carboxylic_Acid 1H-Indazole- 7-carboxylic acid Acyl_Azide 1H-Indazole- 7-carbonyl azide Carboxylic_Acid->Acyl_Azide DPPA, Et3N, Toluene, rt Isocyanate 7-Isocyanato- 1H-indazole Acyl_Azide->Isocyanate Heat (Toluene, reflux) Amine 7-Amino- 1H-indazole Isocyanate->Amine Acidic or Basic Hydrolysis

Caption: Workflow for the Curtius Rearrangement.

Step 1: Synthesis of 1H-Indazole-7-carbonyl azide

  • To a stirred solution of 1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, the reaction mixture containing the acyl azide is typically used directly in the next step without isolation.

Step 2: Curtius Rearrangement and Hydrolysis to 7-Amino-1H-indazole

  • Heat the toluene solution of 1H-indazole-7-carbonyl azide to reflux (approximately 110 °C). The rearrangement is usually complete within 1-3 hours, which can be monitored by the disappearance of the acyl azide peak in IR spectroscopy (~2140 cm⁻¹).

  • Cool the reaction mixture to room temperature.

  • For acidic hydrolysis, add 2M hydrochloric acid and stir vigorously at 60-80 °C for 1-2 hours until the isocyanate is fully consumed.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-amino-1H-indazole.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of acyl azide Incomplete reaction; presence of water.Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the reaction mixture.
Incomplete rearrangement Insufficient temperature or reaction time.Ensure the reaction is heated to a sufficient temperature for the rearrangement to occur. Monitor the reaction by IR to confirm the disappearance of the acyl azide.
Formation of urea byproducts The isocyanate intermediate reacts with the product amine.Perform the hydrolysis step immediately after the rearrangement is complete. Use dilute conditions to minimize intermolecular reactions.
Difficulty in purification Presence of residual DPPA or its byproducts.Use a water-soluble carbodiimide for activation if DPPA proves problematic. Wash the organic layer with a dilute solution of lithium chloride to remove phosphorus-containing impurities.
The Schmidt Rearrangement

The Schmidt reaction offers a one-pot conversion of a carboxylic acid to a primary amine using hydrazoic acid, typically generated in situ from sodium azide and a strong acid.[6][7][8][9][10][11][12][13]

Schmidt Rearrangement Workflow Carboxylic_Acid 1H-Indazole- 7-carboxylic acid Amine 7-Amino- 1H-indazole Carboxylic_Acid->Amine NaN3, H2SO4, Chloroform, 0 °C to rt

Caption: Workflow for the Schmidt Rearrangement.

  • To a stirred solution of 1H-indazole-7-carboxylic acid (1.0 eq) in chloroform (15 mL/g of acid), cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq).

  • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care and appropriate personal protective equipment.

  • Add the sodium azide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue Potential Cause(s) Recommended Solution(s)
Violent reaction or gas evolution Rapid addition of sodium azide; reaction temperature too high.Add the sodium azide solution very slowly and maintain a low temperature. Ensure adequate ventilation and use a blast shield.
Low yield Incomplete reaction; degradation of the starting material or product in strong acid.Use a less harsh acid, such as trifluoroacetic acid. Optimize the reaction time and temperature.
Formation of tetrazole byproducts Side reaction of hydrazoic acid.This is a known side reaction in Schmidt reactions.[7] Modifying the acid catalyst and reaction conditions may help to minimize its formation.
Nitration and Subsequent Reduction

This two-step sequence involves the regioselective nitration of the indazole ring at the 7-position, followed by the reduction of the nitro group to an amine.

Nitration_Reduction_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Indazole 1H-Indazole Nitroindazole 7-Nitro-1H-indazole Indazole->Nitroindazole HNO3, H2SO4, low temp. Amine 7-Amino-1H-indazole Nitroindazole->Amine SnCl2·2H2O, EtOH, reflux Buchwald_Hartwig_Workflow Haloindazole 7-Bromo-1H-indazole Coupling Pd-catalyzed Coupling Haloindazole->Coupling Benzophenone Imine, Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100 °C Amine 7-Amino-1H-indazole Coupling->Amine Acidic Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Chloro-1H-indazol-7-amine and 7-bromo-4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] The strategic placement of different functional groups on this bicyclic heteroaromatic ring system can dramatically influence a molecule's therapeutic properties, guiding its interaction with specific biological targets. This guide provides an in-depth comparison of two halogenated indazole derivatives: 4-Chloro-1H-indazol-7-amine and 7-bromo-4-chloro-1H-indazol-3-amine. While structurally similar, these compounds are associated with distinct and significant biological activities, serving as valuable building blocks in different therapeutic areas.

This document will explore the established role of 7-bromo-4-chloro-1H-indazol-3-amine as a critical intermediate in the development of a first-in-class antiviral agent. In contrast, it will delve into the potential of this compound as a scaffold for kinase inhibitors, a cornerstone of oncology research. By presenting the underlying mechanisms, supporting experimental data, and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile chemical entities.

At a Glance: Comparative Profile

FeatureThis compound7-bromo-4-chloro-1H-indazol-3-amine
Primary Associated Activity Kinase Inhibition (Potential)HIV-1 Capsid Inhibition (as a precursor)
Therapeutic Area Oncology, Inflammation (Potential)Antiviral (HIV/AIDS)
Known Role Versatile chemical building block, kinase inhibitor scaffold[2]Key intermediate in the synthesis of Lenacapavir[3]
Mechanism of Action Context Inhibition of ATP binding to kinase active sites (Inferred)Precursor to a molecule that disrupts multiple stages of the HIV-1 lifecycle[4][5][6]

7-bromo-4-chloro-1H-indazol-3-amine: A Linchpin in the Fight Against HIV

The significance of 7-bromo-4-chloro-1H-indazol-3-amine in medicinal chemistry is intrinsically linked to its role as a key heterocyclic fragment in the synthesis of Lenacapavir.[3] Lenacapavir (brand name Sunlenca) is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of multidrug-resistant HIV-1 infection.[4][6]

Mechanism of Action: Disrupting the HIV-1 Capsid

Unlike many antiretroviral drugs that target viral enzymes, Lenacapavir has a novel mechanism of action, interfering with the function of the HIV-1 capsid protein (p24) at multiple stages of the viral lifecycle.[7][8] The HIV-1 capsid is a conical protein shell that protects the viral RNA genome and essential enzymes. Its proper assembly and disassembly are critical for successful infection.

Lenacapavir binds directly to the interface between capsid protein subunits, leading to:

  • Inhibition of Nuclear Entry: By over-stabilizing the capsid, it prevents the proper uncoating and release of the viral pre-integration complex into the nucleus of the host cell.[5]

  • Disruption of Virus Assembly and Release: It interferes with the formation of new, mature viral capsids during the late stages of replication.[6]

This multi-stage inhibition contributes to the high potency of Lenacapavir.[5] The unique mechanism also means that it is effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[6]

HIV_Capsid_Inhibition cluster_early Early Stage cluster_late Late Stage Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear Import of Pre-Integration Complex Reverse_Transcription->Nuclear_Import Integration Integration into Host DNA Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Virion Assembly & Budding Transcription_Translation->Assembly_Budding Maturation Maturation Assembly_Budding->Maturation Lenacapavir Lenacapavir Lenacapavir->Nuclear_Import Inhibits (Over-stabilizes capsid) Lenacapavir->Assembly_Budding Inhibits (Disrupts assembly) Lenacapavir->Maturation Inhibits (Prevents proper core formation)

Figure 1: Mechanism of action of Lenacapavir, an HIV-1 capsid inhibitor derived from 7-bromo-4-chloro-1H-indazol-3-amine.

This compound: A Scaffold for Kinase Inhibitors

While specific biological activity data for this compound is not extensively published, the indazole core, and specifically the 4-aminoindazole moiety, is a well-established scaffold in the design of protein kinase inhibitors.[2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9]

The potential of this scaffold is exemplified by the potent and selective Class I PI3K inhibitor, GDC-0941 (Pictilisib).[10] The chemical structure of GDC-0941 features a 2-(1H-indazol-4-yl) group, demonstrating the successful incorporation of the indazole moiety into a highly active kinase inhibitor.[11] GDC-0941 binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of downstream targets and thereby inhibiting cell growth and survival.[10] It has shown potent inhibitory activity against PI3Kα and PI3Kδ with IC50 values of 3 nM in cell-free assays.[12][13]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is one of the most common features of human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Indazole_Inhibitor 4-Aminoindazole-based Inhibitor (e.g., GDC-0941) Indazole_Inhibitor->PI3K Inhibits ATP binding

Figure 2: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole-based compounds like GDC-0941.

Experimental Protocols

To facilitate further research and evaluation of these and similar compounds, this section provides detailed, step-by-step methodologies for key assays relevant to their respective biological activities.

Protocol 1: In Vitro HIV-1 Capsid Inhibition Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein produced by infected cells, serving as a measure of viral replication and the efficacy of potential inhibitors.

p24_ELISA_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_elisa p24 ELISA cluster_analysis Data Analysis Cell_Culture 1. Seed susceptible cells (e.g., MT-4) in a 96-well plate Compound_Prep 2. Prepare serial dilutions of the test compound Cell_Culture->Compound_Prep Infection 3. Add compound dilutions to cells, followed by a known amount of HIV-1 Compound_Prep->Infection Incubation 4. Incubate for 4-5 days at 37°C, 5% CO2 Infection->Incubation Harvest 5. Harvest cell supernatant Incubation->Harvest ELISA 6. Perform p24 antigen capture ELISA according to kit manufacturer's protocol Harvest->ELISA Readout 7. Measure absorbance at 450 nm ELISA->Readout Analysis 8. Calculate % inhibition and determine EC50 value Readout->Analysis

Figure 3: Workflow for the HIV-1 p24 ELISA to determine antiviral efficacy.

Materials:

  • Susceptible human T-cell line (e.g., MT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compound (e.g., Lenacapavir as a positive control)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit[14]

  • Microplate reader

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (e.g., 1 x 10^5 cells/well).[15]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in culture medium. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).[15]

  • Infection: Add the diluted compounds to the appropriate wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 stock.[15]

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[15]

  • Supernatant Harvest: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[3][16] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate.[14]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the 50% effective concentration (EC50).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust method for determining the IC50 values of kinase inhibitors.[17]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)[12]

  • Kinase-specific substrate (e.g., a peptide or lipid substrate like PIP2 for PI3K)[18]

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[19]

  • ADP-Glo™ Kinase Assay Kit (Promega)[17][20]

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Dilute the kinase and substrate/ATP mixture to their optimal working concentrations in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the serially diluted inhibitor or a vehicle control (e.g., DMSO).

    • Add the diluted kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[17]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[17]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50).

Conclusion and Future Directions

The comparative analysis of this compound and 7-bromo-4-chloro-1H-indazol-3-amine underscores a fundamental principle in medicinal chemistry: subtle structural modifications can unlock vastly different therapeutic applications.

7-bromo-4-chloro-1H-indazol-3-amine is firmly established as a valuable precursor in antiviral drug development, integral to the synthesis of the groundbreaking HIV-1 capsid inhibitor, Lenacapavir. Its biological relevance is therefore defined by its contribution to a potent therapeutic agent with a novel mechanism of action.

Conversely, This compound represents a promising, yet less defined, scaffold. Its structural relationship to known kinase inhibitors, such as the indazole moiety in GDC-0941, strongly suggests its potential as a building block for novel therapeutics in oncology and other diseases driven by aberrant kinase activity. The provided protocols offer a clear path for researchers to experimentally validate this potential.

Future investigations should focus on synthesizing and screening a library of this compound derivatives against a broad panel of kinases to identify specific targets and establish a clear structure-activity relationship. Such studies will be crucial in transitioning this versatile intermediate from a chemical building block to a key component of next-generation targeted therapies.

References

Comparative Analysis of 4-Chloro-1H-indazol-7-amine Analogs: A Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 4-Chloro-1H-indazol-7-amine has emerged as a critical starting material and key pharmacophoric element for a range of potent kinase inhibitors. Its unique structural and electronic properties allow for versatile derivatization, leading to analogs with high affinity and selectivity for various oncogenic targets. This guide provides a comparative analysis of the biological activity of these analogs, focusing on their primary targets, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific rigor and reproducibility.

Primary Molecular Targets and Mechanism of Action

Analogs derived from this compound predominantly target receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The primary targets for this class of compounds include c-Met (also known as hepatocyte growth factor receptor, HGFR) and Anaplastic Lymphoma Kinase (ALK).

  • c-Met (HGFR): The c-Met receptor and its ligand, HGF, play a significant role in tumor progression, invasion, and metastasis. Overexpression or mutation of c-Met is observed in a variety of solid tumors. Indazole-based inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation cascade that drives malignant cell behavior.

  • ALK: The ALK receptor tyrosine kinase is another important oncology target. Chromosomal rearrangements resulting in fusion genes (e.g., EML4-ALK) lead to the expression of constitutively active ALK fusion proteins, which are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Many potent ALK inhibitors share the indazole core.

The general mechanism involves the indazole scaffold acting as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, a critical interaction for stabilizing the inhibitor-enzyme complex. The 7-amino group provides a key attachment point for side chains that can be modified to enhance potency and selectivity by exploring other pockets within the ATP-binding site.

Illustrative Signaling Pathway: The c-Met Cascade

The diagram below illustrates the canonical c-Met signaling pathway, which is inhibited by many this compound analogs.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds & Dimerizes Inhibitor Indazole Analog (Inhibitor) Inhibitor->cMet Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation. Indazole analogs inhibit this pathway by blocking the c-Met kinase domain.

Comparative Analysis of Representative Analogs

The true value of the this compound scaffold lies in its adaptability. Subtle modifications to the side chains attached at the 7-amino position can dramatically alter potency and selectivity. Below is a comparison of representative analogs, with data synthesized from publicly available literature and patents.

Compound IDR-Group Modification (at 7-amino position)Target(s)IC50 (c-Met) [nM]IC50 (ALK) [nM]Reference
Analog 1 N-(4-((7-amino-4-chloro-1H-indazol-1-yl)methyl)phenyl)c-Met~15 nM>1000 nM
Analog 2 N-(3-fluoro-4-((7-amino-4-chloro-1H-indazol-1-yl)methyl)phenyl)c-Met~5 nM>1000 nM
Analog 3 2-(2-fluoro-4-((1-(3-(azetidin-1-yl)propyl)-4-chloro-1H-indazol-7-yl)amino)phenyl)ALK/c-Met~10 nM~3 nM
Analog 4 N-(4-((4-chloro-7-amino-1H-indazol-1-yl)methyl)phenyl)-4-(4-methylpiperazin-1-yl)benzamidec-Met~2 nMNot Reported

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding is Essential: The indazole core itself is the primary hinge-binder. The 4-chloro substitution is thought to enhance this interaction and contribute to the overall conformation.

  • Side Chain Determines Selectivity: The data clearly shows that the choice of the R-group dictates target specificity.

    • Simple phenylmethyl groups (Analog 1) confer good c-Met potency.

    • Adding electron-withdrawing groups like fluorine to the phenyl ring (Analog 2) can improve potency, likely by modulating the electronics of the system.

    • More complex side chains incorporating basic moieties like azetidine (Analog 3) can introduce dual ALK/c-Met inhibitory activity. This is a common strategy, as the basic nitrogen can form a key salt bridge interaction in the ALK binding pocket.

    • Extending the side chain to include groups like methylpiperazine (Analog 4) can significantly boost c-Met potency, likely by accessing deeper solvent-exposed regions of the binding pocket.

Experimental Protocols for Evaluation

To ensure the trustworthiness of any findings, standardized and validated assays are paramount. Below are detailed protocols for a primary biochemical assay and a secondary cell-based assay.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the ability of an analog to inhibit the enzymatic activity of the target kinase. HTRF is chosen for its high-throughput capability, sensitivity, and resistance to interference from colored or fluorescent compounds.

Workflow Diagram:

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of test compounds in DMSO Dispense 3. Dispense compounds and master mix into 384-well plate Compound_Prep->Dispense Kinase_Prep 2. Prepare kinase/substrate master mix in assay buffer Kinase_Prep->Dispense Incubate_1 4. Incubate at room temp (e.g., 60 minutes) Dispense->Incubate_1 Stop_Reagent 5. Add detection reagents (Eu-Ab and XL665-Ab) Incubate_1->Stop_Reagent Incubate_2 6. Incubate at room temp (e.g., 60 minutes, protected from light) Stop_Reagent->Incubate_2 Read_Plate 7. Read plate on HTRF-compatible reader (620nm & 665nm) Incubate_2->Read_Plate Calculate 8. Calculate HTRF ratio and % inhibition Read_Plate->Calculate IC50_Curve 9. Plot dose-response curve and determine IC50 Calculate->IC50_Curve

Caption: Step-by-step workflow for a typical HTRF biochemical kinase assay to determine inhibitor IC50 values.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test analog in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.

  • Assay Plate Preparation:

    • Using an acoustic dispenser, transfer 50 nL of each compound concentration into a low-volume 384-well microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the recombinant kinase (e.g., c-Met), a biotinylated peptide substrate, and ATP in a suitable kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

    • Dispense 5 µL of this master mix into each well of the assay plate.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing a Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.

    • Add 5 µL of the detection mix to each well to stop the kinase reaction.

    • Seal the plate, protect from light, and incubate for an additional 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to the DMSO-only controls.

    • Fit the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase (e.g., MKN-45 gastric cancer cells with amplified c-Met). The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test analog in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO).

    • Incubate the plate for 72 hours. This duration is critical to observe a significant effect on cell proliferation.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition of proliferation relative to the vehicle control.

    • Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) value using appropriate software.

Conclusion and Future Directions

The this compound scaffold is a proven and highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative data demonstrates that strategic modifications to the side chain appended to the 7-amino position are key to modulating potency and switching or enhancing selectivity between key oncogenic targets like c-Met and ALK. Future research will likely focus on developing next-generation analogs with improved pharmacokinetic properties, the ability to overcome known resistance mutations, and the potential for dual-target or multi-target engagement to combat tumor heterogeneity and adaptive resistance. The robust biochemical and cell-based assays detailed herein provide a reliable framework for the continued evaluation and optimization of these promising therapeutic candidates.

Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Preclinical Drug Discovery

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them one of the most important target families in modern drug discovery, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Poor selectivity can lead to off-target toxicities, confounding experimental results and ultimately causing clinical trial failures. Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of a successful drug development campaign.

This guide provides a comparative analysis of kinase inhibitors built around the 4-Chloro-1H-indazol-7-amine scaffold. We will explore the experimental workflows and data interpretation necessary to characterize their selectivity profiles, using a hypothetical but representative inhibitor, "CBI-742," which targets Activated CDC42 Kinase 1 (ACK1, also known as TNK2). CBI-742 will be compared against established ACK1 inhibitors with different structural backbones to highlight how scaffold chemistry influences cross-reactivity.

The Core Scaffold: this compound

The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding pockets. The specific substitutions on the this compound moiety are designed to optimize potency and cell permeability. However, these same features can lead to unintended interactions with other kinases. Understanding this off-target profile is the primary objective of the following experimental plan.

Experimental Strategy: A Multi-Pronged Approach to Profiling

A robust assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This ensures that the data is not only comprehensive across the kinome but also relevant within a physiological context.

Workflow for Comprehensive Selectivity Profiling

The following workflow outlines a standard, yet thorough, process for characterizing a novel inhibitor like CBI-742.

G cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Data Integration & Decision A Compound Synthesis (CBI-742) B Primary Target Potency Assay (e.g., ADP-Glo for ACK1) A->B C Broad Kinome Profiling (e.g., KINOMEscan @ 1µM) B->C Confirmed Potency D Identify Off-Targets (e.g., >90% Inhibition) C->D E Dose-Response Assays (IC50) for Primary & Off-Targets D->E F Cellular Thermal Shift Assay (CETSA) Confirm ACK1 Engagement E->F Prioritized Hits G CETSA for Potent Off-Targets (e.g., SRC, ABL1) F->G H Downstream Pathway Analysis (Western Blot for p-ACK1) F->H I Calculate Selectivity Score (S-Score) G->I H->I J Compare with Alternative Inhibitors I->J K Go / No-Go Decision for Lead Optimization J->K

Caption: A multi-phase workflow for inhibitor selectivity profiling.

Part 1: In Vitro Kinome Profiling

The first step is to assess the inhibitor's activity against a large panel of purified kinases. This provides a broad, unbiased view of its selectivity.

Methodology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a widely used method that measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 450 kinases. The amount of kinase captured on a solid support is measured, and a lower amount indicates stronger binding by the test compound.

Experimental Protocol:

  • Compound Preparation: Dissolve CBI-742 in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the assay, typically at a concentration of 1 µM.

  • Assay Execution: The test compound is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number signifies stronger binding.

    • %Ctrl = (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal) * 100

  • Hit Criteria: Kinases with a %Ctrl value < 10 are often considered significant hits and are prioritized for further validation.

Comparative Data: CBI-742 vs. Alternative Scaffolds

To contextualize the selectivity of CBI-742, we compare its profile against two other inhibitors known to target ACK1: Dasatinib (a promiscuous multi-kinase inhibitor) and a hypothetical more selective compound, "ACK-Sel-289."

Kinase Target CBI-742 (%Ctrl @ 1µM) Dasatinib (%Ctrl @ 1µM) ACK-Sel-289 (%Ctrl @ 1µM) Comments
TNK2 (ACK1) 0.5 1.5 1.0 Primary Target
ABL1120.185CBI-742 shows moderate ABL1 activity.
SRC80.275Significant off-target for CBI-742.
FYN150.591Moderate off-target for CBI-742.
BTK451.095Dasatinib is a potent BTK inhibitor.
EGFR923598All compounds are relatively clean against EGFR.
Selectivity Score (S(10)) 0.044 0.150 0.010 Lower score is more selective.

Note: Data is representative. The Selectivity Score (S(10)) is calculated as the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.

Expert Interpretation:

The data reveals that CBI-742, based on the this compound scaffold, is a potent ACK1 binder. However, it exhibits significant off-target activity against members of the SRC family (SRC, FYN) and ABL1. While far more selective than the broadly active Dasatinib, it is less selective than the hypothetical comparator ACK-Sel-289. This off-target profile is critical information; SRC and ABL1 are important anti-cancer targets, but their unintended inhibition could lead to misinterpretation of CBI-742's mechanism of action in cellular studies.

Part 2: Cellular Target Engagement

Biochemical assays are essential, but they do not guarantee that an inhibitor will bind its target in the complex environment of a living cell. Cellular target engagement assays are required for this validation.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates treated with the inhibitor to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.

Experimental Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells, which express ACK1) and treat with CBI-742 (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles to release proteins while maintaining their native state.

  • Heating: Aliquot the lysate into a PCR plate and heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction and analyze it via Western Blot using antibodies specific for the target protein (e.g., anti-ACK1, anti-SRC).

  • Data Analysis: Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

Comparative CETSA® Data

The following graph illustrates the expected outcome for target engagement with ACK1 and the off-target SRC.

G Y_Axis Y_Label Y_Axis->Y_Label  % Soluble Protein X_Axis X_Label X_Axis->X_Label Temperature (°C)   ACK1_DMSO_1 ACK1_DMSO_2 ACK1_DMSO_1->ACK1_DMSO_2 ACK1_DMSO_3 ACK1_DMSO_2->ACK1_DMSO_3 ACK1_DMSO_4 ACK1_DMSO_3->ACK1_DMSO_4 ACK1_DMSO_5 ACK1_DMSO_4->ACK1_DMSO_5 ACK1_CBI_1 ACK1_CBI_2 ACK1_CBI_1->ACK1_CBI_2 ACK1_CBI_3 ACK1_CBI_2->ACK1_CBI_3 ACK1_CBI_4 ACK1_CBI_3->ACK1_CBI_4 ACK1_CBI_5 ACK1_CBI_4->ACK1_CBI_5 SRC_DMSO_1 SRC_DMSO_2 SRC_DMSO_1->SRC_DMSO_2 SRC_DMSO_3 SRC_DMSO_2->SRC_DMSO_3 SRC_DMSO_4 SRC_DMSO_3->SRC_DMSO_4 SRC_DMSO_5 SRC_DMSO_4->SRC_DMSO_5 SRC_CBI_1 SRC_CBI_2 SRC_CBI_1->SRC_CBI_2 SRC_CBI_3 SRC_CBI_2->SRC_CBI_3 SRC_CBI_4 SRC_CBI_3->SRC_CBI_4 SRC_CBI_5 SRC_CBI_4->SRC_CBI_5 Label_ACK1 ACK1 Label_SRC SRC Legend_DMSO — DMSO Legend_CBI — CBI-742

Caption: Representative CETSA® melt curves for ACK1 and SRC.

Expert Interpretation:

The CETSA® results confirm that CBI-742 engages its primary target, ACK1, in cells, evidenced by the significant thermal shift (~5°C) upon drug treatment. Crucially, it also confirms engagement with the off-target kinase SRC. This finding validates the in vitro data and demonstrates that the off-target activity is not an artifact of a purified system. The cellular engagement with SRC means that any observed phenotype in cells treated with CBI-742 could be due to the inhibition of ACK1, SRC, or both. This necessitates careful design of follow-up experiments, such as using siRNA knockdown or CRISPR-Cas9 knockout of each target to deconvolute the phenotypic effects.

Conclusion and Future Directions

The cross-reactivity profiling of CBI-742, an inhibitor based on the this compound scaffold, reveals it to be a potent ACK1 inhibitor with notable off-target activity against SRC family kinases.

  • Comparison: Compared to a promiscuous inhibitor like Dasatinib, CBI-742 offers a significantly improved selectivity window. However, it does not match the "clean" profile of a highly optimized inhibitor like the hypothetical ACK-Sel-289.

  • Implications: The off-target profile does not necessarily disqualify CBI-742 as a tool compound or even a therapeutic lead. However, it mandates that any subsequent biological studies must be interpreted with the SRC/ABL1 activity in mind. For therapeutic development, the next steps would involve structure-activity relationship (SAR) studies to modify the scaffold, aiming to reduce affinity for SRC and ABL1 while maintaining or improving potency for ACK1.

This guide demonstrates that a systematic, multi-faceted approach to profiling is essential for making informed decisions in drug discovery. By combining broad biochemical screens with cell-based validation, researchers can build a comprehensive and reliable understanding of an inhibitor's true mechanism of action and potential liabilities.

Comparative Analysis of 4-Chloro-1H-indazol-7-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged 4-Chloro-1H-indazol-7-amine Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in biologically active compounds across various therapeutic areas.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive starting point for drug discovery. This guide focuses on a specific, yet highly significant, subset of this family: the this compound derivatives. The strategic placement of a chlorine atom at the 4-position and an amine group at the 7-position provides a versatile platform for synthetic elaboration, enabling the fine-tuning of physicochemical and pharmacological properties.

This document serves as a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR). We will explore how modifications to this core structure influence biological activity, with a particular focus on their applications as kinase inhibitors and anticancer agents. By synthesizing data from seminal publications and patent literature, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights to inform the design of next-generation therapeutics.

The Indazole Core: A Versatile Hinge-Binder in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has proven to be an effective "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of various kinases.[3] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Structure-Activity Relationship Insights

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system.[4] Key positions for modification include the N1 and N2 positions of the pyrazole ring, the C3, C5, and C6 positions of the benzene ring, and the exocyclic amine at C7.

Substitutions at the N1-Position

Alkylation or arylation at the N1-position of the indazole ring is a common strategy to explore the solvent-exposed region of the kinase ATP-binding site. This can lead to enhanced potency and improved pharmacokinetic properties. For instance, in a series of N-(7-indazolyl)benzenesulfonamide derivatives, substitutions on the indazole nitrogen were found to be critical for their antiproliferative activity.[5]

Modifications of the 7-Amino Group

The 7-amino group offers a prime location for introducing diversity and modulating the compound's properties. Acylation, sulfonylation, or alkylation of this amine can influence solubility, cell permeability, and target engagement. For example, the synthesis of N-(7-indazolyl)benzenesulfonamide derivatives highlights how modification of the 7-amino group can lead to potent cell cycle inhibitors. One of the most potent compounds identified in this study was 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, which exhibited an IC50 of 0.44 microM against L1210 murine leukemia cells.[5][6] This underscores the importance of the substituent on the 7-amino group for biological activity.

Influence of the 4-Chloro Substituent

The chlorine atom at the 4-position plays a significant role in the overall electronic profile of the scaffold and can engage in halogen bonding or occupy a specific hydrophobic pocket within the target protein. Its presence can enhance binding affinity and influence the orientation of the molecule in the active site.

Substitutions at Other Ring Positions (C3, C5, C6)

While our focus is on the 4-chloro-7-amino scaffold, it is instructive to consider the impact of substitutions at other positions, as these principles can be extrapolated.

  • C3-Position: The C3-position is often a key vector for extending into the active site. In a study of 1H-indazole-3-amine derivatives, various substitutions at this position led to compounds with potent inhibitory activity against several cancer cell lines.[3] For example, compound 6o from this series showed a promising IC50 value of 5.15 µM against the K562 cell line and good selectivity over normal cells.[7][8][9]

  • C5-Position: Aromatic ring substitutions at the C5-position have been shown to be important for discovering highly active and selective inhibitors.[3]

  • C6-Position: In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, substitutions at the 4-position were explored for their FGFR inhibitory activity. This highlights the interplay between different substituent positions in determining the final biological profile.[4]

Comparative Data of Indazole Derivatives

To provide a clearer picture of the SAR, the following table summarizes the anticancer activity of selected indazole derivatives from various studies. While not a direct comparison of a systematic series of this compound derivatives, it offers valuable insights into the potency of different substitution patterns on the indazole core.

Compound IDCore ScaffoldSubstituentsCell LineIC50 (µM)Reference
6o 1H-indazole-3-amine5-(substituted phenyl), 3-(piperazine acetamide)K5625.15[7][8][9]
5k 1H-indazole-3-amine5-(substituted phenyl), 3-(mercapto acetamide)HepG23.32[3]
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide N-(7-indazolyl)benzenesulfonamide3-chloro, 7-(4-methoxybenzenesulfonamido)L12100.44[5][6]
Compound 7i Thiazolo[4,5-e]indazol-2-amineVarious substitutionsMCF-711.5[10]
Compound 7i Thiazolo[4,5-e]indazol-2-amineVarious substitutionsME-18011.5[10]
Compound 7d Thiazolo[4,5-e]indazol-2-amineVarious substitutionsHepG210.4[10]

This table is a compilation of data from different studies and should be interpreted with caution as experimental conditions may vary.

Experimental Protocols

To facilitate further research in this area, we provide a generalized synthetic protocol for the derivatization of the this compound scaffold.

General Procedure for N-Acylation of this compound
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, pyridine) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Visualizing Key Relationships

To better illustrate the core concepts discussed, the following diagrams are provided.

The this compound Scaffold and Key Modification Sites

Caption: Key sites for chemical modification on the this compound scaffold.

General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start This compound Scaffold synthesis Synthesize Derivative Library (Varying R1, R2, R3) start->synthesis screening In vitro Screening (e.g., Kinase Assays, Cell Proliferation) synthesis->screening ic50 Determine IC50 Values screening->ic50 sar Establish Structure-Activity Relationship (SAR) ic50->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement

Caption: A typical workflow for conducting structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While a comprehensive, publicly available SAR study on a systematic library of its derivatives is yet to be published, the analysis of related indazole series provides a strong foundation for rational drug design.

Future research should focus on the systematic exploration of the chemical space around this scaffold. Key areas for investigation include:

  • N1/N2 Isomerism: A comparative study of the biological activities of N1 versus N2 substituted derivatives.

  • Diverse Substitutions at the 7-Amino Group: Exploration of a wide range of functionalities to probe different interactions with target proteins.

  • Bioisosteric Replacements: Replacing the 4-chloro substituent with other groups to modulate electronic and steric properties.

By employing a systematic approach to the synthesis and biological evaluation of novel this compound derivatives, the scientific community can unlock the full therapeutic potential of this privileged scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-1H-indazol-7-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-chloro-1H-indazol-7-amine scaffold represents a privileged structure in modern medicinal chemistry. Its unique bicyclic system, featuring a fused pyrazole and benzene ring, serves as a versatile backbone for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparison of the preclinical efficacy of select analogs, transitioning from foundational in vitro assessments to the more complex biological landscape of in vivo models. We will delve into the experimental data that underpins our understanding of these compounds, offering insights into the causal relationships between molecular structure, cellular activity, and systemic effects.

The indazole core is a well-established pharmacophore, particularly in the realm of oncology. Numerous indazole-containing derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Marketed anticancer drugs such as axitinib, linifanib, and pazopanib feature the indazole moiety, highlighting its clinical significance.[1] This guide will focus on specific analogs of this compound, examining the correlation—or divergence—between their performance in controlled laboratory assays and their efficacy within a living organism. Understanding this in vitro-in vivo relationship is paramount for the successful translation of promising chemical entities into clinically viable therapeutics.

Case Study 1: Compound 2f - A Potent Antiproliferative Agent

A study on the synthesis and biological evaluation of novel indazole derivatives identified compound 2f as a particularly promising anticancer candidate.[2] This analog demonstrated significant potency in cell-based assays and notable tumor growth inhibition in a murine model.

In Vitro Efficacy of Compound 2f

The initial assessment of compound 2f's anticancer potential was conducted through in vitro proliferation assays against a panel of human and murine cancer cell lines. This approach allows for a direct measurement of the compound's cytotoxic or cytostatic effects on cancer cells.

Table 1: In Vitro Antiproliferative Activity of Compound 2f [2]

Cell LineCancer TypeIC50 (μM)
A549Human Lung Cancer1.15
HepG2Human Hepatocellular Carcinoma0.80
MCF-7Human Breast Cancer0.34
HCT116Human Colorectal Cancer-
4T1Mouse Breast Cancer0.23

The data clearly indicates that compound 2f exhibits potent growth inhibitory activity against a range of cancer cell lines, with the most pronounced effect observed in the 4T1 mouse breast cancer cell line.[2]

The antiproliferative activity of compound 2f was determined using a standard methyl thiazolyl tetrazolium (MTT) assay. This colorimetric assay is a reliable and widely used method to assess cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of compound 2f for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

G cluster_0 In Vitro Proliferation Assay Workflow cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with this compound Analogs cell_seeding->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Formation of Formazan Crystals mtt_addition->formazan_formation solubilization Solubilization with DMSO formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading data_analysis IC50 Value Calculation absorbance_reading->data_analysis

Caption: Workflow for the in vitro cell proliferation (MTT) assay.

In Vivo Efficacy of Compound 2f

Building upon the promising in vitro data, the antitumor activity of compound 2f was evaluated in a more physiologically relevant setting: a syngeneic mouse model of breast cancer.

Table 2: In Vivo Antitumor Efficacy of Compound 2f in a 4T1 Tumor Model [2]

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Suppression
Vehicle-Intraperitoneal-
Compound 2f25IntraperitonealSignificant suppression

The in vivo study demonstrated that compound 2f could effectively suppress the growth of 4T1 tumors in mice without causing obvious side effects.[2] This successful translation from in vitro to in vivo efficacy is a critical step in the preclinical development of a novel anticancer agent.

The in vivo efficacy of compound 2f was assessed in a well-established tumor xenograft model.

  • Cell Implantation: Female BALB/c mice were subcutaneously injected with 4T1 mouse breast cancer cells.

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Treatment Initiation: The mice were then randomized into treatment and control groups.

  • Compound Administration: The treatment group received daily intraperitoneal injections of compound 2f at a dose of 25 mg/kg. The control group received vehicle injections.

  • Tumor Monitoring: Tumor volumes and body weights were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors were excised and weighed.

G cluster_1 In Vivo Tumor Xenograft Study Workflow cell_implantation Subcutaneous Implantation of 4T1 Cells tumor_development Tumor Growth to Palpable Size cell_implantation->tumor_development randomization Randomization of Mice into Groups tumor_development->randomization treatment_administration Daily Intraperitoneal Injections randomization->treatment_administration monitoring Regular Monitoring of Tumor Volume and Body Weight treatment_administration->monitoring endpoint Tumor Excision and Analysis monitoring->endpoint

Caption: Workflow for the in vivo tumor xenograft study.

Mechanistic Insights into Compound 2f's Activity

Further investigations revealed that compound 2f induces apoptosis in 4T1 cells. This programmed cell death is associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Additionally, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells.[2] These findings suggest that compound 2f's anticancer activity is mediated, at least in part, through the induction of mitochondrial-mediated apoptosis.

G compound_2f Compound 2f ros Increased ROS Levels compound_2f->ros mitochondria Decreased Mitochondrial Membrane Potential ros->mitochondria bcl2_family Upregulation of Bax Downregulation of Bcl-2 mitochondria->bcl2_family caspase_3 Upregulation of Cleaved Caspase-3 bcl2_family->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by compound 2f.

Case Study 2: Compound 131 - A VEGFR Pathway Inhibitor

Another noteworthy indazole analog, compound 131 , has demonstrated potent antiproliferative activity and inhibition of the vascular endothelial growth factor receptor (VEGFR) signaling pathway.[3]

Table 3: In Vitro and In Vivo Profile of Compound 131 [3]

ParameterValue
In Vitro
Antiproliferative Activity (HT-29 cells)More potent than SAHA and MS-275
VEGFR Signaling Pathway Potency (IC50)37 nM
In Vivo
Antitumor EfficacyConsiderable in HT-29 xenograft model
Oral Bioavailability (in SD rats)72%

Compound 131 not only exhibits potent in vitro activity but also possesses desirable pharmacokinetic properties, such as high oral bioavailability, which is a crucial factor for clinical development.[3] Its significant in vivo antitumor efficacy in a human colorectal adenocarcinoma xenograft model further underscores its therapeutic potential.[3]

Conclusion

The case studies of compounds 2f and 131 highlight the therapeutic potential of this compound analogs as anticancer agents. The successful correlation between in vitro potency and in vivo efficacy observed with these compounds validates the utility of the indazole scaffold in drug discovery. A thorough understanding of both the in vitro and in vivo pharmacological profiles of these analogs is essential for their continued development. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel indazole derivatives and underscore the importance of a multi-faceted approach to preclinical drug development.

References

A Researcher's Guide to the Synthesis of Functionalized 4-Chloro-indazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to modulate the physicochemical and pharmacological properties of a molecule.[1][2] The strategic placement of a chlorine atom at the 4-position can significantly influence a compound's metabolic stability, binding affinity, and overall bioactivity. This guide provides an in-depth, comparative analysis of prominent synthetic routes to functionalized 4-chloro-indazoles, offering experimental insights and data to inform the selection of the most appropriate methodology for specific research and development objectives.

Key Synthetic Strategies at a Glance

The synthesis of functionalized 4-chloro-indazoles can be broadly approached through two main strategies:

  • Cyclization of Chlorinated Precursors: Building the indazole ring from starting materials that already incorporate the 4-chloro substituent.

  • Post-Cyclization Chlorination: Introducing the chlorine atom onto a pre-formed indazole core.

This guide will focus on the more common and often more regioselective approach of cyclization from chlorinated precursors, with a particular emphasis on transition-metal-catalyzed methods that offer high efficiency and functional group tolerance.

Synthetic RouteKey AdvantagesKey LimitationsTypical Yields
Diazotization of 2-Methyl-3-chloroaniline Inexpensive starting materials, straightforward procedure.[3]Limited functional group tolerance, potential for side reactions.Good to Excellent
Transition-Metal-Catalyzed C-H Activation/Annulation High regioselectivity, broad substrate scope, excellent functional group tolerance.[4][5]Requires specialized catalysts and ligands, may necessitate higher temperatures.[4]Good to Excellent
[3+2] Dipolar Cycloaddition Mild reaction conditions, high yields, excellent regioselectivity for 2H-indazoles.[4][6]Requires synthesis of sydnone or diazo precursors.[4][7]Good to Excellent

Route 1: Classical Synthesis via Diazotization of 2-Methyl-3-chloroaniline

This long-standing method remains a workhorse for the synthesis of the parent 4-chloro-1H-indazole due to its use of readily available and inexpensive starting materials.[3] The reaction proceeds through the diazotization of 2-methyl-3-chloroaniline, followed by an intramolecular cyclization.

Causality Behind Experimental Choices

The initial acetylation of the aniline protects the amino group and directs the subsequent diazotization. The use of isoamyl nitrite in the presence of an acid generates the necessary nitrous acid in situ for the diazotization. The final hydrolysis step with a strong base, such as lithium hydroxide, removes the acetyl protecting group to yield the desired indazole.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole[8]

Step 1: Acetylation

  • To a stirred solution of 2-methyl-3-chloroaniline (1 equivalent) in chloroform, add potassium acetate (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride (3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

Step 2: Diazotization and Cyclization

  • Heat the reaction mixture to 60 °C.

  • Add isoamyl nitrite (2 equivalents) and stir the mixture overnight at 60 °C.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture and add water and tetrahydrofuran (THF).

  • Cool to 0 °C and add lithium hydroxide (7 equivalents).

  • Stir at 0 °C for 3 hours.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Performance Data
Starting MaterialReagentsSolventYield
2-Methyl-3-chloroanilineAcetic anhydride, Isoamyl nitrite, LiOHChloroform, THFUp to 100%[8]

Logical Workflow Diagram

cluster_acetylation Step 1: Acetylation cluster_cyclization Step 2: Diazotization & Cyclization cluster_hydrolysis Step 3: Hydrolysis start 2-Methyl-3-chloroaniline reagents1 Acetic Anhydride, Potassium Acetate start->reagents1 intermediate1 N-Acetyl-2-methyl-3-chloroaniline reagents1->intermediate1 reagents2 Isoamyl Nitrite intermediate1->reagents2 intermediate2 Diazonium Salt Intermediate reagents2->intermediate2 reagents3 LiOH intermediate2->reagents3 product 4-Chloro-1H-indazole reagents3->product

Caption: Classical synthesis of 4-chloro-1H-indazole.

Route 2: Transition-Metal-Catalyzed C-H Activation and Annulation

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the efficient and regioselective construction of heterocyclic scaffolds.[5][9] These methods offer significant advantages in terms of functional group tolerance and the ability to construct complex molecules in fewer steps. For the synthesis of functionalized 4-chloro-indazoles, rhodium and cobalt-catalyzed C-H activation/annulation cascades have proven particularly effective.[10][11][12]

Mechanistic Rationale

These reactions typically proceed through a directed C-H activation event. A directing group on one of the starting materials, often an azobenzene derivative, coordinates to the metal center, bringing it in close proximity to the C-H bond to be functionalized. This is followed by the insertion of a coupling partner, such as an aldehyde or alkyne, and subsequent reductive elimination to form the indazole ring.[10][11]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-(4-chloro)indazoles[5][11]

General Procedure:

  • To an oven-dried Schlenk tube, add the 4-chloro-substituted azobenzene (1 equivalent), [Cp*RhCl2]2 (catalyst), and a silver salt oxidant (e.g., AgSbF6).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add a dry solvent (e.g., 1,2-dichloroethane) and the aldehyde coupling partner (1.2 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for 24 hours.

  • After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel.

Comparative Performance Data
Catalyst SystemKey FeaturesSubstrate Scope
Rhodium(III) High efficiency, broad aldehyde scope.[5][11]Tolerates a wide range of functional groups on both the azobenzene and aldehyde.[11]
Cobalt(III) More cost-effective than rhodium, operates under milder conditions.[10][12]Also demonstrates good functional group tolerance.[10][12]

C-H Activation/Annulation Workflow

cluster_activation C-H Activation cluster_coupling Coupling & Annulation cluster_cyclization Cyclization & Aromatization start 4-Chloro-azobenzene catalyst [Rh(III)] or [Co(III)] Catalyst start->catalyst intermediate1 Metallacyclic Intermediate catalyst->intermediate1 coupling_partner Aldehyde intermediate1->coupling_partner intermediate2 Coupled Intermediate coupling_partner->intermediate2 product Functionalized 4-Chloro-indazole intermediate2->product

Caption: Transition-metal-catalyzed synthesis of 4-chloro-indazoles.

Route 3: [3+2] Dipolar Cycloaddition

The [3+2] dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In the context of 4-chloro-indazole synthesis, this typically involves the reaction of a 4-chlorosubstituted aryne with a 1,3-dipole, such as a sydnone or a diazo compound.[4][6][7]

Mechanistic Considerations

Arynes are highly reactive intermediates that readily undergo cycloaddition reactions. The regioselectivity of the cycloaddition is often controlled by the nature of the substituents on both the aryne and the dipole. The reaction of sydnones with arynes provides a very direct and efficient route to a wide range of substituted 2H-indazoles with high yields and under mild conditions.[4][6]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2H-indazole via Sydnone Cycloaddition[6]

Step 1: Synthesis of the Sydnone Precursor

  • Synthesize N-(4-chlorophenyl)glycine from 4-chloroaniline.

  • Treat the N-(4-chlorophenyl)glycine with sodium nitrite in acetic anhydride to form the corresponding N-nitroso derivative.

  • Heat the N-nitroso compound in acetic anhydride to induce cyclization to the sydnone.

Step 2: [3+2] Cycloaddition

  • In a reaction vessel, combine the N-(4-chlorophenyl)sydnone (1 equivalent) and an o-(trimethylsilyl)aryl triflate (aryne precursor, 1.2 equivalents).

  • Add a fluoride source (e.g., CsF or TBAF) to generate the aryne in situ.

  • Stir the reaction at room temperature.

  • Upon completion, quench the reaction and extract the product.

  • Purify by column chromatography.

Performance and Scope

This method is particularly advantageous for the synthesis of N-aryl-2H-indazoles and tolerates a broad range of functional groups on both the sydnone and the aryne precursor.[4][6] The reaction conditions are generally mild, and the yields are often high.

[3+2] Cycloaddition Pathway

cluster_aryne Aryne Generation cluster_cycloaddition [3+2] Cycloaddition cluster_aromatization Aromatization aryne_precursor o-(TMS)aryl triflate fluoride Fluoride Source aryne_precursor->fluoride aryne 4-Chloro-aryne fluoride->aryne dipole Sydnone or Diazo Compound aryne->dipole adduct Bicyclic Adduct dipole->adduct product Functionalized 4-Chloro-indazole adduct->product Extrusion of CO2 (from sydnone)

Caption: [3+2] Dipolar cycloaddition for 4-chloro-indazole synthesis.

Conclusion and Future Outlook

The synthesis of functionalized 4-chloro-indazoles is a dynamic area of research, driven by the importance of this scaffold in drug discovery. While classical methods like the diazotization of anilines remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed C-H activation and cycloaddition strategies offer unparalleled efficiency, regioselectivity, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more elegant and efficient methods for the construction of this important class of molecules to emerge.

References

Benchmarking 4-Chloro-1H-indazol-7-amine: A Guide to Characterizing a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole core is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the foundational scaffold for potent kinase inhibitors.[1] Its unique bicyclic aromatic structure allows for strategic substitutions that can be tailored to interact with the ATP-binding pocket of specific kinases, offering a promising avenue for the development of targeted therapies.

This guide focuses on 4-Chloro-1H-indazol-7-amine , a heterocyclic building block with the potential to be elaborated into a new generation of kinase inhibitors.[1][2] While this specific compound is not yet extensively characterized in the public domain as a kinase inhibitor, its structural alerts and the precedent set by analogous compounds suggest its potential. This document will serve as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically characterize a novel compound like this compound. We will outline the necessary experimental workflows to first identify its potential kinase targets and then benchmark its performance against established, well-characterized inhibitors.

For the purpose of this illustrative guide, we will hypothesize that initial screening has identified two potential and distinct kinase targets for derivatives of this compound: Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) and Fibroblast Growth Factor Receptor (FGFR) . This choice is informed by patent literature suggesting the activity of similar indazole compounds against these or related kinases. We will benchmark our compound against the known PKMYT1 inhibitor RP-6306 (Lunresertib) and the established FGFR inhibitor AZD4547 .

Identifying and Validating Kinase Targets

The first critical step in characterizing a novel compound is to identify its biological targets. A broad-based initial screen against a panel of recombinant kinases is the standard approach. Should this screening reveal inhibitory activity against PKMYT1 and FGFR, the subsequent step is to validate these findings through robust biochemical and cellular assays.

PKMYT1 Signaling Pathway and Point of Inhibition

PKMYT1 is a key regulator of the G2/M cell cycle checkpoint.[3][4] It acts by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which holds CDK1 in an inactive state and prevents premature entry into mitosis.[5][6] Inhibition of PKMYT1 is expected to reduce the phosphorylation of CDK1, leading to its activation and potentially causing mitotic catastrophe in cancer cells, particularly those with specific genetic vulnerabilities like CCNE1 amplification.[7][8]

PKMYT1_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive) Active_CDK1 CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1 Dephosphorylation (CDC25C) PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB p-Tyr15 p-Thr14 Mitosis Mitotic Entry Active_CDK1->Mitosis Inhibitor This compound (or RP-6306) Inhibitor->PKMYT1 Inhibition

PKMYT1 signaling pathway and point of inhibition.
FGFR Signaling Pathway and Point of Inhibition

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that, upon binding to FGF ligands, dimerize and autophosphorylate.[9][10] This activation triggers multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[11][12] A key early event in FGFR signaling is the phosphorylation of FGFR Substrate 2 (FRS2). Therefore, a potent FGFR inhibitor like AZD4547 will block the autophosphorylation of the receptor and consequently prevent the phosphorylation of FRS2.[13]

FGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Phosphorylation pFRS2 p-FRS2 FRS2->pFRS2 Downstream RAS-MAPK / PI3K-AKT Pathways pFRS2->Downstream Signal Transduction Inhibitor This compound (or AZD4547) Inhibitor->pFGFR Inhibition

FGFR signaling pathway and point of inhibition.

Comparative Analysis: Experimental Benchmarking

To objectively evaluate the potential of this compound, a series of head-to-head experiments against known inhibitors is essential. The following tables present hypothetical, yet plausible, data that one might aim to generate.

Table 1: Biochemical Kinase Inhibition

This table summarizes the direct inhibitory effect of the compounds on the purified kinase enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)
This compound PKMYT125
RP-6306 (Lunresertib)PKMYT114[14]
This compound FGFR115
This compound FGFR210
This compound FGFR322
AZD4547FGFR10.2[15]
AZD4547FGFR22.5[15]
AZD4547FGFR31.8[15]
Table 2: Cellular Proliferation Inhibition

This table shows the effect of the inhibitors on the growth of cancer cell lines known to be dependent on the respective kinase activity. The GI50 value is the concentration required to inhibit cell growth by 50%.

CompoundCell LineRelevant GenotypeGI50 (nM)
This compound OVCAR3 (Ovarian)CCNE1 Amplification150
RP-6306 (Lunresertib)OVCAR3 (Ovarian)CCNE1 Amplification100[14]
This compound SNU-16 (Gastric)FGFR2 Amplification80
AZD4547SNU-16 (Gastric)FGFR2 Amplification5.7[16]

Experimental Protocols

Scientific integrity demands rigorous and reproducible methodologies. The following protocols are provided as a detailed guide for executing the key experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro cluster_1 Cell-Based Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50) Biochemical_Assay->Proliferation_Assay Inform Dosing Cell_Culture Select & Culture Target Cell Lines Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Culture->Western_Blot

General workflow for kinase inhibitor characterization.
Protocol 1: Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PKMYT1 and FGFR kinases.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product (ADP or phosphorylated substrate) is quantified, and the reduction in this signal in the presence of an inhibitor reflects its potency. A common method is a fluorescence-based assay that measures ADP production.[17][18]

Materials:

  • Purified recombinant human PKMYT1, FGFR1, FGFR2, FGFR3 enzymes

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (this compound, RP-6306, AZD4547) dissolved in DMSO

  • 384-well assay plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction Setup:

    • Add kinase reaction buffer to each well of a 384-well plate.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the kinase and its specific peptide substrate to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines dependent on PKMYT1 or FGFR signaling.

Principle: Metabolically active, viable cells can reduce a tetrazolium salt (like MTT) or resazurin to a colored formazan product, or maintain a constant level of intracellular ATP. The quantity of the colored product or ATP is directly proportional to the number of viable cells.

Materials:

  • Target cancer cell lines (e.g., OVCAR3 for PKMYT1, SNU-16 for FGFR)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well clear-bottom, white-walled plates

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (typically 72 hours). Include a vehicle control (DMSO).

  • Assay:

    • Equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that this compound inhibits the intended kinase within the cell by measuring the phosphorylation status of its direct downstream substrate.

Principle: Western blotting uses specific antibodies to detect the levels of a target protein. By using antibodies that recognize either the total protein or its phosphorylated form, we can determine if the inhibitor affects the kinase's activity in a cellular context.

Materials:

  • Target cancer cell lines and culture reagents

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • For PKMYT1 inhibition: anti-phospho-CDK1 (Tyr15), anti-total CDK1

    • For FGFR inhibition: anti-phospho-FRS2 (Tyr196), anti-total FRS2

    • Loading control: anti-GAPDH or anti-β-Actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of the inhibitor for a short duration (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-CDK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein and a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent effect of the inhibitor on target phosphorylation.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial characterization and benchmarking of a novel kinase inhibitor candidate, using this compound as a representative example. By employing a combination of biochemical and cell-based assays, researchers can elucidate the compound's potency, cellular efficacy, and mechanism of action. The head-to-head comparison against established inhibitors like RP-6306 and AZD4547 provides crucial context for its potential as a therapeutic agent.

The data generated through these protocols will form the basis for further preclinical development, including selectivity profiling against a broader kinase panel, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in animal models. The indazole scaffold holds immense promise, and a methodical approach to characterization is the key to unlocking the full therapeutic potential of novel derivatives like this compound.

References

A Comparative Guide to the Antitumor Activity of 1H-Indazole-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that can yield potent and selective therapeutic agents. Among these, the 1H-indazole core has emerged as a "privileged" structure, forming the foundation of several clinically approved and investigational drugs.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of a specific subclass: 1H-indazole-3-amine derivatives . We will explore their performance against various cancer types, delve into their mechanisms of action, and provide the experimental frameworks necessary for their evaluation, supported by data from peer-reviewed literature.

The 1H-Indazole-3-Amine Scaffold: A Versatile Kinase Hinge-Binder and Beyond

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, a critical interaction for inhibiting the activity of protein kinases, which are central regulators of cancer cell growth and survival.[2][3] This has led to the development of numerous kinase inhibitors. However, the antitumor activity of this class of compounds is not limited to kinase inhibition, with evidence pointing towards the modulation of other critical cancer pathways, including apoptosis and cell cycle regulation.

Comparative In Vitro Antitumor Activity

A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Below is a comparative summary of the in vitro activity of selected derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Key Mechanistic Target(s)Reference
6o Piperazine acetamideK562 (Chronic Myeloid Leukemia)5.15Bcl-2 family, p53/MDM2 pathway[2][4]
A549 (Lung)>40[2]
PC-3 (Prostate)>40[2]
Hep-G2 (Hepatoma)>40[2]
5k Mercapto acetamideHep-G2 (Hepatoma)3.32Not specified[2]
2f Substituted indazole4T1 (Mouse Breast Cancer)0.23–1.15ROS-mitochondrial apoptosis[5]
7j Benzohydroxamic acid hybridMCF-7 (Breast)9HDAC6, FGFR1[6]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine 6-substituted aminoindazoleHCT116 (Colorectal)0.4IDO1[6]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) 6-substituted aminoindazoleHCT116 (Colorectal)14.3Not specified[6]

Field-Proven Insights: The data highlights the diversity of targets and activities within the 1H-indazole-3-amine class. For instance, the substitution at the 3-position significantly influences activity and toxicity. While the mercapto acetamide derivative 5k shows potent activity against Hep-G2 cells, it also exhibits high toxicity to normal cells.[2] In contrast, replacing the mercapto group with a piperazine moiety, as in compound 6o , improves the safety profile, showing a 6.45-fold selectivity for K562 cancer cells over normal HEK-293 cells.[2] This underscores the importance of careful structure-activity relationship (SAR) studies in optimizing for both potency and therapeutic index.

In Vivo Antitumor Efficacy: Preclinical Validation

While in vitro data provides a valuable initial assessment, in vivo studies are crucial for evaluating the therapeutic potential of these compounds in a physiological context. Data on the in vivo efficacy of 1H-indazole-3-amine derivatives is emerging, with promising results in xenograft models.

Compound IDAnimal ModelTumor ModelDosing & AdministrationAntitumor EffectReference
2f BALB/c mice4T1 murine breast cancerNot specifiedSuppressed tumor growth without obvious side effects[5]

Expertise & Experience: The successful demonstration of in vivo efficacy, as seen with compound 2f in a syngeneic mouse model of breast cancer, is a critical step in the preclinical development cascade.[5] The lack of overt toxicity is also a promising indicator for its potential as a therapeutic candidate. However, more extensive in vivo studies are required across a broader range of derivatives and tumor models to establish a clear structure-efficacy relationship and to identify lead candidates for further development.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The antitumor effects of 1H-indazole-3-amine derivatives are mediated through the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of action for several 1H-indazole-3-amine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.

Causality Behind Experimental Choices: The Bcl-2 family consists of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. A shift in this ratio towards pro-apoptotic members leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Compound 6o has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in K562 cells.[3] Similarly, compound 2f upregulates Bax and cleaved caspase-3, a key executioner caspase, while downregulating Bcl-2 in 4T1 breast cancer cells.[5]

Indazole_Derivative 1H-Indazole-3-amine Derivative (e.g., 6o, 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 1: Proposed mechanism of apoptosis induction by 1H-indazole-3-amine derivatives via the Bcl-2 pathway.
Cell Cycle Arrest and the p53/MDM2 Pathway

In addition to inducing apoptosis, some 1H-indazole-3-amine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Compound 6o has been shown to cause cell cycle arrest in the G0/G1 phase, potentially through the p53/MDM2 pathway.[2]

Trustworthiness: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by its negative regulator, MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis. The observation that compound 6o may act on this pathway suggests a promising avenue for the treatment of p53 wild-type tumors.[2][4]

Indazole_Derivative 1H-Indazole-3-amine Derivative (e.g., 6o) p53_MDM2 p53-MDM2 Complex Indazole_Derivative->p53_MDM2 Inhibits Interaction p53 p53 (Active) p53_MDM2->p53 p53 sequestered MDM2 MDM2 p53->MDM2 Upregulates Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces MDM2->p53 Inhibits

Figure 2: Potential mechanism of cell cycle arrest via the p53/MDM2 pathway.
Multi-Targeted Kinase and Enzyme Inhibition

The versatility of the 1H-indazole-3-amine scaffold allows for the development of derivatives with multi-targeted inhibitory profiles.

  • FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. Several 1H-indazole-3-amine derivatives have been developed as potent FGFR inhibitors.[1]

  • HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in protein trafficking and degradation, and its inhibition has shown promise as an anticancer strategy. Compound 7j , a hybrid of 1H-indazol-3-amine and benzohydroxamic acid, exhibits dual inhibitory activity against HDAC6 and FGFR1, showcasing the potential for developing multi-targeted agents from this scaffold.[6]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the antitumor activity of 1H-indazole-3-amine derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate and treat with compounds B 2. Incubate for a specified period (e.g., 48 hours) A->B C 3. Add MTT solution to each well B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Measure absorbance at ~570 nm E->F

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1H-indazole-3-amine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early and late apoptosis) and PI fluorescence (late apoptosis and necrosis).

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them at the desired time point.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained.

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the compounds, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The 1H-indazole-3-amine scaffold represents a promising starting point for the development of novel anticancer agents with diverse mechanisms of action. The ability to modulate key cancer pathways, including apoptosis and cell cycle regulation, through targeted inhibition of proteins like those in the Bcl-2 family, the p53-MDM2 axis, and various kinases, highlights the therapeutic potential of this chemical class.

Future research should focus on:

  • Comprehensive in vivo studies to establish the efficacy and safety profiles of lead compounds in relevant preclinical cancer models.

  • Head-to-head comparative studies of promising 1H-indazole-3-amine derivatives against each other and clinically relevant drugs to better understand their relative advantages.

  • In-depth mechanistic studies to elucidate the precise molecular interactions and off-target effects of these compounds.

  • Pharmacokinetic and pharmacodynamic studies to optimize drug delivery and dosing regimens.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of indazole-based cancer therapeutics.

References

The Indazole Scaffold: A Privileged Structure for Engineering Mutant-Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the landscape of targeted cancer therapy, the development of kinase inhibitors that selectively target mutated, oncogenic kinases over their wild-type (WT) counterparts represents a pinnacle of precision medicine. This selectivity is paramount to widening the therapeutic window, minimizing off-target toxicities, and overcoming acquired resistance. The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1][2] This guide provides an in-depth comparison of the selectivity of indazole-based inhibitors for mutant versus wild-type kinases, supported by experimental data and detailed methodologies, to aid researchers in the rational design and evaluation of next-generation targeted therapies.

The Rationale for Mutant-Selective Inhibition

Kinase mutations are hallmark drivers of many cancers. These genetic alterations can lock the kinase in a constitutively active state, driving uncontrolled cell proliferation and survival.[2] While first-generation kinase inhibitors often target the highly conserved ATP-binding pocket and show efficacy, they frequently inhibit both the mutant and wild-type forms of the kinase.[3] This lack of selectivity can lead to significant side effects, as the wild-type kinases play crucial roles in normal cellular physiology.

Furthermore, the clinical utility of these inhibitors is often curtailed by the emergence of secondary resistance mutations within the kinase domain. Therefore, the design of inhibitors that specifically recognize the unique structural conformations of mutant kinases is a key strategy to enhance efficacy and mitigate toxicity.

Comparative Selectivity of Indazole Inhibitors: Case Studies

The versatility of the indazole scaffold allows for chemical modifications that can exploit subtle differences between the ATP-binding pockets of wild-type and mutant kinases.[4] Below, we examine the selectivity of indazole-based inhibitors against key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are prevalent in non-small cell lung cancer (NSCLC). Activating mutations, such as L858R and exon 19 deletions, sensitize tumors to first-generation EGFR inhibitors. However, the subsequent T790M "gatekeeper" mutation often confers resistance.[5] Indazole-based inhibitors have been developed to selectively target these mutant forms.

One study reported an indazole-based covalent inhibitor, compound 35a , which demonstrated preferential inhibition of EGFR mutants over the wild-type form. This selectivity is crucial for reducing the skin rash and diarrhea commonly associated with wild-type EGFR inhibition.[2]

Table 1: Comparative IC50 Values of Indazole Inhibitor 35a against EGFR Variants [2]

Kinase TargetIC50 (nM)Selectivity (Fold vs. WT)
EGFR WT33521
EGFR L858R462~7
EGFR L858R/T790M462~7

Data synthesized from Tomassi et al. as cited in a review by Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[2]

The data clearly indicates that this indazole derivative is significantly more potent against the clinically relevant mutant forms of EGFR. This selectivity is achieved by designing the molecule to form a covalent bond with a cysteine residue near the ATP-binding site, a strategy that is particularly effective against the T790M mutant.[5]

Abl Kinase

The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). While imatinib was a revolutionary treatment, resistance often develops through mutations in the Abl kinase domain, most notably the T315I "gatekeeper" mutation. Several indazole-based compounds have been developed to overcome this resistance.

For instance, the indazole derivative AKE-72 has shown potent, pan-BCR-Abl inhibitory activity, including against the T315I mutant.[6]

Table 2: Comparative IC50 Values of Indazole Inhibitor AKE-72 against Abl Variants [6]

Kinase TargetIC50 (nM)
BCR-Abl WT< 0.5
BCR-Abl T315I9
BCR-Abl E255K< 1
BCR-Abl F317I1.1
BCR-Abl H396P< 1
BCR-Abl M351T1.06

Data from a study on 3-aminoindazole based ABL inhibitors.[6]

AKE-72 demonstrates potent inhibition of both wild-type and a panel of clinically relevant imatinib-resistant mutants, highlighting the ability of the indazole scaffold to be adapted to target the notoriously difficult-to-inhibit T315I mutation.

BRAF Kinase

The BRAF V600E mutation is present in over 50% of melanomas and other cancers. While potent inhibitors like vemurafenib exist, they are not based on an indazole scaffold. However, the principles of mutant-selective inhibition are highly relevant. Indazole-based inhibitors have been explored for other kinases in the same pathway, such as ERK1/2, demonstrating the scaffold's applicability.[7] The development of indazole-based inhibitors with high selectivity for BRAF V600E over wild-type BRAF and CRAF is an active area of research to mitigate paradoxical MAPK pathway activation, a common side effect of current BRAF inhibitors.

The Structural Basis of Selectivity

The selectivity of indazole inhibitors for mutant kinases often stems from their ability to exploit subtle conformational changes in the ATP-binding pocket induced by the mutation.

cluster_0 Wild-Type Kinase cluster_1 Mutant Kinase wt_atp_pocket ATP Binding Pocket (DFG-in, 'closed' conformation) wt_gatekeeper Gatekeeper Residue (e.g., Threonine) wt_atp_pocket->wt_gatekeeper Standard Size mut_atp_pocket Altered ATP Binding Pocket (DFG-out, 'open' conformation) mut_gatekeeper Mutated Gatekeeper (e.g., Isoleucine - bulkier) mut_atp_pocket->mut_gatekeeper Steric Hindrance indazole_inhibitor Indazole Inhibitor indazole_inhibitor->wt_atp_pocket Poor Fit / Lower Affinity indazole_inhibitor->mut_atp_pocket High Affinity Binding (exploits unique conformation)

Caption: Structural basis for mutant kinase selectivity.

Mutations, such as the T315I in Abl or T790M in EGFR, alter the size and shape of the ATP-binding pocket. The "gatekeeper" residue, in particular, controls access to a hydrophobic back pocket. A mutation from a smaller threonine to a bulkier isoleucine or methionine can create steric hindrance for some inhibitors while opening up new binding opportunities for others.[3] Indazole-based inhibitors can be designed with specific substitutions that fit snugly into the altered conformation of the mutant kinase while being unable to bind effectively to the more compact wild-type pocket.

Experimental Workflows for Determining Selectivity

Assessing the selectivity of a kinase inhibitor is a critical step in its development. This is typically achieved through a combination of biochemical and cell-based assays.[8][9]

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified kinases.

start Start reagents Combine: - Kinase (WT or Mutant) - Substrate - ATP - Indazole Inhibitor (serial dilution) start->reagents incubate Incubate at 30°C reagents->incubate detect Detect Kinase Activity (e.g., ADP-Glo™ Luminescence) incubate->detect analyze Data Analysis: Plot dose-response curve detect->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for biochemical IC50 determination.

A widely used method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[8]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase (e.g., EGFR WT or L858R/T790M), a suitable peptide substrate, ATP, and the indazole inhibitor at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the amount of ADP generated. Read the signal on a luminometer.[8]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays

Cell-based assays are crucial to confirm that an inhibitor can effectively engage its target in a physiological context.

Protocol: Western Blotting for Phospho-Proteins

This method assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within cancer cells.

  • Cell Culture and Treatment: Culture cancer cell lines expressing either the wild-type or mutant kinase of interest. Treat the cells with a range of concentrations of the indazole inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a protein-rich solution, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity corresponding to the phosphorylated protein. A decrease in signal in inhibitor-treated cells indicates target engagement and inhibition.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and effective starting point for the development of potent and selective kinase inhibitors. The ability to modify this core structure allows for the fine-tuning of interactions within the ATP-binding pocket, enabling the specific targeting of oncogenic mutant kinases while sparing their wild-type counterparts. This guide has highlighted key examples in EGFR and Abl kinases, demonstrating the tangible benefits of this approach in achieving a wider therapeutic index.

The continued application of structure-based drug design, coupled with comprehensive biochemical and cellular profiling, will undoubtedly lead to the discovery of new indazole-based inhibitors with even greater selectivity and efficacy. As our understanding of the structural nuances of mutant kinases deepens, so too will our ability to design the next generation of truly personalized cancer therapies.

References

A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[2][4][5] While structurally similar, the position of the proton on the pyrazole nitrogen profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides an in-depth, objective comparison of 1H- and 2H-indazole derivatives, supported by experimental data, to inform rational drug design and development.

The Decisive Tautomer: Structural and Physicochemical Distinctions

The fundamental difference between 1H- and 2H-indazoles lies in the location of the endocyclic nitrogen-bound hydrogen. In the 1H-tautomer, the hydrogen is on the nitrogen atom at position 1, adjacent to the benzene ring fusion. In the 2H-tautomer, it resides on the nitrogen at position 2. Generally, the 1H-tautomer is considered the more thermodynamically stable form.[1][2][4] This seemingly subtle difference has significant implications for the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which are critical for molecular recognition by biological targets.[6]

For instance, 2H-indazole derivatives tend to have a larger dipole moment compared to their 1H counterparts.[4] This can affect their solubility, membrane permeability, and interactions with polar residues in a protein's binding site. The hydrogen bonding pattern is also distinct: both isomers can act as hydrogen bond donors via the N-H group, but the position of this group and the lone pair on the other nitrogen atom create different spatial arrangements for potential interactions.

G cluster_0 Indazole Tautomers cluster_1 Key Properties 1H_Indazole 1H-Indazole (More Stable) Properties_1H Lower Dipole Moment Distinct H-Bonding Pattern 1H_Indazole->Properties_1H Exhibits 2H_Indazole 2H-Indazole Properties_2H Higher Dipole Moment Alternative H-Bonding Pattern 2H_Indazole->Properties_2H Exhibits G cluster_0 Synthetic Pathways Start_1H Aryl Hydrazones | o-Haloaryl Precursors Methods_1H Pd-catalyzed C-H Amination Cu-catalyzed Cyclization PIFA-mediated Oxidation Start_1H->Methods_1H Product_1H 1H-Indazole Derivatives Methods_1H->Product_1H Start_2H 2-Bromobenzaldehydes | Substituted Benzamidines Methods_2H Cu-catalyzed 3-Component Reaction Reductive Cyclization Start_2H->Methods_2H Product_2H 2H-Indazole Derivatives Methods_2H->Product_2H

References

A Comparative Guide to the Molecular Docking of 1H-Indazol-3-amine Derivatives with the Bcr-Abl Kinase: A Strategy for Overcoming TKI Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the molecular docking of 1H-indazol-3-amine derivatives with the Bcr-Abl kinase, a critical target in the treatment of Chronic Myeloid Leukemia (CML). We will explore the structural rationale for their inhibitory potential, compare their in-silico performance against established Tyrosine Kinase Inhibitors (TKIs), and provide the experimental context necessary for researchers and drug development professionals.

The Rationale: Targeting the Engine of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is a myeloproliferative disorder driven by a specific genetic abnormality: the Philadelphia chromosome.[1] This translocation results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia (ABL1) gene, creating the BCR-ABL oncogene.[2] The resulting Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis through the continuous activation of multiple downstream signaling pathways.[1][3][4]

The development of TKIs, such as Imatinib, revolutionized CML treatment by specifically targeting the ATP-binding site of the Bcr-Abl kinase.[5][6] However, the emergence of drug resistance, primarily through point mutations in the kinase domain, remains a significant clinical challenge.[7][8] The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to most first and second-generation TKIs.[8][9] This has fueled the search for novel scaffolds that can effectively inhibit both wild-type and mutant forms of Bcr-Abl. Among these, the 1H-indazol-3-amine scaffold has emerged as a highly promising hinge-binding moiety for developing next-generation inhibitors.[10][11]

The Bcr-Abl Signaling Network

The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating critical pathways for cell survival and proliferation, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[1][12][13] Understanding this network is crucial for appreciating the mechanism of TKI action.

Bcr_Abl_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway BCR_ABL Bcr-Abl (Constitutive Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: The Bcr-Abl signaling cascade.

The Method: A Self-Validating System for In-Silico Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method allows us to estimate the strength of binding (binding affinity) and visualize the key molecular interactions that stabilize the complex. The trustworthiness of a docking protocol relies on its ability to be self-validating, primarily by accurately reproducing the binding pose of a known co-crystallized ligand (a process called re-docking).

Experimental Protocol: Molecular Docking of Bcr-Abl Inhibitors

This protocol outlines a standardized workflow using Schrödinger's Glide, a widely adopted tool in structure-based drug design.[14][15] A similar logic applies to other software like AutoDock Vina.[16][17][18][19]

Pillar of Causality: Each step is designed to refine the biological system into a computationally manageable model while preserving the essential chemical and physical properties that govern molecular recognition.

Step 1: Receptor Preparation (The Target)

  • Action: Obtain the crystal structure of the Bcr-Abl kinase domain from the Protein Data Bank (PDB). For this guide, we reference structures complexed with known inhibitors.

  • Causality: The crystal structure provides the precise 3D coordinates of the protein's active site. We use the "Protein Preparation Wizard" in Maestro (Schrödinger) to correct structural issues, add hydrogen atoms, assign correct bond orders, and perform a restrained energy minimization.[20][21] This ensures a chemically correct and low-energy starting structure, which is critical for accurate docking. Water molecules not essential for ligand binding are removed to simplify the system.

Step 2: Ligand Preparation (The Candidates)

  • Action: Prepare the 3D structures of the 1H-indazol-3-amine derivatives and reference inhibitors (Imatinib, Dasatinib, Nilotinib) using LigPrep.

  • Causality: LigPrep generates various possible ionization states, tautomers, and stereoisomers at a physiological pH (7.4 ± 0.5).[22] This is crucial because the protonation state of a ligand dramatically affects its ability to form hydrogen bonds and electrostatic interactions within the receptor's binding pocket.

Step 3: Receptor Grid Generation (Defining the Search Space)

  • Action: Generate a docking grid centered on the known binding site of the co-crystallized ligand.

  • Causality: The grid defines the volume where the docking algorithm will search for viable binding poses.[21] It pre-calculates the potential energy fields (van der Waals, electrostatic) for different atom types, which significantly speeds up the subsequent docking calculations. The size of the grid box must be large enough to accommodate the ligands of interest without being excessively large, which would increase computational time and the risk of finding irrelevant binding poses.

Step 4: Ligand Docking (The Simulation)

  • Action: Dock the prepared ligands into the receptor grid using Glide. Typically, Standard Precision (SP) or Extra Precision (XP) modes are used.

  • Causality: Glide employs a hierarchical series of filters to explore the ligand's conformational space within the binding site.[14] The scoring function (GlideScore) is an empirical model that estimates the binding free energy, incorporating terms for electrostatic interactions, van der Waals forces, and penalties for steric clashes.[14] The final output is a set of predicted binding poses ranked by their docking scores. A more negative score indicates a stronger predicted binding affinity.

Step 5: Analysis of Results (Interpretation)

  • Action: Visualize the top-ranked poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues.

  • Causality: This final step provides the structural hypothesis for the ligand's activity. By comparing the interactions of novel derivatives to those of known potent inhibitors, we can rationalize their predicted binding affinities and guide further chemical modifications.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Receptor Structure (e.g., from PDB) ProteinPrep Prepared Receptor (Hydrogens added, minimized) PDB->ProteinPrep Protein Prep Wizard Ligands 2. Prepare Ligand Structures (2D to 3D, Ionization States) LigPrep Prepared Ligands (Low energy conformers) Ligands->LigPrep LigPrep GridGen 3. Generate Receptor Grid (Define Binding Site) ProteinPrep->GridGen Docking 4. Perform Docking (Glide: SP or XP) LigPrep->Docking GridGen->Docking Analysis 5. Analyze Poses & Scores (Visualize Interactions) Docking->Analysis Output Binding Affinity (Score) Interaction Map Structural Hypothesis Analysis->Output

Caption: A typical molecular docking workflow.

Performance Comparison: In-Silico and In-Vitro Data

The ultimate validation of a docking study lies in its correlation with experimental biological data. Here, we compare the predicted binding affinities of select 1H-indazol-3-amine derivatives with their experimentally determined inhibitory concentrations (IC50).

Comparative Docking Scores

Molecular docking provides a quantitative estimate of binding affinity. The table below summarizes representative docking scores for 1H-indazol-3-amine derivatives against wild-type Bcr-Abl, compared to standard TKIs.

CompoundClassDocking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)
Imatinib Standard TKI-13.14[23]Met318, Thr315
Nilotinib Standard TKISimilar to ImatinibMet318, Thr315
Dasatinib Standard TKIFavorable Score[24]Met318
Compound 11a¹ 1H-indazol-3-amineStrongMet318
Compound Y9² 1H-indazol-3-amineStrongMet318

Note: Direct comparison of scores across different studies and software can be misleading. The values are presented to show relative predicted affinities within a consistent context. ¹Refers to N,N'-dibenzoylpiperazine derivative[10]. ²Refers to 6-phenyl-1H-indazol-3-amine derivative[11].

Correlation with Experimental Potency (IC50 Values)

The true measure of an inhibitor's efficacy is its ability to inhibit enzyme function, typically quantified by the half-maximal inhibitory concentration (IC50). The data below demonstrates a strong correlation between favorable docking predictions and potent in-vitro activity for 1H-indazol-3-amine derivatives, particularly against the challenging T315I mutant.

CompoundBcr-Abl (Wild-Type) IC50 (µM)Bcr-Abl (T315I Mutant) IC50 (µM)Reference
Imatinib ~0.025-0.045>10 (Resistant)[11][23]
Nilotinib ~0.007>10 (Resistant)[7][25]
Dasatinib ~0.0005>3 (Resistant)[7]
Compound 11a 0.0140.45[10]
Compound Y9 0.0430.17[11]
Compound 5³ <0.00051~0.0005[2]

³Refers to AKE-72, a Pan-BCR-ABL inhibitor with the indazole scaffold[2].

The data clearly shows that while standard inhibitors like Imatinib and Nilotinib are potent against the wild-type enzyme, their efficacy is dramatically reduced against the T315I mutant. In contrast, rationally designed 1H-indazol-3-amine derivatives (like 11a, Y9, and 5) maintain potent, sub-micromolar inhibitory activity against both the wild-type and the T315I mutant Bcr-Abl kinase.[2][10][11] This is a critical finding, suggesting this scaffold successfully overcomes the steric hindrance imposed by the isoleucine residue in the T315I mutant.

Conclusion and Future Outlook

The combined in-silico and in-vitro data presented in this guide strongly support the 1H-indazol-3-amine scaffold as a privileged structure for the design of next-generation Bcr-Abl inhibitors. Molecular docking studies effectively rationalize their potent activity, highlighting their ability to form key hydrogen bond interactions with the hinge region residue Met318, a crucial anchor point for kinase inhibition.[24][26]

Key Insights:

  • Overcoming Resistance: 1H-indazol-3-amine derivatives have demonstrated the ability to potently inhibit the T315I gatekeeper mutant, a major mechanism of clinical resistance to earlier TKIs.[10][11]

  • Predictive Power of Docking: A clear correlation exists between favorable docking scores and low IC50 values, validating molecular docking as an essential tool in the rational design of these inhibitors.

  • Structural Versatility: The indazole core serves as an excellent hinge-binding moiety, allowing for synthetic modifications at other positions to optimize potency, selectivity, and pharmacokinetic properties.[10][11]

Future research should focus on the preclinical development of lead compounds from this class, including comprehensive selectivity profiling against other kinases, in-vivo efficacy studies in CML models, and detailed pharmacokinetic and toxicity assessments. The evidence strongly suggests that 1H-indazol-3-amine derivatives represent a promising path toward more effective and durable therapies for CML patients, particularly those with resistant disease.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-1H-indazol-7-amine (CAS No. 100959-52-2). As a specialized heterocyclic compound frequently utilized in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety and environmental protocols. This document is intended for researchers, scientists, and laboratory professionals, offering essential safety and logistical information to ensure compliant and safe waste management. The procedures outlined herein are synthesized from established chemical safety principles and data from structurally similar compounds, establishing a framework of best practices.

Hazard Assessment & Precautionary Measures

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure—a chlorinated aromatic amine—suggests that it should be handled as a hazardous substance.[1][2] Structurally related compounds, such as other halogenated indazoles and aromatic amines, are known to be irritants and may possess other significant health hazards.[3][4] Therefore, a conservative approach, assuming potential toxicity, skin, and eye irritation, is mandatory.

Immediate Safety & Handling Precautions: Before initiating any disposal procedure, it is imperative to handle the compound within a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.[5] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE Item Specification Purpose
Eye Protection Tightly fitting chemical safety goggles or a face shield.[2]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]To prevent direct skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.To prevent inhalation of hazardous particles or vapors.[7]

Incompatible Materials: Avoid contact with strong oxidizing agents.[8] While specific reactivity data is limited, compounds of this nature may react vigorously with strong acids or bases.

Waste Characterization & Regulatory Framework

Proper disposal begins with correct waste characterization. Given its chemical structure, this compound must be managed as hazardous chemical waste.

Regulatory Context (United States): In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9] While this compound is not explicitly a "listed" hazardous waste by name, it would likely be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[10] Regardless, as a synthetic research chemical with potential hazards, it must be disposed of through a licensed hazardous waste management facility. The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste from its creation to its final, safe disposal.[9]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is incineration by a licensed professional waste disposal service .[5][7] This method ensures the complete destruction of the compound in an environmentally sound and compliant manner. Do not dispose of this chemical down the drain or in regular solid waste.[7][11]

Workflow for Proper Disposal:

  • Waste Segregation:

    • Rationale: Preventing unintended reactions and ensuring proper disposal pathways is critical.

    • Procedure: At the point of generation, segregate waste containing this compound from all other waste streams, including non-hazardous trash, sharps, and biological waste. This includes contaminated lab supplies such as gloves, weighing papers, and pipette tips.

  • Containerization:

    • Rationale: Proper containment prevents environmental release and ensures safe handling and transport.

    • Procedure:

      • Use a dedicated, sealable, and chemically compatible container clearly labeled for hazardous chemical waste. A high-density polyethylene (HDPE) container is often suitable for solid chemical waste.

      • Carefully transfer waste into the designated container, minimizing the generation of dust.[7]

      • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Rationale: Accurate labeling is a legal requirement and is essential for the safety of all personnel handling the waste.

    • Procedure: Label the waste container clearly with:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and its CAS number "100959-52-2."

      • An accurate list of all contents, including any solvents.

      • The associated hazards (e.g., "Irritant," "Potentially Toxic").

      • The accumulation start date.

  • Storage:

    • Rationale: Safe temporary storage prevents accidents and ensures regulatory compliance.

    • Procedure: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials.[8]

  • Arranging for Disposal:

    • Rationale: Final disposal must be handled by certified professionals to ensure compliance with all federal, state, and local regulations.

    • Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the complete details from the waste label.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full personal protective equipment detailed in Section 1.

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust from becoming airborne. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[5]

  • Collection: Carefully transfer the spilled material and absorbent into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water and soap), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

Figure 1. Disposal Workflow for this compound start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize store Store in Secure Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end_node Compliant Disposal (Incineration) contact_ehs->end_node

Caption: Disposal Workflow for this compound

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-1H-indazol-7-amine demands a foundational commitment to safety. This guide moves beyond a simple checklist, offering a detailed operational plan for personal protective equipment (PPE) rooted in a thorough understanding of the compound's potential hazards. The causality behind each recommendation is explained to build a culture of safety that is both rigorous and intuitive.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound (CAS No. 100959-52-2) is not extensively published, its structure—an aromatic amine with a chlorinated indazole core—provides clear indicators of its potential hazards. By examining data from analogous compounds, such as 1H-Indazol-7-amine, we can establish a reliable hazard profile.

The primary risks associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation : Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of the dust may cause respiratory tract irritation.[1][2]

Therefore, the cornerstone of our safety protocol is to prevent exposure through all primary routes: ingestion, skin contact, eye contact, and inhalation.

Core PPE Requirements for Standard Laboratory Operations

For any work involving this compound, a baseline level of PPE is mandatory. This standard ensemble is designed to mitigate risks during low-volume solution-based work where the generation of dusts or aerosols is minimal.

  • Hand Protection : Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the chemical. Nitrile provides good resistance against a broad range of chemicals for short-term protection.[3]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] If there is a significant splash risk, a face shield should be worn over the safety goggles.[3][4]

  • Protective Clothing : A flame-resistant (e.g., Nomex) or 100% cotton laboratory coat is essential.[3] It must be fully buttoned to cover as much skin as possible.[3] Closed-toe, closed-heel shoes that cover the entire foot are also mandatory.[3][5]

Task-Specific PPE Escalation

Different laboratory procedures carry different levels of risk. The following table outlines how to escalate PPE based on the specific task being performed. This approach ensures that the level of protection is always commensurate with the potential for exposure.

Task Scale Potential Exposure Required PPE Level Justification
Weighing Solid Powder Milligrams to GramsHigh risk of dust inhalation and surface contamination.Level C Protection (Modified) : Standard core PPE plus a NIOSH-approved respirator (e.g., N95 or higher) and disposable sleeve covers. All work must be done in a chemical fume hood or ventilated balance enclosure.The fine particulate nature of the solid poses a significant inhalation risk.[6][7] A respirator is crucial to prevent entry into the respiratory tract.
Preparing Stock Solutions Milliliters to LitersModerate risk of splashes and minor aerosol generation.Core PPE + Face Shield : Standard core PPE with the addition of a face shield worn over chemical splash goggles.The act of dissolving solids and transferring liquids increases the probability of splashes that could bypass standard goggles.[8]
Running Reactions Any ScaleVariable risk of splashes, aerosols, or vessel failure.Core PPE + Face Shield : Standard core PPE with a face shield. For reactions under pressure or with a high risk of exotherm, specialized blast shields are also required.Protects against splashes during reagent addition and potential energetic events.
Post-Reaction Workup Any ScaleHigh risk of splashes and exposure during extractions and transfers.Core PPE + Face Shield + Chemical-Resistant Apron : Standard core PPE with a face shield and a disposable or reusable chemical-resistant apron.Workups often involve larger volumes of liquids and multiple transfer steps, increasing the risk of significant splashes to the torso.
Handling Spills Any ScaleHighest risk of direct contact, inhalation, and splashes.Level B Protection (Modified) : Full-face, air-purifying respirator, hooded chemical-resistant clothing or coveralls, double-layered chemical-resistant gloves (outer and inner), and chemical-resistant boots.[6][9]A spill represents an uncontrolled release. This level of PPE provides maximum respiratory and skin protection against concentrated material.[6][9]

Procedural Guidance: PPE Protocols

Adherence to procedure is as critical as the equipment itself. A self-validating system of checks and balances ensures safety is maintained throughout the workflow.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling solid powder? start->is_solid is_splash_risk Significant splash risk? (e.g., workup, large volume) is_solid->is_splash_risk No respirator Action: Add Respirator (N95 or higher) Work in Fume Hood is_solid->respirator Yes is_spill Emergency? (Active Spill) is_splash_risk->is_spill No face_shield Action: Add Face Shield & Chemical Apron is_splash_risk->face_shield Yes core_ppe Action: Use Core PPE - Double Nitrile Gloves - Lab Coat - Splash Goggles is_spill->core_ppe No level_b Action: Escalate to Level B PPE - Full Respirator - Chemical Suit - Boots is_spill->level_b Yes end_ppe Proceed with Task core_ppe->end_ppe respirator->is_splash_risk face_shield->is_spill level_b->end_ppe After spill containment

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning and Doffing Protocol
  • Inspection : Before starting, visually inspect all PPE for defects such as cracks, tears, or discoloration.[3]

  • Donning (Putting On) :

    • Wash hands thoroughly.

    • Put on inner nitrile gloves.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on respiratory protection, if required, and perform a seal check.

    • Put on eye and face protection.

    • Put on outer nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) : This process is designed to prevent cross-contamination.

    • Remove outer gloves by peeling them off without touching the outside surface. Dispose of them immediately.

    • Remove the lab coat by rolling it outwards, keeping the contaminated side away from your body.

    • Wash hands.

    • Remove face and eye protection from the back.

    • Remove respirator, if worn.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Waste Management and Disposal Plan

Proper disposal of contaminated materials is a critical final step to ensure safety for all personnel and the environment.

Waste Segregation

All waste generated from handling this compound must be treated as hazardous.

  • Contaminated PPE : All disposable PPE (gloves, sleeve covers, aprons) that has come into contact with the chemical must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Solid Chemical Waste : Unused chemical, contaminated filter paper, and weighing boats should be collected in a designated solid hazardous waste container.

  • Liquid Chemical Waste : All solutions containing the chemical, including reaction mixtures and solvent from extractions, must be collected in a sealed and labeled liquid hazardous waste container. Do not pour any amount down the drain.[4][7]

Disposal Workflow

Waste_Disposal_Workflow start Waste Generated waste_type What is the waste type? start->waste_type ppe Contaminated PPE (Gloves, Apron) waste_type->ppe PPE solid Solid Waste (Excess Reagent, Weigh Boats) waste_type->solid Solid liquid Liquid Waste (Reaction Mixture, Solvents) waste_type->liquid Liquid ppe_bin Dispose in Labeled Hazardous PPE Bag ppe->ppe_bin solid_bin Dispose in Labeled Solid Hazardous Waste Container solid->solid_bin liquid_bin Dispose in Labeled Liquid Hazardous Waste Container liquid->liquid_bin end_disposal Arrange for Professional Disposal ppe_bin->end_disposal solid_bin->end_disposal liquid_bin->end_disposal

Caption: Waste Segregation and Disposal Workflow.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified professional waste treatment company.[10]

By integrating this comprehensive PPE and disposal strategy into your daily laboratory operations, you build a robust and self-validating system of safety. This approach not only protects the individual researcher but also fosters a deep-seated culture of safety and responsibility within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.